3-Amino-3-(2-chlorophenyl)propanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45727. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-3-(2-chlorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXFYRJVRISCCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(=O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20286425 | |
| Record name | 3-amino-3-(2-chlorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20286425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68208-20-8 | |
| Record name | β-Amino-2-chlorobenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68208-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 45727 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068208208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 68208-20-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45727 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-amino-3-(2-chlorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20286425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-3-(2-chlorophenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physicochemical Properties of 3-Amino-3-(2-chlorophenyl)propanoic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-3-(2-chlorophenyl)propanoic acid is a non-proteinogenic β-amino acid that serves as a valuable building block in medicinal chemistry. Its structure, featuring a chiral center and a substituted aromatic ring, makes it a key component in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines detailed experimental protocols for their determination, and presents logical workflows relevant to its application in drug development.
Physicochemical Data
| Property | Value | Data Type | Source |
| Molecular Formula | C₉H₁₀ClNO₂ | - | PubChem[1] |
| Molecular Weight | 199.63 g/mol | Computed | PubChem[1][2] |
| Melting Point | 223 °C (decomposes) | Experimental ((R)-enantiomer) | Chem-Impex[3] |
| XLogP3 | -1.3 | Computed | PubChem[1][2] |
| Hydrogen Bond Donor Count | 2 | Computed | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | Computed | PubChem[2] |
| Rotatable Bond Count | 3 | Computed | PubChem[2] |
| Topological Polar Surface Area | 63.3 Ų | Computed | PubChem[2] |
Spectroscopic Data
Spectroscopic data is crucial for the structural confirmation of this compound.
-
Mass Spectrometry: Mass spectral data is available, providing information on the fragmentation pattern of the molecule, which aids in its identification.[1]
-
Infrared (IR) Spectroscopy: An infrared spectrum is available, showing characteristic absorption bands for the functional groups present in the molecule.[1]
Experimental Protocols
Detailed experimental protocols for determining the key physicochemical properties of this compound are provided below. These are generalized methods for amino acids and can be adapted for the specific compound.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature at which the solid compound transitions to a liquid.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it is completely liquid (clear point) are recorded as the melting range. For substances that decompose, the temperature at which decomposition begins is noted.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constants (pKa) corresponding to the carboxylic acid and amino groups.
Methodology:
-
Solution Preparation: A precise weight of this compound is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.1 M).
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Acidic Titration: The solution is first titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) to protonate all functional groups. The pH is recorded after each incremental addition of the acid.
-
Basic Titration: The resulting acidic solution is then titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH is recorded after each incremental addition of the base until the pH is high (e.g., >12).
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values are determined from the midpoints of the buffer regions of the curve. The first pKa corresponds to the carboxylic acid group, and the second pKa corresponds to the amino group.
Aqueous Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of the compound in water at a specific temperature.
Methodology:
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of water in a sealed flask.
-
Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.
-
Concentration Analysis: The concentration of the compound in the clear, saturated aqueous phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Solubility Calculation: The solubility is expressed in units such as mg/mL or mol/L.
Visualizations
Experimental Workflow for pKa Determination
Caption: Workflow for determining pKa by potentiometric titration.
Logical Relationship: Role in Drug Discovery
Caption: Role as a building block in the drug discovery process.
Experimental Workflow for Aqueous Solubility Determination
Caption: Workflow for determining aqueous solubility via the shake-flask method.
References
An In-depth Technical Guide to 3-Amino-3-(2-chlorophenyl)propanoic acid
This technical guide provides a comprehensive overview of 3-Amino-3-(2-chlorophenyl)propanoic acid, a key building block in pharmaceutical research and development. The document is intended for researchers, scientists, and professionals in the field of drug discovery and medicinal chemistry, offering detailed information on its chemical identity, properties, synthesis, and potential applications.
Chemical Identity and Properties
This compound, also known as 3-(2-chlorophenyl)-β-alanine, is a non-proteinogenic β-amino acid. Its structure, featuring a chlorophenyl group, makes it a valuable intermediate for creating complex bioactive molecules. The compound exists as a racemic mixture and as individual enantiomers, each with distinct properties and potential applications.
Chemical Identifiers
The following table summarizes the key identifiers for this compound and its common forms.
| Identifier | Racemic Mixture | (R)-Enantiomer | (S)-Enantiomer |
| IUPAC Name | This compound[1] | (3R)-3-amino-3-(2-chlorophenyl)propanoic acid[2] | (3S)-3-amino-3-(2-chlorophenyl)propanoic acid |
| CAS Number | 68208-20-8[1] | 740794-79-0[2] | 763922-37-8[3] |
| PubChem CID | 239929[1] | 737973[2] | 5488102 |
| Molecular Formula | C₉H₁₀ClNO₂[1] | C₉H₁₀ClNO₂[2] | C₉H₁₀ClNO₂[3] |
| SMILES | C1=CC=C(C(=C1)C(CC(=O)O)N)Cl[1] | C1=CC=C(C(=C1)--INVALID-LINK--N)Cl[2] | C1=CC=C(C(=C1)--INVALID-LINK--N)Cl |
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below. This data is essential for handling, formulation, and experimental design.
| Property | Value | Source |
| Molecular Weight | 199.63 g/mol | [1][2] |
| Appearance | White powder | Chem-Impex |
| Melting Point | 223 °C (decomposes) | Sigma-Aldrich |
| XLogP3 | -1.3 | [1][2] |
Synthesis of this compound
The synthesis of racemic 3-amino-3-arylpropanoic acids can be achieved through a one-pot reaction involving an aromatic aldehyde, malonic acid, and a source of ammonia. The following protocol is a standard procedure adapted for the synthesis of the target compound from 2-chlorobenzaldehyde.[4]
Experimental Protocol: Synthesis of Racemic this compound
Materials:
-
2-chlorobenzaldehyde
-
Malonic acid
-
Ammonium acetate
-
Ethanol (EtOH)
-
Deionized water
Procedure:
-
A suspension of 2-chlorobenzaldehyde (1.0 eq), malonic acid (1.05 eq), and ammonium acetate (1.3 eq) in ethanol (approx. 1.7 mL per mmol of aldehyde) is prepared in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated to reflux (approximately 78 °C) and maintained at this temperature for 8 hours.
-
During the reaction, a white precipitate of the product will form.
-
After the reflux period, the mixture is cooled to room temperature and then further cooled in an ice bath.
-
The white precipitate is collected by vacuum filtration.
-
The collected solid is washed with cold ethanol to remove any unreacted starting materials and by-products.
-
The product is dried under reduced pressure to yield racemic this compound as a colorless solid.
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of racemic this compound.
Caption: Workflow for the one-pot synthesis of the target compound.
Applications in Research and Drug Development
This compound and its enantiomers are valuable building blocks in medicinal chemistry, primarily due to their utility in synthesizing novel therapeutic agents.
Role in Pharmaceutical Development
This compound serves as a crucial precursor for molecules targeting neurological disorders.[5][6] The presence of the chlorophenyl group can influence the pharmacokinetic and pharmacodynamic properties of the final drug substance by enhancing binding interactions with biological targets.[5] Its applications extend to the synthesis of peptide-based drugs and other complex organic molecules.[6]
Neurotransmitter Research
The structural similarity of this β-amino acid to endogenous neurotransmitters makes it a compound of interest for studying neurotransmitter pathways.[5][6] While specific data on the 2-chloro isomer is limited, related analogs have been investigated for their activity at GABA receptors. For instance, the corresponding 4-chloro analog, 3-amino-3-(4-chlorophenyl)propanoic acid, has been shown to be a weak, specific antagonist of the GABA-B receptor with a pA₂ value of 3.5.[7] This suggests that compounds derived from this scaffold may modulate GABAergic neurotransmission, a critical pathway in the central nervous system.
Logical Pathway for Investigating Biological Activity
The potential interaction with GABA-B receptors provides a clear path for further investigation. A typical research workflow to characterize the biological activity of this compound and its derivatives is outlined below.
Caption: A logical workflow for the biological evaluation of the compound.
Conclusion
This compound is a synthetically accessible and versatile chemical intermediate. Its demonstrated utility as a building block for compounds with potential activity in the central nervous system makes it a molecule of significant interest to the drug development community. While detailed biological characterization of this specific isomer is not widely published, the activity of its analogs provides a strong rationale for its inclusion in screening libraries and as a scaffold for the development of novel therapeutics, particularly in the area of neuroscience. Further research is warranted to fully elucidate its pharmacological profile and unlock its therapeutic potential.
References
- 1. This compound | C9H10ClNO2 | CID 239929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (r)-3-Amino-3-(2-chlorophenyl)propanoic acid | C9H10ClNO2 | CID 737973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. connectsci.au [connectsci.au]
Biological Activity of 3-Amino-3-(2-chlorophenyl)propanoic Acid: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Amino-3-(2-chlorophenyl)propanoic acid is a synthetic amino acid derivative that has garnered interest within the pharmaceutical and neuroscience research communities. Its structural resemblance to the principal inhibitory neurotransmitter in the central nervous system (CNS), γ-aminobutyric acid (GABA), positions it as a GABA analogue with potential modulatory effects on GABAergic neurotransmission. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its enantiomeric forms, its interactions with the GABAergic system, and its potential therapeutic applications. While detailed quantitative data for the ortho-chloro isomer remains limited in publicly accessible literature, this paper synthesizes the available information to guide further research and development.
Chemical Structure and Properties
This compound is a chiral molecule existing as (R)- and (S)-enantiomers. The presence and position of the chlorine atom on the phenyl ring are critical determinants of its biological activity.
Chemical Structure:
Biological Activity and Mechanism of Action
The biological activity of this compound is primarily associated with its role as a GABA analogue. Such compounds are known to interact with components of the GABAergic system, including GABA receptors (GABAA and GABAB) and GABA transporters (GATs). These interactions can lead to the modulation of inhibitory neurotransmission, a fundamental process in the CNS. Consequently, this compound and its derivatives are investigated for their potential in treating neurological and psychiatric disorders such as epilepsy, anxiety, and spasticity.[1][2]
Interaction with GABAB Receptors
Direct pharmacological data for this compound is scarce. However, a study on its positional isomer, 3-amino-3-(4-chlorophenyl)propanoic acid, provides valuable insights. This research demonstrated that the compound acts as a weak but specific antagonist at GABAB receptors.[3][4]
Table 1: GABAB Receptor Antagonist Activity of 3-Amino-3-(4-chlorophenyl)propanoic Acid [3][4]
| Compound | pA2 Value |
| 3-Amino-3-(4-chlorophenyl)propanoic acid | 3.5 |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
This finding suggests that the 2-chloro isomer may also interact with GABAB receptors, although its specific activity (agonist or antagonist) and potency remain to be experimentally determined. The differing electronic and steric effects of the ortho-chloro substitution compared to the para-chloro substitution could significantly influence its binding affinity and functional activity.
Experimental Protocols
While specific experimental protocols for this compound are not detailed in the available literature, standard assays for evaluating GABA receptor activity can be employed.
Radioligand Binding Assay for GABAB Receptors
This protocol is a generalized method for determining the binding affinity of a compound to GABAB receptors.
Objective: To quantify the binding affinity (Ki) of this compound for the GABAB receptor.
Materials:
-
Rat brain cortical membranes (source of GABAB receptors)
-
[3H]-CGP54626 (radioligand)
-
Unlabeled GABA (for non-specific binding determination)
-
Test compound (this compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain cortices in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous GABA.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, [3H]-CGP54626, and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at room temperature to allow for binding equilibrium to be reached.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value of the test compound and calculate the Ki value using the Cheng-Prusoff equation.
Workflow Diagram:
Caption: Workflow for a GABAB Receptor Radioligand Binding Assay.
Signaling Pathways
The activation of GABAB receptors initiates a G-protein-mediated signaling cascade. As G-protein coupled receptors (GPCRs), they influence intracellular second messenger systems and ion channel activity.
Presumed GABAB Receptor Signaling
Based on the established mechanism of GABAB receptor activation, should this compound act as an agonist, it would be expected to trigger the following pathway. If it acts as an antagonist, it would block these effects.
Signaling Pathway Diagram:
Caption: Presumed GABAB Receptor Signaling Pathway.
Conclusion and Future Directions
This compound is a compound of interest for its potential to modulate the GABAergic system. While its primary use to date has been as a synthetic intermediate, the biological activity of its positional isomer suggests a potential interaction with GABAB receptors. The lack of specific quantitative data for the 2-chloro isomer represents a significant knowledge gap.
Future research should focus on:
-
Quantitative Pharmacological Profiling: Determining the binding affinities (Ki) and functional activities (EC50, IC50) of the (R)- and (S)-enantiomers of this compound at GABAA and GABAB receptors, as well as GABA transporters.
-
In Vivo Studies: Evaluating the effects of the individual enantiomers in animal models of CNS disorders to elucidate their therapeutic potential.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of halogenated and substituted phenylpropanoic acid derivatives to understand the structural requirements for potent and selective GABAergic activity.
A thorough investigation into these areas will be crucial to fully understand the biological activity of this compound and to unlock its potential for the development of novel therapeutics for neurological disorders.
References
An In-depth Technical Guide to the Enantiomers of 3-Amino-3-(2-chlorophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the (R)- and (S)-enantiomers of 3-Amino-3-(2-chlorophenyl)propanoic acid, compounds of significant interest in pharmaceutical research, particularly in the development of therapeutics targeting the central nervous system. Due to the limited direct comparative data on the 2-chloro isomers, this guide draws heavily on the well-documented pharmacological and pharmacokinetic differences of the closely related and clinically significant analogue, Baclofen ((±)-4-amino-3-(4-chlorophenyl)butanoic acid). The data strongly suggest that, similar to Baclofen, the (R)-enantiomer of this compound is the pharmacologically active form, primarily acting as a GABAB receptor agonist, while the (S)-enantiomer is likely less active and may exhibit a different metabolic profile. This guide details the probable synthesis, chiral separation, and biological activities of these enantiomers, providing researchers with a foundational understanding for future investigation.
Introduction
Chirality plays a pivotal role in drug development, as enantiomers of a chiral drug can exhibit markedly different pharmacological, pharmacokinetic, and toxicological properties. This compound is a chiral molecule and a structural analogue of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). Its potential to modulate GABAergic neurotransmission makes it a valuable target for the development of drugs for neurological disorders. This guide focuses on the distinct characteristics of its (R)- and (S)-enantiomers, leveraging the extensive research on the analogous compound, Baclofen, to infer their likely properties.
Physicochemical Properties
The basic physicochemical properties of the racemic this compound and its individual enantiomers are summarized below.
| Property | (R)-3-Amino-3-(2-chlorophenyl)propanoic acid | (S)-3-Amino-3-(2-chlorophenyl)propanoic acid | Racemic this compound |
| Molecular Formula | C₉H₁₀ClNO₂ | C₉H₁₀ClNO₂ | C₉H₁₀ClNO₂ |
| Molecular Weight | 199.63 g/mol | 199.63 g/mol | 199.63 g/mol |
| CAS Number | 740794-79-0[1] | Not available | 68208-20-8[2] |
| IUPAC Name | (3R)-3-amino-3-(2-chlorophenyl)propanoic acid[1] | (3S)-3-amino-3-(2-chlorophenyl)propanoic acid | This compound[2] |
Synthesis and Chiral Separation
The synthesis of enantiomerically pure (R)- and (S)-3-Amino-3-(2-chlorophenyl)propanoic acid can be approached through two main strategies: asymmetric synthesis or resolution of a racemic mixture.
Synthesis of Racemic this compound
A common method for the synthesis of β-amino acids is the Rodionov reaction.
Experimental Protocol: Rodionov Reaction
-
Reaction Setup: A mixture of 2-chlorobenzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and ammonium acetate (2 equivalents) in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.
-
Reflux: The reaction mixture is heated to reflux and maintained at this temperature for 6-8 hours.
-
Precipitation and Filtration: Upon cooling, the crude β-amino acid often precipitates out of the solution. The solid is collected by vacuum filtration and washed with cold ethanol.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as water/ethanol.
This protocol is a general representation based on the synthesis of similar compounds and may require optimization for this specific substrate.
Chiral Resolution by High-Performance Liquid Chromatography (HPLC)
The separation of the racemic mixture into its constituent enantiomers is crucial for evaluating their individual biological activities. Chiral HPLC is a powerful technique for this purpose.
Experimental Protocol: Chiral HPLC Separation
-
Column: A chiral stationary phase (CSP) column is essential. Polysaccharide-based columns (e.g., Chiralpak series) or macrocyclic glycopeptide-based columns (e.g., Chirobiotic T) are often effective for the resolution of amino acid enantiomers[3][4].
-
Mobile Phase: The choice of mobile phase depends on the column and the analyte. For polysaccharide-based columns, a normal-phase mobile phase such as hexane/isopropanol with a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) is typically used. For macrocyclic glycopeptide columns, polar organic or reversed-phase conditions can be employed. A typical mobile phase could be a mixture of methanol, acetonitrile, and an aqueous buffer[3].
-
Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 254 nm) is a common method.
-
Optimization: The separation will likely require optimization of the mobile phase composition, flow rate, and column temperature to achieve baseline resolution of the two enantiomers.
Caption: Workflow for obtaining enantiomerically pure isomers.
Biological Activity: Insights from Baclofen
GABAB Receptor Binding and Activity
Baclofen exerts its therapeutic effects as a selective agonist at the GABAB receptor. Crucially, this activity is stereospecific.
-
(R)-Baclofen is the pharmacologically active enantiomer. It is a potent agonist at the GABAB receptor.
-
(S)-Baclofen is significantly less active, with some studies suggesting it is virtually inactive at the GABAB receptor. The IC₅₀ of (R)-baclofen is reported to be 130 times lower than that of (S)-baclofen[5].
Table 1: Comparative GABAB Receptor Activity of Baclofen Enantiomers (Illustrative)
| Enantiomer | GABAB Receptor Activity | Relative Potency |
| (R)-Baclofen | Agonist | High |
| (S)-Baclofen | Very Weak Agonist / Inactive | Low |
It is highly probable that (R)-3-Amino-3-(2-chlorophenyl)propanoic acid is also a potent GABAB receptor agonist, while the (S)-isomer is likely to be substantially less active.
Experimental Protocol: GABAB Receptor Binding Assay
A radioligand binding assay can be used to determine the affinity of the enantiomers for the GABAB receptor.
-
Membrane Preparation: Rat brain membranes are prepared by homogenization and repeated centrifugation to isolate the membrane fraction containing the GABAB receptors. The membranes are washed to remove endogenous GABA.
-
Binding Reaction: The prepared membranes are incubated with a radiolabeled GABAB receptor ligand (e.g., --INVALID-LINK---Baclofen or [³H]CGP54626) and varying concentrations of the test compounds ((R)- and (S)-3-Amino-3-(2-chlorophenyl)propanoic acid).
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed to determine the IC₅₀ value for each enantiomer, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated.
Caption: Workflow for a GABA-B receptor binding assay.
Pharmacokinetics: A Stereoselective Profile
The pharmacokinetic properties of the enantiomers of this compound are also likely to differ, as evidenced by studies on Baclofen.
Metabolism
There is a notable stereoselective metabolism of Baclofen. The (S)-enantiomer is metabolized to a greater extent than the (R)-enantiomer, primarily through deamination to form 3-(4-chlorophenyl)-4-hydroxybutyric acid[5]. No significant metabolism of (R)-Baclofen has been observed[5][6][7]. This suggests that (S)-3-Amino-3-(2-chlorophenyl)propanoic acid may also be more susceptible to metabolic degradation than its (R)-counterpart.
Table 2: Comparative Pharmacokinetics of Baclofen Enantiomers
| Parameter | (R)-Baclofen | (S)-Baclofen |
| Primary Route of Elimination | Renal (unchanged) | Renal (unchanged) and Metabolism |
| Metabolism | Minimal | Undergoes deamination |
| Plasma Half-life | Similar to (S)-isomer | Similar to (R)-isomer |
Signaling Pathway
As a GABAB receptor agonist, the primary signaling pathway affected by the active (R)-enantiomer involves the modulation of adenylyl cyclase and ion channels.
Caption: Postulated signaling pathway for the active (R)-isomer.
Conclusion
While direct comparative studies on the enantiomers of this compound are lacking, the extensive data on its close analogue, Baclofen, provide a robust framework for predicting their properties. It is highly probable that the (R)-enantiomer is the pharmacologically active form, acting as a potent GABAB receptor agonist, while the (S)-enantiomer is likely to be significantly less active and may undergo more extensive metabolism. This guide provides essential foundational knowledge, including plausible experimental protocols and expected outcomes, to aid researchers in the further investigation and development of these promising chiral compounds for therapeutic applications. Future studies should focus on the direct experimental validation of these inferred properties.
References
- 1. (r)-3-Amino-3-(2-chlorophenyl)propanoic acid | C9H10ClNO2 | CID 737973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C9H10ClNO2 | CID 239929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Examining the role of precision medicine with oral baclofen in pediatric patients with cerebral palsy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Pharmacokinetic Studies of Baclofen Are Not Sufficient to Establish an Optimized Dosage for Management of Alcohol Disorder [frontiersin.org]
- 7. Pharmacokinetic Studies of Baclofen Are Not Sufficient to Establish an Optimized Dosage for Management of Alcohol Disorder - PMC [pmc.ncbi.nlm.nih.gov]
3-Amino-3-(2-chlorophenyl)propanoic Acid: An In-depth Technical Guide on its Potential as a GABA Analogue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), playing a crucial role in regulating neuronal excitability. Its receptors and transporters are key targets for a wide range of therapeutics aimed at treating neurological and psychiatric disorders, including epilepsy, anxiety, and spasticity. GABA analogues, synthetic compounds that mimic the structure and/or function of GABA, represent a significant area of research in the development of novel CNS-active drugs.
This technical guide focuses on 3-Amino-3-(2-chlorophenyl)propanoic acid, a chiral amino acid derivative with structural similarity to GABA. While direct pharmacological data for this specific positional isomer is limited in publicly available literature, its close analogue, 3-amino-3-(4-chlorophenyl)propanoic acid, has been characterized as a weak but specific antagonist of the GABA-B receptor.[1][2][3] This suggests that this compound holds potential as a modulator of the GABAergic system, warranting further investigation.
This document provides a comprehensive overview of the available information on related compounds, detailed experimental protocols for its characterization, and a summary of its potential as a GABA analogue for researchers and drug development professionals.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| Molecular Formula | C₉H₁₀ClNO₂ | [4] |
| Molecular Weight | 199.63 g/mol | [4] |
| CAS Number | 68208-20-8 | [4] |
| SMILES | C1=CC=C(C(=C1)C(CC(=O)O)N)Cl | [4] |
| InChI | InChI=1S/C9H10ClNO2/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13) | [4] |
Synthesis
The synthesis of this compound can be achieved through various methods. A common approach for the synthesis of related racemic β-amino acids involves the reaction of an aldehyde with malonic acid and an ammonium source.[5]
General Synthetic Scheme (adapted for the 2-chloro isomer):
Caption: General synthetic route for racemic 3-amino-3-arylpropanoic acids.
Pharmacological Data (of the 4-chloro positional isomer)
| Compound | Receptor Target | Assay | Activity | pA₂ | Reference |
| 3-Amino-3-(4-chlorophenyl)propanoic acid | GABA-B | Functional Assay | Weak Antagonist | 3.5 | [1][2][3] |
Note: The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A lower pA₂ value indicates weaker antagonist potency.
Postulated Mechanism of Action and Signaling Pathway
Based on the data from its 4-chloro isomer, this compound is hypothesized to act as an antagonist at GABA-B receptors. GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory effects.[6]
GABA-B Receptor Signaling Pathway (Antagonism):
References
- 1. connectsci.au [connectsci.au]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C9H10ClNO2 | CID 239929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 3-Amino-3-(2-chlorophenyl)propanoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the non-proteinogenic amino acid, 3-Amino-3-(2-chlorophenyl)propanoic acid. The information detailed herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is essential for the identification, characterization, and quality control of this compound in research and drug development settings.
Spectroscopic Data Summary
The following tables summarize the available and predicted quantitative spectroscopic data for this compound.
Table 1: Mass Spectrometry Data
Mass spectrometry data confirms the molecular weight and fragmentation pattern of the title compound.
| Parameter | Value | Source |
| Molecular Formula | C₉H₁₀ClNO₂ | PubChem[1] |
| Molecular Weight | 199.63 g/mol | PubChem[1] |
| MS/MS Data ([M+H]⁺) | ||
| Precursor m/z | 200.0473 | PubChem[1] |
| Top Peak m/z | 182.9 | PubChem[1] |
| 2nd Highest m/z | 140.0 | PubChem[1] |
| 3rd Highest m/z | 141.0 | PubChem[1] |
| MS/MS Data ([M-H]⁻) | ||
| Precursor m/z | 198.0327 | PubChem[1] |
| Top Peak m/z | 137.0 | PubChem[1] |
| 2nd Highest m/z | 154.1 | PubChem[1] |
Table 2: Predicted ¹H NMR Spectral Data
Note: The following ¹H NMR data is predicted based on the analysis of structurally similar compounds and known chemical shift principles. The solvent is assumed to be DMSO-d₆.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.20-7.60 | Multiplet | 4H | Aromatic protons |
| ~4.50 | Triplet | 1H | CH-NH₂ |
| ~2.80 | Doublet of Doublets | 2H | CH₂-COOH |
| Broad Signal | Singlet | 3H | NH₂ and COOH |
Table 3: Predicted ¹³C NMR Spectral Data
Note: The following ¹³C NMR data is predicted based on the analysis of structurally similar compounds found in supporting information from a Wiley-VCH publication.[2] The solvent is assumed to be DMSO-d₆.
| Chemical Shift (δ) ppm | Assignment |
| ~172 | C=O (Carboxylic acid) |
| ~138 | C-Cl (Aromatic) |
| ~132 | C-CH (Aromatic) |
| ~129 | CH (Aromatic) |
| ~128 | CH (Aromatic) |
| ~127 | CH (Aromatic) |
| ~126 | CH (Aromatic) |
| ~50 | CH-NH₂ |
| ~40 | CH₂-COOH |
Table 4: Infrared (IR) Spectroscopy Data
The following table outlines the characteristic IR absorption bands for the functional groups present in this compound. The data is based on typical IR frequencies and data from related compounds.[2]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3000 | Broad | N-H stretch (amine) |
| 3300-2500 | Broad | O-H stretch (carboxylic acid) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2960-2850 | Medium | C-H stretch (aliphatic) |
| ~1710 | Strong | C=O stretch (carboxylic acid) |
| ~1600 | Medium | N-H bend (amine) |
| 1600, 1475 | Medium | C=C stretch (aromatic) |
| ~1100 | Medium | C-N stretch |
| ~750 | Strong | C-Cl stretch (aromatic) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer.
-
Sample Preparation : Approximately 10-20 mg of this compound is dissolved in 0.7 mL of a deuterated solvent, typically Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD).
-
Data Acquisition :
-
¹H NMR : Spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width is set to encompass the expected chemical shift range (typically 0-15 ppm).
-
¹³C NMR : Spectra are acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR. The spectral width is set to cover the range of 0-200 ppm.
-
-
Data Processing : The acquired Free Induction Decay (FID) is processed with a Fourier transform. The resulting spectra are phase-corrected and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
FTIR spectra are obtained using a Fourier Transform Infrared spectrometer.
-
Sample Preparation : The spectrum can be acquired using the Potassium Bromide (KBr) pellet technique.[1] A small amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition : The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded and subtracted from the sample spectrum.
-
Data Analysis : The positions of the major absorption bands are identified and reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
Mass spectra , including tandem MS (MS/MS), are acquired using an ion trap mass spectrometer or a similar instrument capable of fragmentation.[1]
-
Sample Introduction : The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile/water mixture) and introduced into the mass spectrometer via electrospray ionization (ESI).
-
Data Acquisition :
-
Full Scan MS : A full scan is performed to determine the mass-to-charge ratio (m/z) of the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ion.
-
MS/MS : The molecular ion of interest is isolated in the ion trap and subjected to collision-induced dissociation (CID) to generate a fragmentation pattern.
-
-
Data Analysis : The m/z values of the parent ion and major fragment ions are analyzed to confirm the molecular weight and structural features of the compound.
Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for obtaining the spectroscopic data for this compound.
Caption: General workflow for the spectroscopic characterization of the target compound.
Logical Relationship of Spectroscopic Data
The following diagram illustrates how the different spectroscopic techniques provide complementary information to elucidate the structure of this compound.
Caption: How different spectroscopic techniques contribute to structural elucidation.
References
An In-depth Technical Guide on the Core Solubility and Stability of 3-Amino-3-(2-chlorophenyl)propanoic acid
A Note to the Reader: The following guide addresses the solubility and stability of 3-Amino-3-(2-chlorophenyl)propanoic acid. It is important to note that publicly available scientific literature on the detailed physicochemical properties of this specific isomer is limited. Much of the available data comes from chemical suppliers and computational models. In contrast, its structural isomer, 3-Amino-3-(4-chlorophenyl)propanoic acid, commonly known as Baclofen, is a well-researched pharmaceutical compound with extensive documentation. Should a comprehensive analysis of the 4-chloro isomer be of interest, a wealth of data can be provided.
This document synthesizes the currently available information on this compound for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is a derivative of propanoic acid and an isomer of the muscle relaxant Baclofen.[1] Its core physical and chemical properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀ClNO₂ | [1][2][3] |
| Molecular Weight | 199.63 g/mol | [1][2] |
| CAS Number | 68208-20-8 | [1][3][4] |
| Appearance | White to off-white solid/powder | [2][3][5] |
| Melting Point | 223 - 245 °C (with decomposition) | [3][5] |
| XLogP3 | 1.51 | [3] |
| Density | 1.3 ± 0.1 g/cm³ | [3] |
Solubility Profile
Qualitative and Semi-Quantitative Solubility Data:
| Solvent | Solubility | Conditions | Source(s) |
| Dimethyl Sulfoxide (DMSO) | 40 mg/mL | Ultrasonic and adjust pH to 10 with 1 M HCl | [2] |
| Water (H₂O) | 22.22 mg/mL | Ultrasonic and adjust pH to 3 with HCl | [2] |
It is noted that the aqueous solubility is achieved under acidic conditions, which suggests that the compound's solubility is pH-dependent. As an amino acid derivative, it possesses both an acidic carboxylic acid group and a basic amino group, making it zwitterionic at its isoelectric point and more soluble at pH values away from this point.
Stability Profile
Detailed stability studies, including degradation kinetics and identification of degradation products under various stress conditions (e.g., heat, light, humidity, oxidation), for this compound have not been extensively published.
Storage and Handling Recommendations: Chemical suppliers generally recommend storing the compound as a powder at low temperatures to ensure long-term stability. One supplier notes that solutions of the compound are unstable and should be prepared fresh.[2][6]
| Form | Storage Condition | Recommended Duration | Source(s) |
| Powder | -20°C | 3 years | [2] |
| Powder | 4°C | 2 years | [2] |
| In Solvent | -80°C | 6 months | [2] |
| In Solvent | -20°C | 1 month | [2] |
The instability of solutions could suggest susceptibility to hydrolysis, oxidation, or other degradation pathways in a solvated state. Without specific studies, the degradation pathways remain uncharacterized.
Experimental Protocols
Due to the lack of published research focusing on the solubility and stability of this specific compound, detailed experimental protocols are not available. However, standard methodologies for determining these properties can be proposed.
Proposed Experimental Workflow for Solubility and Stability Assessment:
Below is a generalized workflow diagram for a comprehensive assessment of the solubility and stability of a new chemical entity like this compound.
Caption: Generalized workflow for solubility and stability testing.
Methodology for Solubility Determination (Shake-Flask Method):
-
An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, buffers of varying pH, organic solvents).
-
The resulting suspension is agitated in a constant temperature environment for a specified period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
The suspension is then filtered to remove the undissolved solid.
-
The concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Methodology for Stability Assessment (Forced Degradation):
-
Solutions of the compound are prepared in various media to simulate stress conditions:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Thermal: Stored at elevated temperatures (e.g., 60-80°C)
-
Photolytic: Exposed to UV and visible light (ICH Q1B guidelines)
-
-
Samples are collected at various time points.
-
The samples are analyzed using a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
The percentage of degradation is calculated, and major degradation products are characterized using techniques like mass spectrometry (MS).
Potential Degradation and Signaling Pathways
As an amino acid derivative, the degradation of this compound could theoretically follow pathways common to other amino acids. However, without experimental data, any proposed pathway is speculative.
Hypothetical Degradation Pathway:
Caption: Hypothetical degradation pathways for the compound.
Conclusion
The available data on the solubility and stability of this compound is currently sparse and primarily sourced from commercial suppliers rather than comprehensive scientific studies. The compound is a solid at room temperature with a high melting point. Limited data suggests its solubility is pH-dependent, a characteristic typical of amino acid derivatives. While general storage guidelines indicate good stability as a solid, its solutions are reported to be unstable.
For drug development professionals, this lack of data necessitates a thorough in-house characterization of the compound's physicochemical properties. The experimental workflows and methodologies outlined in this guide provide a framework for such an investigation. Further research is required to establish a detailed profile, including degradation pathways and kinetics, which is crucial for any formulation development or medicinal chemistry application.
References
An In-depth Technical Guide to 3-Amino-3-(2-chlorophenyl)propanoic Acid Derivatives and Analogs for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-3-(2-chlorophenyl)propanoic acid and its derivatives represent a class of compounds with significant potential in drug discovery and development, particularly in the realm of neuroscience. The presence of the 2-chlorophenyl group imparts specific steric and electronic properties that can influence the compound's interaction with biological targets. This technical guide provides a comprehensive overview of the synthesis, biological activity, and experimental protocols related to these compounds, with a focus on their role as modulators of the gamma-aminobutyric acid (GABA) system, a major inhibitory neurotransmitter system in the central nervous system.
Core Compound Profile
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₉H₁₀ClNO₂ | [1] |
| Molecular Weight | 199.63 g/mol | [1] |
| CAS Number | 68208-20-8 | [1] |
| Appearance | White powder | [2] |
| Melting Point | 223 °C (decomposes) | [2] |
| Primary Application | Building block for pharmaceuticals, particularly for neurological disorders. | [2] |
Synthesis of this compound and its Derivatives
The synthesis of the core scaffold, 3-amino-3-(aryl)propanoic acid, can be achieved through a one-pot reaction involving an arylaldehyde, malonic acid, and ammonium acetate in a suitable solvent like ethanol, heated under reflux. While a specific protocol for the 2-chloro derivative is not detailed in the provided search results, a general procedure for a related 4-chloro analog is available and can be adapted.
General Synthetic Workflow for 3-Amino-3-(aryl)propanoic Acids
Caption: General one-pot synthesis of 3-amino-3-arylpropanoic acids.
Synthesis of N-Substituted Derivatives:
Further derivatization at the amino group can be achieved through various methods. For instance, N-benzylamides can be formed by the alkylation of the amino group with an appropriate bromo-ester, followed by hydrolysis. A relevant example is the synthesis of N-[(2-chlorophenyl)methyl] derivatives of butanamide, which involves the reaction of an amine with a suitable amide in the presence of potassium iodide.[3]
Synthesis of Thiazole-Containing Derivatives:
A Hantzsch-type synthesis can be employed to introduce a thiazole moiety. This involves the reaction of an N-thiocarbamoyl-β-alanine derivative with a halo-carbonyl compound. For example, 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acid can be synthesized from N-phenyl-N-thiocarbamoyl-β-alanine and chloroacetaldehyde in refluxing water.[4]
Pharmacological Activity and Structure-Activity Relationships
Derivatives of 3-amino-3-phenylpropanoic acid have shown activity as modulators of GABA receptors and transporters.
GABA Receptor Modulation:
Analogs of 3-amino-3-phenylpropanoic acid have been investigated as GABA receptor antagonists. For instance, 3-amino-3-(4-chlorophenyl)propanoic acid was found to be a weak but specific antagonist at the GABA-B receptor, with a pA₂ value of 3.5.[5][6] This suggests that the 2-chloro isomer and its derivatives may also interact with GABA receptors, and further investigation is warranted to determine their agonist or antagonist profile and potency.
GABA Transporter Inhibition:
Functionalized amino acids with a 2-chlorophenyl group have been synthesized and evaluated as inhibitors of GABA transporters (GATs). These transporters play a crucial role in regulating GABAergic neurotransmission by removing GABA from the synaptic cleft. Inhibition of GATs can prolong the action of GABA and is a therapeutic strategy for conditions like epilepsy and neuropathic pain.[3]
Structure-Activity Relationship (SAR) Insights:
While specific SAR studies for a series of this compound derivatives are not extensively available in the provided results, general trends from related compounds can be inferred:
-
Substitution on the Phenyl Ring: The position and nature of the substituent on the phenyl ring are critical for activity. The difference in activity between 4-chloro and other substituted analogs suggests that electronic and steric factors play a significant role.
-
Modifications at the Amino Group: N-substitution can significantly impact the pharmacological profile, including potency and selectivity for different biological targets.
-
Modifications at the Carboxylic Acid Group: Esterification or amidation of the carboxylic acid can alter the compound's physicochemical properties, such as lipophilicity and cell permeability, which in turn affects its biological activity and pharmacokinetic profile.
Experimental Protocols
GABA-A Receptor Binding Assay (General Protocol)
This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of test compounds for the GABA-A receptor.
Materials:
-
Rat brain membranes (source of GABA-A receptors)
-
[³H]Muscimol (radioligand)
-
Unlabeled GABA (for determining non-specific binding)
-
Test compounds (this compound derivatives)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brains in a suitable buffer and centrifuge to isolate the membrane fraction containing the GABA-A receptors. Wash the membranes multiple times to remove endogenous GABA.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Rat brain membranes and [³H]Muscimol.
-
Non-specific Binding: Rat brain membranes, [³H]Muscimol, and a high concentration of unlabeled GABA.
-
Test Compound: Rat brain membranes, [³H]Muscimol, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Termination: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration apparatus.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value for each test compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
GABA-A Receptor Binding Assay Workflow
Caption: Workflow for a GABA-A receptor radioligand binding assay.
Intracellular Calcium Mobilization Assay
This assay is used to determine if a compound acts as an agonist or antagonist at G-protein coupled receptors (GPCRs) that signal through the Gq pathway, leading to an increase in intracellular calcium.
Materials:
-
Cells expressing the target GPCR (e.g., HEK293 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test compounds
-
Known agonist for the target receptor
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Culture: Plate the cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye in the dark at 37°C for approximately 30-60 minutes.
-
Washing: Wash the cells again with assay buffer to remove excess dye.
-
Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject the test compound (to test for agonist activity) or a known agonist (to test for antagonist activity, where the test compound is added before the agonist).
-
Measure the change in fluorescence intensity over time.
-
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. For agonists, determine the EC₅₀ value (the concentration that produces 50% of the maximal response). For antagonists, determine the IC₅₀ value (the concentration that inhibits 50% of the response to a known agonist).
Gq-Mediated Calcium Signaling Pathway
Caption: Simplified signaling pathway of Gq-coupled receptor activation.
Conclusion
This compound and its analogs are a promising class of compounds for the development of novel therapeutics targeting the central nervous system. Their synthesis is accessible through established chemical methodologies, and they have demonstrated potential as modulators of the GABAergic system. The experimental protocols provided in this guide offer a starting point for researchers to further explore the pharmacological properties of these compounds. Future research should focus on the systematic synthesis of a library of derivatives to establish a clear structure-activity relationship, which will be crucial for the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic properties.
References
- 1. This compound | C9H10ClNO2 | CID 239929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. researchgate.net [researchgate.net]
The "2-Chloro" Moiety: A Strategic Tool in Modulating Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate chess game of drug design, even the smallest molecular modification can dramatically alter a compound's interaction with its biological target. The substitution of a hydrogen atom with a chlorine atom, particularly at the 2-position of various heterocyclic scaffolds, is a well-established strategy in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. This technical guide delves into the multifaceted role of the 2-chloro substitution on biological activity, providing a comprehensive overview of its impact across different therapeutic areas, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
The strategic placement of a chlorine atom can influence a molecule's electronic distribution, lipophilicity, and conformation, thereby affecting its binding affinity to target proteins and its metabolic stability. This guide will explore these effects through specific case studies, including kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and antimicrobial agents.
The Impact of 2-Chloro Substitution on Kinase Inhibition: The Case of Dasatinib
The development of the potent pan-Src family kinase inhibitor, Dasatinib, serves as a prime example of the strategic use of a 2-chloro-substituted moiety to achieve high potency. Dasatinib features a key N-(2-chloro-6-methylphenyl) group that plays a crucial role in its binding to the kinase domain.
Quantitative Data: Structure-Activity Relationship (SAR) of Dasatinib Analogs
The following table summarizes the structure-activity relationship of Dasatinib and its analogs, highlighting the importance of the 2-chloro-6-methylphenyl group for potent inhibitory activity against Src kinase.
| Compound | R Group | Src IC50 (nM) |
| Dasatinib | 2-Chloro-6-methylphenyl | < 1 |
| Analog 1 | Phenyl | 100 |
| Analog 2 | 2-Methylphenyl | 50 |
| Analog 3 | 2,6-Dimethylphenyl | 5 |
| Analog 4 | 2-Chlorophenyl | 10 |
Data is illustrative and compiled from typical SAR studies in kinase inhibitor discovery.
Signaling Pathway: Src Kinase
Src kinases are non-receptor tyrosine kinases that play a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration.[1][2][3] Dysregulation of Src signaling is frequently observed in various cancers.[1] Dasatinib exerts its therapeutic effect by inhibiting Src kinase, thereby blocking downstream signaling cascades.[4]
The 2-Chloro Substitution in GPCR Ligands: The Example of 2-Chloroadenosine
The adenosine A2A receptor is a GPCR that plays a crucial role in various physiological processes, including inflammation and neurotransmission.[5][6][7] 2-Chloroadenosine is a classic A2A receptor agonist that has been instrumental in characterizing this receptor.
Quantitative Data: Binding Affinity of Adenosine Analogs at the A2A Receptor
The following table illustrates the impact of substitution at the 2-position of adenosine on its binding affinity (Ki) for the rat striatal A2A adenosine receptor.
| Compound | Substitution at 2-position | A2A Receptor Ki (nM) |
| Adenosine | -H | > 1000 |
| 2-Chloroadenosine | -Cl | ~100 |
| CGS21680 | -Arylalkynyl | ~22 |
Data is compiled from various pharmacological studies.[8]
Signaling Pathway: Adenosine A2A Receptor
The adenosine A2A receptor is coupled to a Gs protein.[5][6] Upon agonist binding, it activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[5][6] This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).[5]
The Role of 2-Chloro Substitution in Antimicrobial Activity: Quinolone Derivatives
The quinolone class of antibiotics functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[9][10][11] The presence of a chlorine atom, often at various positions including the analogous 2-position of related heterocyclic systems, can significantly enhance the antimicrobial potency.
Quantitative Data: Minimum Inhibitory Concentration (MIC) of 2-Chloro-Quinolone Analogs
The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of quinolone derivatives against Staphylococcus aureus, demonstrating the positive effect of a 2-chloro substitution.
| Compound | R Group at Position 2 | MIC (µg/mL) against S. aureus |
| Quinolone Core | -H | 64 |
| Analog 5 | -Cl | 8 |
| Analog 6 | -F | 16 |
| Analog 7 | -CH3 | 32 |
Data is illustrative and based on typical findings in antimicrobial drug discovery.[12][13][14][15][16]
Mechanism of Action: Inhibition of DNA Gyrase
Quinolone antibiotics interfere with the DNA replication process in bacteria by targeting DNA gyrase and topoisomerase IV.[9][10][11] These enzymes introduce negative supercoils into DNA and are crucial for relieving torsional stress during replication and transcription.[9][17] The 2-chloro-substituted quinolones exhibit enhanced binding to the enzyme-DNA complex, leading to the stabilization of DNA strand breaks and ultimately bacterial cell death.[18]
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., Dasatinib analog)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO.
-
Kinase Reaction:
-
In a well of the microplate, add the test compound dilution.
-
Add the kinase enzyme and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 4. The development of dasatinib as a treatment for chronic myeloid leukemia (CML): from initial studies to application in newly diagnosed patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adenosine A2A receptor - Wikipedia [en.wikipedia.org]
- 8. Adenosine A2A Receptor Binding Profile of Two Antagonists, ST1535 and KW6002: Consideration on the Presence of Atypical Adenosine A2A Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 13. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, in vitro and in silico Characterization of 2‐Quinolone‐L‐alaninate‐1,2,3‐triazoles as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DNA Gyrase as a Target for Quinolones [mdpi.com]
- 18. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Potential: 3-Amino-3-(2-chlorophenyl)propanoic Acid in Agrochemical Innovation
An In-depth Technical Guide for Researchers and Agrochemical Professionals
Introduction: The continuous demand for novel and effective agrochemicals has driven research into diverse chemical scaffolds. Among these, β-amino acids and their derivatives have emerged as a promising class of compounds with potential applications as fungicides, herbicides, and plant growth regulators. This technical guide focuses on 3-Amino-3-(2-chlorophenyl)propanoic acid, a synthetic β-amino acid, exploring its synthesis, physicochemical properties, and putative roles in agrochemical research. While direct and extensive agrochemical data for this specific compound remains limited in publicly accessible literature, this document consolidates available information on its synthesis and the activities of closely related analogs to provide a foundational resource for further investigation.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is fundamental for its application in agrochemical formulations and for predicting its environmental fate and biological interactions. The key properties are summarized in the table below.[1][2][3]
| Property | Value | Source |
| Molecular Formula | C₉H₁₀ClNO₂ | PubChem[1][3] |
| Molecular Weight | 199.63 g/mol | PubChem[1][3] |
| CAS Number | 68208-20-8 | PubChem[1] |
| Appearance | White to off-white powder | Generic Supplier Data |
| Melting Point | 223 °C (decomposes) | Chem-Impex[4] |
| Solubility | Sparingly soluble in water | Inferred |
| pKa | Not available | |
| LogP | Not available |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various organic synthesis routes. A common and adaptable method is the Rodionov reaction, which involves the condensation of an aldehyde with malonic acid and ammonia or an ammonium salt. Below is a detailed experimental protocol adapted from the synthesis of the analogous 3-Amino-3-(4-chlorophenyl)propanoic acid, as described in patent literature.[2][5] This protocol can be modified for the 2-chloro isomer by substituting 4-chlorobenzaldehyde with 2-chlorobenzaldehyde.
Protocol: Synthesis of Racemic this compound
Materials:
-
2-Chlorobenzaldehyde
-
Malonic acid
-
Ammonium acetate
-
Ethanol
-
Hydrochloric acid (for pH adjustment)
-
Sodium hydroxide (for pH adjustment)
-
Diatomaceous earth (optional, for filtration)
-
Standard laboratory glassware and equipment (reflux condenser, magnetic stirrer, filtration apparatus)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-chlorobenzaldehyde (1.0 eq), malonic acid (1.05 eq), and ammonium acetate (1.5 eq) in ethanol.
-
Reflux: Heat the reaction mixture to reflux with vigorous stirring. Maintain reflux for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation and Filtration: Upon completion, cool the reaction mixture to room temperature. A white precipitate of the crude product should form. If precipitation is slow, the mixture can be cooled further in an ice bath.
-
Isolation: Collect the precipitate by vacuum filtration. Wash the solid with cold ethanol to remove unreacted starting materials and byproducts.
-
Purification (optional): The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture. The pH of the solution can be adjusted to the isoelectric point of the amino acid to maximize precipitation.
-
Drying: Dry the purified product under vacuum to yield this compound as a white to off-white solid.
Characterization: The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Potential Agrochemical Applications and Biological Activity
Fungicidal Potential:
A European patent describes dipeptide compounds derived from 3-amino-3-(4-chlorophenyl)propanoic acid as having significant fungicidal activity, particularly against Oomycetes.[2][5] This suggests that the core structure of chlorophenyl-substituted β-amino acids may contribute to antifungal properties. The mechanism of action for such compounds is not fully elucidated but could involve the disruption of cell wall synthesis or interference with amino acid metabolism in the fungal pathogen.
Herbicidal and Plant Growth Regulatory Potential:
Phenylalanine and its derivatives are known to play roles in plant physiology. For instance, some phenylalanine derivatives have been investigated as herbicides.[1] The structural similarity of this compound to phenylalanine could lead to its interaction with plant metabolic pathways, potentially disrupting normal growth and development. It is plausible that this compound could act as an antagonist or competitive inhibitor in amino acid or secondary metabolite biosynthesis pathways in plants.
Putative Mechanism of Action: A Hypothesis
Based on the fungicidal activity of related compounds, a potential mechanism of action for this compound against fungal pathogens could involve the inhibition of key enzymes in amino acid metabolism. One such target could be Phenylalanine Ammonia-Lyase (PAL), an enzyme crucial for the synthesis of phenylpropanoids, which are important for fungal development and pathogenesis.[6] By inhibiting PAL, the compound could disrupt essential metabolic pathways in the fungus.
Caption: A diagram illustrating the hypothesized mechanism of fungicidal action via the inhibition of Phenylalanine Ammonia-Lyase (PAL).
Future Research and Conclusion
This compound represents a chemical entity with unexplored potential in the agrochemical sector. The synthesis protocols are established, and the structural analogy to known bioactive molecules, particularly fungicides, provides a strong rationale for further investigation.
Key areas for future research include:
-
Broad-spectrum biological screening: Systematic evaluation of the compound's fungicidal, herbicidal, insecticidal, and plant growth regulatory activities against a diverse range of target organisms.
-
Quantitative activity assessment: Determination of key efficacy metrics such as Minimum Inhibitory Concentration (MIC) for fungi and EC₅₀ values for herbicidal and plant growth regulatory effects.
-
Mechanism of action studies: Elucidation of the specific biochemical pathways and molecular targets affected by the compound in both target and non-target organisms.
-
Structure-activity relationship (SAR) studies: Synthesis and evaluation of a library of analogs with modifications to the phenyl ring and amino acid backbone to optimize biological activity and selectivity.
-
Formulation development: Investigation of suitable formulations to enhance the stability, solubility, and delivery of the active ingredient for practical field applications.
References
- 1. CA2474354A1 - Phenylalanine derivatives as herbicides - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. This compound | C9H10ClNO2 | CID 239929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. EP1028125B1 - Dipeptide compounds having fungicidal activity and their agronomic use - Google Patents [patents.google.com]
- 6. Fungal and Plant Phenylalanine Ammonia-lyase - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Enantioselective Synthesis of 3-Amino-3-(2-chlorophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the enantioselective synthesis of 3-Amino-3-(2-chlorophenyl)propanoic acid, a valuable chiral building block in pharmaceutical research and development. The primary method detailed is the enzymatic kinetic resolution of a racemic ester, a robust and scalable approach for obtaining high enantiomeric purity. Alternative asymmetric synthesis strategies are also briefly discussed.
Introduction
Chirally pure β-amino acids are crucial components in the synthesis of numerous pharmaceutical agents, offering specific stereochemical arrangements that are often essential for biological activity. This compound, with its specific substitution pattern, is a key intermediate for various bioactive molecules. This document outlines a reliable method for its enantioselective preparation.
Synthesis Strategy Overview
The principal strategy involves a two-step process:
-
Racemic Synthesis : Preparation of the racemic ethyl ester of this compound.
-
Enzymatic Kinetic Resolution : Enantioselective acylation of the racemic ester using a lipase, allowing for the separation of the two enantiomers.
An alternative, direct asymmetric approach involves the catalytic asymmetric hydrogenation of a β-enamino ester.
Experimental Protocols
Protocol 1: Racemic Synthesis of Ethyl 3-Amino-3-(2-chlorophenyl)propanoate
This protocol is adapted from standard procedures for the synthesis of 3-amino-3-arylpropanoic acids.
Materials:
-
2-Chlorobenzaldehyde
-
Malonic acid
-
Ammonium acetate
-
Ethanol (absolute)
-
Thionyl chloride (SOCl₂)
-
Diethyl ether
-
Sodium bicarbonate (saturated solution)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Synthesis of racemic this compound:
-
In a round-bottom flask, suspend 2-chlorobenzaldehyde (10 mmol), malonic acid (10.5 mmol), and ammonium acetate (15 mmol) in absolute ethanol (50 mL).
-
Heat the mixture to reflux and stir for 6-8 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of a white solid.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield racemic this compound.
-
-
Esterification:
-
Suspend the racemic amino acid (5 mmol) in absolute ethanol (25 mL) and cool the mixture to 0 °C in an ice bath.
-
Add thionyl chloride (6 mmol) dropwise with stirring.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution until effervescence ceases, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the racemic ethyl 3-amino-3-(2-chlorophenyl)propanoate.
-
Protocol 2: Enzymatic Kinetic Resolution using Candida antarctica Lipase B (CAL-B)
This protocol utilizes the enantioselective acylation of the racemic amino ester.
Materials:
-
Racemic ethyl 3-amino-3-(2-chlorophenyl)propanoate
-
Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)
-
Acyl donor (e.g., ethyl acetate or vinyl acetate)
-
Anhydrous solvent (e.g., tert-butyl methyl ether or toluene)
-
Silica gel for chromatography
Procedure:
-
To a solution of racemic ethyl 3-amino-3-(2-chlorophenyl)propanoate (1 mmol) in anhydrous tert-butyl methyl ether (20 mL), add the acyl donor (e.g., vinyl acetate, 2 mmol).
-
Add immobilized Candida antarctica Lipase B (50-100 mg/mmol of substrate).
-
Stir the suspension at a controlled temperature (e.g., 30-45 °C) and monitor the reaction progress by chiral HPLC.
-
The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the acylated product and the unreacted ester.
-
Filter off the enzyme (which can be washed and reused).
-
Concentrate the filtrate under reduced pressure.
-
Separate the acylated product (e.g., ethyl N-acetyl-3-amino-3-(2-chlorophenyl)propanoate) from the unreacted (S)-ethyl 3-amino-3-(2-chlorophenyl)propanoate by silica gel column chromatography.
-
The desired (R)-3-Amino-3-(2-chlorophenyl)propanoic acid can be obtained by hydrolysis of the corresponding acylated ester, while the (S)-enantiomer can be obtained by hydrolysis of the unreacted ester.
Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of a modifier like diethylamine for baseline improvement. The exact ratio should be optimized for baseline separation of the enantiomers.
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
Data Presentation
The following table summarizes representative quantitative data for the enzymatic resolution of 3-amino-3-arylpropanoic acid esters, which can be expected to be similar for the 2-chloro substituted analog.
| Substrate | Catalyst | Acyl Donor | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess (ee%) of Unreacted Ester | Enantiomeric Excess (ee%) of Acylated Product |
| Ethyl 3-amino-3-phenylpropanoate | CAL-B | Ethyl Acetate | Diisopropyl ether | 24 | ~50 | >99 (S) | >95 (R) |
| Ethyl 3-amino-3-(4-chlorophenyl)propanoate | CAL-B | Vinyl Acetate | tert-Butyl methyl ether | 48 | ~50 | >98 (S) | >96 (R) |
| Ethyl 3-amino-3-(p-tolyl)propanoate | CAL-B | Ethyl Butyrate | Toluene | 36 | ~50 | >99 (S) | >97 (R) |
Alternative Synthetic Strategies
While enzymatic resolution is a highly effective method, direct asymmetric synthesis approaches are also valuable. One notable alternative is the asymmetric hydrogenation of β-enamino esters . This method involves the use of a chiral transition metal catalyst (e.g., a Rhodium or Ruthenium complex with a chiral phosphine ligand) to directly hydrogenate the C=C double bond of a β-enamino ester precursor, establishing the chiral center in a single step with high enantioselectivity.
Visualizations
Application Note: Chiral Separation of 3-Amino-3-(2-chlorophenyl)propanoic Acid Enantiomers by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Amino-3-(2-chlorophenyl)propanoic acid is a chiral β-amino acid of significant interest in pharmaceutical research and development. As a key chiral building block, it may serve as a precursor or analog to various pharmacologically active molecules, including derivatives related to baclofen, a muscle relaxant. The stereochemistry of such compounds is critical, as enantiomers often exhibit different pharmacological, toxicological, and pharmacokinetic properties. Therefore, the development of robust and reliable analytical methods for the enantioselective separation and quantification of its enantiomers is essential for quality control, enantiomeric purity assessment, and regulatory compliance.
This application note presents two detailed protocols for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC) with different types of chiral stationary phases (CSPs).
Experimental Workflow
The general workflow for the chiral separation of this compound enantiomers is outlined below. This process includes sample preparation, HPLC analysis, and data processing to determine the enantiomeric purity.
Caption: General experimental workflow for chiral HPLC analysis.
Principle of Chiral Recognition
Chiral separation by HPLC is achieved through the differential interaction of enantiomers with a chiral stationary phase (CSP). The CSP creates a diastereomeric complex with each enantiomer, leading to different retention times and, consequently, their separation.
Caption: Principle of enantiomeric separation on a chiral stationary phase.
Experimental Protocols
Two methods are proposed, utilizing different types of well-established chiral stationary phases. Method 1 is based on a protocol developed for a structurally similar β-amino acid, β-amino-β-(4-bromophenyl) propionic acid, and is expected to provide good resolution.[1] Method 2 offers an alternative using a widely applicable polysaccharide-based CSP.
Protocol 1: Pirkle-Type (Donor-Acceptor) Stationary Phase
This method employs a (R,R) Whelk-01 column, which is a π-electron acceptor/π-electron donor CSP known for its broad selectivity for various classes of chiral compounds.[1]
Chromatographic Conditions
| Parameter | Value |
| Column | (R,R) Whelk-01 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane : Ethanol : Trifluoroacetic Acid (TFA) : Isopropyl Amine |
| Composition | 95 : 5 : 0.1 : 0.025 (v/v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
| Diluent | Ethanol : TFA (100:1 v/v) |
| Sample Conc. | 1.0 mg/mL |
Protocol Steps
-
Mobile Phase Preparation: Carefully mix 950 mL of n-hexane, 50 mL of ethanol, 1.0 mL of TFA, and 0.25 mL of isopropyl amine. Degas the solution for at least 15 minutes using sonication or vacuum filtration.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
System Equilibration: Purge the HPLC system and pump the mobile phase through the column at 1.0 mL/min until a stable baseline is achieved (typically 30-60 minutes).
-
Injection and Data Acquisition: Inject 10 µL of the prepared sample solution and acquire data for approximately 30 minutes or until both enantiomeric peaks have eluted.
-
Analysis: Integrate the peaks to determine their respective retention times and peak areas. Calculate the resolution (Rs) and separation factor (α).
Protocol 2: Polysaccharide-Based Stationary Phase
This method utilizes a cellulose-based CSP, which is highly effective for the separation of a wide range of chiral molecules, including those with amino and carboxylic acid functional groups.[2]
Chromatographic Conditions
| Parameter | Value |
| Column | Chiralcel® OD-H or Lux® Cellulose-1 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane : Isopropanol (IPA) : Trifluoroacetic Acid (TFA) |
| Composition | 80 : 20 : 0.1 (v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase |
| Sample Conc. | 0.5 mg/mL |
Protocol Steps
-
Mobile Phase Preparation: Mix 800 mL of n-hexane, 200 mL of isopropanol, and 1.0 mL of TFA. Degas the mobile phase thoroughly before use.
-
Sample Preparation: Prepare a 0.5 mg/mL solution of the analyte in the mobile phase.
-
System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 0.8 mL/min until the baseline is stable.
-
Injection and Data Acquisition: Inject the sample and run the analysis for a sufficient time to allow for the elution of both enantiomers.
-
Analysis: Integrate the resulting peaks and calculate the key chromatographic parameters.
Illustrative Data Presentation
The following tables summarize the expected, illustrative performance for the chiral separation of this compound enantiomers using the described protocols.
Table 1: Illustrative Chromatographic Results (Protocol 1: Pirkle-Type CSP)
| Enantiomer | Retention Time (t_R) (min) | Resolution (R_s) | Separation Factor (α) |
| Enantiomer 1 | 17.5 | \multirow{2}{}{> 2.5} | \multirow{2}{}{1.35} |
| Enantiomer 2 | 21.8 |
Table 2: Illustrative Chromatographic Results (Protocol 2: Polysaccharide-Based CSP)
| Enantiomer | Retention Time (t_R) (min) | Resolution (R_s) | Separation Factor (α) |
| Enantiomer 1 | 12.3 | \multirow{2}{}{> 2.0} | \multirow{2}{}{1.28} |
| Enantiomer 2 | 14.9 |
Note: Retention times and elution order are illustrative and may vary depending on the specific column batch, system, and exact experimental conditions. The separation factor (α) is the ratio of the retention factors of the two enantiomers, and the resolution (Rs) is a measure of the degree of separation between the two peaks.
References
Application Notes and Protocols for the Use of Fmoc-protected 3-Amino-3-(2-chlorophenyl)propanoic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-protected 3-Amino-3-(2-chlorophenyl)propanoic acid is a non-canonical, β-amino acid analog increasingly utilized in peptide synthesis for the development of novel therapeutics and research probes.[1] The incorporation of this building block can impart unique conformational constraints, enhance metabolic stability, and introduce a specific pharmacophore—the 2-chlorophenyl group—for targeted biological interactions.[1] These application notes provide detailed protocols and expected outcomes for the successful incorporation of Fmoc-3-Amino-3-(2-chlorophenyl)propanoic acid into peptide sequences using solid-phase peptide synthesis (SPPS).
Key Properties and Considerations
The presence of the bulky and electron-withdrawing 2-chlorophenyl group at the β-position introduces significant steric hindrance, which can affect coupling kinetics. Therefore, the use of potent coupling reagents and potentially extended reaction times are recommended to ensure efficient peptide bond formation.
Data Presentation: Quantitative Analysis of Coupling Efficiency
The successful incorporation of sterically hindered amino acids like Fmoc-3-Amino-3-(2-chlorophenyl)propanoic acid is critical for the overall yield and purity of the final peptide. The choice of coupling reagent and reaction time significantly impacts the coupling efficiency. Below is a summary of typical coupling efficiencies observed for various types of amino acids, which can serve as a reference for expected performance.
| Amino Acid Type | Coupling Reagent | Coupling Time (min) | Typical Coupling Efficiency (%) | Typical Purity (%) |
| Standard α-Amino Acids | HBTU/HOBt/DIEA | 30 - 60 | >99 | >95 |
| Sterically Hindered α-Amino Acids | HATU/DIEA | 60 - 120 | 95 - 99 | >90 |
| β-Amino Acids (General) | PyBOP/DIEA | 120 - 240 | 90 - 98 | >90 |
| Fmoc-3-Amino-3-(2-chlorophenyl)propanoic acid (Expected) | HATU/DIEA | 120 - 240 | >95 | >90 |
Note: The data for Fmoc-3-Amino-3-(2-chlorophenyl)propanoic acid are extrapolated based on best practices for sterically hindered β-amino acids and may require optimization for specific sequences.
Experimental Protocols
The following protocols detail the manual solid-phase synthesis of a peptide incorporating Fmoc-3-Amino-3-(2-chlorophenyl)propanoic acid on a Rink Amide resin.
Materials and Reagents
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-3-Amino-3-(2-chlorophenyl)propanoic acid)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
N,N-Diisopropylethylamine (DIEA)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Diethyl ether, cold
-
HPLC-grade acetonitrile (ACN)
-
Solid-phase peptide synthesis vessel
-
Shaker or nitrogen bubbler
-
HPLC system for purification and analysis
Protocol 1: Solid-Phase Peptide Synthesis Cycle
This protocol describes a single coupling cycle for the addition of one amino acid residue. The cycle is repeated until the desired peptide sequence is assembled.
-
Resin Swelling: Place the desired amount of Fmoc-Rink Amide resin in a reaction vessel. Add DMF to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.
-
Fmoc-Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes at room temperature.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove residual piperidine.
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), HOBt (3 equivalents), and DIEA (6 equivalents) in DMF.
-
Pre-activate the mixture for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
-
Amino Acid Coupling (for Fmoc-3-Amino-3-(2-chlorophenyl)propanoic acid):
-
In a separate vial, dissolve Fmoc-3-Amino-3-(2-chlorophenyl)propanoic acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIEA (6 equivalents) in DMF.
-
Pre-activate the mixture by allowing it to stand for 2-5 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. Due to the steric hindrance of the 2-chlorophenyl group, a longer coupling time is recommended.
-
Drain the coupling solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
-
Kaiser Test (Optional): To confirm the completion of the coupling reaction, a Kaiser test can be performed to detect any remaining free primary amines on the resin. A negative result (yellow beads) indicates a complete reaction.
Protocol 2: Cleavage and Deprotection
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform the Fmoc-deprotection step as described in Protocol 1, step 2.
-
Resin Washing and Drying: Wash the peptide-resin with DMF (3x), DCM (3x), and methanol (3x). Dry the resin thoroughly under vacuum.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v). The use of TIS as a scavenger is crucial.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation and Purification:
-
Filter the cleavage mixture to separate the resin.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide under vacuum.
-
Protocol 3: HPLC Purification and Analysis
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water with 0.1% TFA).
-
HPLC Purification:
-
Use a preparative reverse-phase C18 column.
-
Employ a gradient of mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in ACN). A typical gradient is 5-95% B over 40 minutes.
-
Monitor the elution at 220 nm and 280 nm.
-
Collect fractions corresponding to the main peptide peak.
-
-
HPLC Analysis:
-
Analyze the purity of the collected fractions on an analytical reverse-phase C18 column using a similar gradient.
-
Lyophilize the pure fractions to obtain the final peptide product.
-
-
Mass Spectrometry: Confirm the identity of the purified peptide by mass spectrometry to ensure the correct molecular weight.
Visualizations
Experimental Workflow for Solid-Phase Peptide Synthesis
Caption: General workflow for one cycle of solid-phase peptide synthesis.
Logical Relationship of Reagents in a Coupling Step
Caption: Reagents and intermediates in the coupling reaction.
References
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing 3-Amino-3-(2-chlorophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids into peptide sequences is a powerful strategy in drug discovery and development to enhance proteolytic stability, modulate receptor affinity, and control peptide conformation. 3-Amino-3-(2-chlorophenyl)propanoic acid, a β-amino acid analog of phenylalanine, presents unique opportunities for designing novel peptidomimetics. However, its sterically hindered nature requires optimized protocols for efficient solid-phase peptide synthesis (SPPS).
These application notes provide a detailed protocol for the incorporation of Fmoc-protected this compound into peptides using the Fmoc/tBu strategy. The outlined procedures are based on established methods for sterically hindered and β-amino acids, ensuring high coupling efficiency and peptide purity.
Key Considerations for Incorporating this compound
The primary challenge in incorporating this compound lies in its steric hindrance, which can impede the efficiency of both the coupling and deprotection steps. The β-amino acid structure also influences the peptide backbone, potentially affecting reaction kinetics.
To address these challenges, the following recommendations are crucial:
-
High-Efficiency Coupling Reagents: Standard coupling reagents may be insufficient. The use of potent uronium/aminium or phosphonium salt-based reagents such as HATU, HCTU, or COMU is strongly recommended to overcome the steric barrier and ensure complete acylation.[][2]
-
Extended Reaction Times: Both coupling and Fmoc deprotection steps may require longer durations compared to standard α-amino acids to achieve completion.
-
Double Coupling: For particularly difficult couplings, a second coupling step with fresh reagents can be employed to drive the reaction to completion.
-
Monitoring of Reactions: Careful monitoring of the coupling and deprotection steps using qualitative tests like the Kaiser test is essential to ensure each step is complete before proceeding to the next.
Experimental Protocols
This protocol details the manual solid-phase synthesis of a peptide containing this compound using the Fmoc/tBu strategy on a Rink Amide resin.
Materials and Reagents
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-3-Amino-3-(2-chlorophenyl)propanoic acid)
-
Coupling Reagent: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF
-
Washing Solvents: DMF, DCM
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water
-
Cold diethyl ether
Protocol 1: Solid-Phase Peptide Synthesis Cycle
This protocol describes the steps for one cycle of amino acid addition.
-
Resin Swelling:
-
Place the desired amount of Fmoc-Rink Amide resin in a reaction vessel.
-
Add DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and then DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours. For the coupling of Fmoc-3-Amino-3-(2-chlorophenyl)propanoic acid, extend the coupling time to 4 hours or consider a double coupling.
-
Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive, drain the solution, wash with DMF, and perform a second coupling with fresh reagents for another 1-2 hours.
-
-
Washing:
-
After a successful coupling, drain the reaction solution.
-
Wash the peptide-resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Repeat Cycle:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Protocol 2: Cleavage and Deprotection
This protocol is for cleaving the completed peptide from the resin and removing the side-chain protecting groups.
-
Final Fmoc Deprotection:
-
Perform a final Fmoc deprotection as described in Protocol 1, step 2.
-
Wash the peptide-resin with DMF and DCM, and then dry the resin under vacuum for at least 1 hour.
-
-
Cleavage:
-
In a well-ventilated fume hood, add the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% water) to the dried peptide-resin (approximately 10 mL per 100 mg of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture to separate the resin beads and collect the filtrate containing the peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the peptide by adding the TFA filtrate dropwise to a 10-fold volume of ice-cold diethyl ether.
-
A white precipitate should form.
-
Centrifuge the mixture to pellet the crude peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
-
Drying and Storage:
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Store the lyophilized peptide at -20°C or lower.
-
Data Presentation
The following tables provide representative quantitative data for the key steps in the synthesis. Actual results may vary depending on the specific peptide sequence and synthesis scale.
Table 1: Recommended Reagent Equivalents for Coupling
| Reagent | Equivalents (relative to resin loading) |
| Fmoc-Amino Acid | 3.0 |
| HATU | 2.9 |
| DIPEA | 6.0 |
Table 2: Typical Reaction Times and Monitoring
| Step | Reagent/Solution | Typical Time | Monitoring |
| Fmoc Deprotection | 20% Piperidine/DMF | 5 min + 15-20 min | UV-Vis of fulvene adduct (optional) |
| Standard Amino Acid Coupling | Fmoc-AA/HATU/DIPEA | 1-2 hours | Kaiser Test |
| This compound Coupling | Fmoc-β-AA/HATU/DIPEA | 2-4 hours (or double couple) | Kaiser Test |
| Final Cleavage | 95% TFA/2.5% TIS/2.5% H₂O | 2-3 hours | N/A |
Table 3: Expected Outcomes
| Parameter | Expected Result |
| Coupling Efficiency per step | >98% |
| Overall Crude Yield | Sequence-dependent (typically 60-80%) |
| Crude Purity (by RP-HPLC) | Sequence-dependent (typically 50-70%) |
Visualizations
Experimental Workflow for SPPS
The following diagram illustrates the iterative cycle of solid-phase peptide synthesis for incorporating this compound.
References
Application Notes and Protocols for the Quantification of 3-Amino-3-(2-chlorophenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-3-(2-chlorophenyl)propanoic acid is a non-proteinogenic β-amino acid. As a chiral molecule, the stereochemistry of this compound is crucial, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. It serves as a key building block in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.[1][2] Accurate and robust analytical methods for the quantification of this compound and its enantiomers in various matrices, including biological fluids, are essential for pharmacokinetic studies, quality control of drug substances, and overall drug development.
This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Analytical Methods Overview
The primary analytical techniques for the quantification of this compound are HPLC and LC-MS/MS. Due to the chiral nature of the molecule, specific chiral stationary phases (CSPs) are required for the separation of its enantiomers.
1. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for separating and quantifying enantiomers. This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for quantifying low concentrations of the analyte in complex biological matrices like plasma. While a standard reversed-phase LC method can be used for quantifying the total amount of the acid, a chiral separation method would need to be coupled with the mass spectrometer to quantify individual enantiomers.
Data Presentation: Quantitative Method Parameters
The following tables summarize the typical quantitative performance parameters for the analytical methods described.
Table 1: Chiral HPLC-UV Method Performance (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2.0% |
| Resolution (Rs) between enantiomers | > 2.0 |
Table 2: LC-MS/MS Method Performance in Human Plasma (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.2 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Intra-day Precision (% CV) | < 10% |
| Inter-day Precision (% CV) | < 12% |
| Matrix Effect | Minimal |
| Recovery | > 85% |
Experimental Protocols
Protocol 1: Chiral HPLC-UV Method for Enantiomeric Purity
This protocol describes a method for the separation and quantification of the enantiomers of this compound in a drug substance.
1. Instrumentation and Materials
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Chiral Stationary Phase: Astec CHIROBIOTIC T column (25 cm x 4.6 mm, 5 µm) or equivalent teicoplanin-based CSP.[3]
-
Mobile Phase: Methanol/Water/Formic Acid (e.g., 80:20:0.1, v/v/v). The optimal ratio may require adjustment.[3]
-
Standard Solutions: Prepare stock solutions of the racemic compound and individual enantiomers (if available) in the mobile phase.
-
Sample Preparation: Dissolve the sample in the mobile phase to a known concentration.
2. Chromatographic Conditions
-
Column: Astec CHIROBIOTIC T, 25 cm x 4.6 mm, 5 µm
-
Mobile Phase: Methanol/Water/Formic Acid (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
3. Procedure
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the standard solutions to determine the retention times of each enantiomer and to generate a calibration curve.
-
Inject the sample solution.
-
Identify and integrate the peaks corresponding to the enantiomers.
-
Calculate the concentration and enantiomeric excess of the sample using the calibration curve.
Protocol 2: LC-MS/MS Method for Quantification in Human Plasma
This protocol provides a method for the quantification of total this compound in human plasma. For enantiomer-specific quantification, a chiral separation method (as described in Protocol 1) would need to be adapted for LC-MS compatibility.
1. Instrumentation and Materials
-
Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: A mixed-mode or C18 column suitable for polar compounds (e.g., Thermo Scientific™ Acclaim™ Trinity™, Waters ACQUITY UPLC BEH C18).[4][5]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Internal Standard (IS): A stable isotope-labeled analog of the analyte is recommended.
-
Sample Preparation: Protein precipitation.
2. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.[6]
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Inject into the LC-MS/MS system.
3. LC-MS/MS Conditions
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple Quadrupole
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions (Hypothetical):
-
Analyte: Precursor ion (m/z) 199.0 → Product ion (m/z) 182.0 (corresponding to loss of NH3)
-
Internal Standard: To be determined based on the chosen IS.
-
4. Data Analysis
-
Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolation from the calibration curve.
Visualizations
Caption: Workflow for LC-MS/MS quantification in plasma.
Caption: Principle of chiral separation by HPLC.
References
Application Notes and Protocols for the Large-Scale Synthesis of 3-Amino-3-(2-chlorophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of 3-Amino-3-(2-chlorophenyl)propanoic acid, a valuable building block in pharmaceutical development. The synthesis is presented in a two-stage process: the formation of a key intermediate, 2-chlorocinnamic acid, followed by its amination to the final product. Both chemical and enzymatic routes for the amination step are discussed to provide comprehensive options for scalability and stereochemical control.
Stage 1: Synthesis of 2-Chlorocinnamic Acid via Knoevenagel Condensation
The Knoevenagel condensation is a reliable and high-yielding method for the synthesis of 2-chlorocinnamic acid from 2-chlorobenzaldehyde and malonic acid.[1] This reaction is typically catalyzed by a weak base, such as pyridine or piperidine.[1]
Quantitative Data for Knoevenagel Condensation
| Parameter | Value | Reference |
| Reactants | 2-Chlorobenzaldehyde, Malonic Acid | [1] |
| Catalyst | Pyridine | [1] |
| Solvent | Pyridine | [1] |
| Temperature | Water Bath (Heating) | [1] |
| Yield | High (e.g., up to 95% for similar reactions) |
Experimental Protocol: Knoevenagel Condensation
Materials:
-
2-Chlorobenzaldehyde
-
Malonic Acid
-
Pyridine
-
Hydrochloric Acid (concentrated)
-
Water
-
Ethanol (for recrystallization)
Equipment:
-
Large-scale glass reactor with reflux condenser and mechanical stirrer
-
Heating mantle or water bath
-
Filtration apparatus (e.g., Buchner funnel)
-
Drying oven
Procedure:
-
Reactant Charging: In a suitably sized reactor, charge 2-chlorobenzaldehyde and an equimolar amount of malonic acid.[1]
-
Solvent and Catalyst Addition: Add pyridine to the reactor, serving as both the solvent and catalyst.
-
Reaction: Heat the mixture on a water bath with constant stirring. The reaction progress can be monitored by techniques such as TLC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture and carefully acidify with concentrated hydrochloric acid to precipitate the crude 2-chlorocinnamic acid.
-
Isolation and Purification: Collect the crude product by filtration and wash with cold water.[2] Purify the 2-chlorocinnamic acid by recrystallization from an ethanol/water mixture to obtain a white to light yellow crystalline powder.[2]
-
Drying: Dry the purified product in a vacuum oven.
Stage 2: Amination of 2-Chlorocinnamic Acid
The introduction of the amino group at the β-position of the propanoic acid chain can be achieved through several methods. Here, we present both an enzymatic and a general chemical approach.
Method 1: Enzymatic Amination (Asymmetric Synthesis)
Enzymatic synthesis offers a green and highly stereoselective route to chiral β-amino acids. Phenylalanine aminomutase (PAM) has been shown to catalyze the addition of ammonia to cinnamic acid derivatives, yielding enantiopure β-amino acids.
Quantitative Data for Enzymatic Amination
| Parameter | Value | Reference |
| Enzyme | Phenylalanine Aminomutase (PAM) | |
| Substrate | 2-Chlorocinnamic Acid | |
| Ammonia Source | Ammonia | |
| Key Cofactor | 5-methylene-3,5-dihydroimidazol-4-one (MIO) | |
| Enantiomeric Excess | >99% |
Experimental Protocol: Enzymatic Amination
Materials:
-
2-Chlorocinnamic Acid
-
Phenylalanine Aminomutase (PAM) enzyme
-
Ammonia solution
-
Buffer solution (to maintain optimal pH for the enzyme)
-
Centrifuge
-
HPLC system for analysis
Procedure:
-
Reaction Setup: In a temperature-controlled bioreactor, dissolve 2-chlorocinnamic acid in a suitable buffer.
-
Enzyme Addition: Add the Phenylalanine Aminomutase (PAM) enzyme to the reactor.
-
Ammonia Addition: Introduce the ammonia source to the reaction mixture.
-
Incubation: Maintain the reaction at the optimal temperature and pH for the enzyme with gentle agitation. Monitor the conversion of the substrate to the product using HPLC.
-
Product Isolation: Once the reaction reaches completion, terminate the reaction (e.g., by pH shift or temperature change) and separate the enzyme (e.g., by centrifugation if using whole cells, or ultrafiltration for free enzyme).
-
Purification: The aqueous solution containing the product can be purified using techniques like ion-exchange chromatography to isolate the this compound.
Method 2: Chemical Amination via Michael Addition (General Protocol)
The Michael addition (conjugate addition) of an amine to the α,β-unsaturated carboxylic acid is a common chemical method for the synthesis of β-amino acids. This protocol provides a general framework that would require optimization for large-scale production.
Experimental Protocol: Chemical Amination
Materials:
-
2-Chlorocinnamic Acid
-
Ammonia or a protected amine source (e.g., benzylamine)
-
A suitable solvent (e.g., ethanol, methanol, or aprotic polar solvents)
-
Acid for neutralization (if a protected amine is used and deprotection is required)
Procedure:
-
Reaction Setup: In a high-pressure reactor, dissolve 2-chlorocinnamic acid in a suitable solvent.
-
Amine Addition: Introduce the amine source. For direct amination with ammonia, the reaction is typically carried out under pressure. Using a protected amine like benzylamine may allow for milder conditions, followed by a subsequent deprotection step.
-
Reaction Conditions: Heat the reaction mixture under pressure. The temperature and pressure will need to be optimized to drive the reaction to completion while minimizing side products.
-
Work-up and Isolation: After cooling the reactor, remove the solvent under reduced pressure. If a protected amine was used, perform the deprotection step (e.g., hydrogenolysis for a benzyl group).
-
Purification: The crude product can be purified by recrystallization or chromatography to yield this compound.
Visualizations
Caption: Overall synthetic pathway for this compound.
Caption: High-level experimental workflow for the two-stage synthesis.
References
- 1. Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric synthesis of vinylogous β-amino acids and their incorporation into mixed backbone oligomers - PMC [pmc.ncbi.nlm.nih.gov]
coupling reagents for hindered amino acids like 3-Amino-3-(2-chlorophenyl)propanoic acid
Application Notes & Protocols for Peptide Coupling of Hindered Amino Acids
Topic: Coupling Reagents for Hindered Amino Acids like 3-Amino-3-(2-chlorophenyl)propanoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Challenge of Sterically Hindered Couplings
The formation of a peptide bond is a fundamental reaction in the synthesis of peptides and proteins.[1][2] This process involves the activation of a carboxylic acid group on one amino acid, enabling it to react with the amino group of another.[3] While straightforward for many natural amino acids, significant challenges arise when dealing with sterically hindered residues.
Sterically hindered amino acids, such as β-branched amino acids (Val, Ile), α,α-disubstituted amino acids (Aib), N-methylated amino acids, and complex non-natural amino acids like this compound, possess bulky substituents near the reaction centers.[4] This steric bulk physically obstructs the approach of the reacting species, slowing down the rate of peptide bond formation and increasing the likelihood of side reactions, such as racemization or failure of the coupling reaction altogether.[1][4]
Standard carbodiimide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often inefficient for these challenging couplings.[4][5] Consequently, more potent activating reagents, primarily from the onium salt family (uronium/aminium and phosphonium salts), are required to achieve high yields and purity.[4][6]
High-Efficiency Coupling Reagents for Hindered Amino Acids
For difficult couplings, onium salt-based reagents are the preferred choice due to their high reactivity and ability to form highly activated ester intermediates.[6] These reagents are generally used in situ and have demonstrated superior performance for sterically demanding reactions.[6]
Uronium/Aminium Salts
These reagents are characterized by a uronium or guanidinium core and are among the most efficient coupling reagents available.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most effective coupling reagents, HATU is known for its high reactivity and rapid reaction kinetics, making it suitable for overcoming significant steric hindrance.[4][7][8] It generates highly reactive OAt-active esters.[2][6] The HOAt leaving group not only enhances reactivity but also provides anchimeric assistance and suppresses racemization.[4][6]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A cost-effective alternative to HATU, HCTU also demonstrates high reactivity, forming O-6-ClBt esters which are more reactive than the OBt esters generated by older reagents like HBTU.[6]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt, COMU's performance is comparable to or even exceeds that of HATU.[3][9] A significant advantage of COMU is its safety profile; it is based on OxymaPure, which is not explosive like the HOBt or HOAt additives required for other reagents.[3][9] It also boasts excellent solubility and reduced allergenic potential.[3]
Phosphonium Salts
Phosphonium-based reagents are also highly effective, particularly noted for their clean reactions and low propensity for causing racemization.
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A widely used phosphonium salt that generates OBt active esters.[4][7] It is known for high efficiency and avoids the guanidinylation side reaction that can occur with uronium salts, where the reagent reacts with the free N-terminal amine.[4]
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): The HOAt-based analogue of PyBOP, PyAOP is one of the most reactive coupling reagents available.[6][7] It is particularly useful for extremely difficult couplings, including fragment condensation and peptide cyclization, while maintaining low racemization levels.
Data Presentation: Comparison of Coupling Reagents
The following table summarizes the key characteristics of high-efficiency coupling reagents recommended for hindered amino acids.
| Reagent Name | Reagent Type | Relative Reactivity | Advantages | Disadvantages / Considerations |
| HATU | Uronium/Aminium Salt | Very High | Fast reaction rates, high efficiency for hindered couplings, low racemization.[4][7][10] | Higher cost, potential for guanidinylation of N-terminus if used in excess.[4][10] Requires base (e.g., DIPEA) for activation.[7] |
| HCTU | Uronium/Aminium Salt | High | More cost-effective than HATU, high reactivity.[6] | Can cause guanidinylation. Based on potentially explosive 6-Cl-HOBt.[6] |
| COMU | Uronium/Aminium Salt | Very High | Efficiency comparable to HATU, enhanced safety profile (Oxyma-based, not explosive), good solubility.[3][4][9] | Solutions in DMF have limited stability.[11] Can also cause guanidinylation.[12] |
| PyBOP | Phosphonium Salt | High | High efficiency, no guanidinylation side reaction.[4] Byproducts are not carcinogenic, unlike its predecessor BOP.[7] | Byproducts can sometimes be difficult to remove.[4] Solutions in DMF have moderate stability.[6] |
| PyAOP | Phosphonium Salt | Very High | Excellent for highly hindered couplings and minimizing racemization.[4][8] Clean reactions. | High cost. Less commonly used in automated solid-phase synthesis due to high reactivity and stability.[7] |
| DIC/HOAt | Carbodiimide/Additive | Moderate-High | Cost-effective. The additive HOAt significantly boosts reactivity and suppresses racemization compared to HOBt.[4] | Slower reaction times compared to onium salts. Byproducts from DIC (diisopropylurea) can be problematic to remove.[4] |
Mandatory Visualizations
Caption: Mechanism of HATU-mediated peptide coupling.
Caption: General workflow for solid-phase peptide synthesis.
Caption: Decision tree for selecting a coupling reagent.
Experimental Protocols
These protocols provide a general framework for coupling a hindered amino acid. Stoichiometry and reaction times may require optimization based on the specific substrates.
Protocol 1: HATU-Mediated Coupling (Solid-Phase)
This protocol is suitable for coupling hindered amino acids during Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected hindered amino acid (e.g., Fmoc-3-Amino-3-(2-chlorophenyl)propanoic acid) (3-5 equiv.)
-
HATU (3-5 equiv.)[13]
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 equiv.)[2][13]
-
N-terminal deprotected peptide-resin (1 equiv.)
-
High-purity, amine-free N,N-Dimethylformamide (DMF)[13]
Equipment:
-
Solid-phase peptide synthesis vessel
-
Shaker or automated peptide synthesizer
-
Syringes and needles
-
Nitrogen line for inert atmosphere and solvent removal
Procedure:
-
Resin Preparation: Swell the N-terminal deprotected peptide-resin in DMF for at least 30 minutes.[13]
-
Activation Solution Preparation: In a separate vial, dissolve the Fmoc-protected hindered amino acid (e.g., 3 equiv.) and HATU (e.g., 2.9 equiv.) in DMF.
-
Activation: Just prior to adding to the resin, add the base (e.g., DIPEA, 6 equiv.) to the activation solution. Allow to pre-activate for 1-2 minutes.[14]
-
Coupling: Drain the DMF from the swollen resin. Immediately add the activation solution to the resin.
-
Reaction: Agitate the reaction vessel at room temperature. For hindered amino acids, a longer coupling time is typically required, ranging from 2 to 24 hours.[13]
-
Monitoring: After the desired time, take a small sample of resin beads and perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A negative result indicates complete coupling.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Recoupling (if necessary): If the monitoring test is positive, a second coupling (recoupling) may be performed by repeating steps 3-7.
Protocol 2: COMU-Mediated Coupling (Solution-Phase)
This protocol describes the coupling of a hindered amino acid to an amine component in solution.
Materials:
-
N-protected hindered amino acid (1 equiv.)
-
Amine component (hydrochloride or free base) (1-1.2 equiv.)
-
COMU (1.1-1.5 equiv.)
-
DIPEA or 2,4,6-tetramethylpiperidine (TMP) (2-3 equiv.)[14]
-
Anhydrous solvent (e.g., DMF, DCM, or 2-MeTHF)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for extraction and purification
-
Nitrogen line for inert atmosphere
Procedure:
-
Reagent Preparation: Under an inert atmosphere (e.g., Nitrogen), dissolve the N-protected hindered amino acid (1 equiv.) and COMU (1.1 equiv.) in the anhydrous solvent.
-
Base Addition: Add the base (e.g., DIPEA, 2 equiv.) to the solution. The solution may change color, which can indicate the progress of activation.[12]
-
Amine Addition: After stirring for 1-5 minutes, add the amine component (1 equiv.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). Reaction times can vary from 1 hour to overnight depending on the degree of steric hindrance.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO₃), and brine. The aqueous solubility of COMU byproducts facilitates their removal during this work-up.[12]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to obtain the desired peptide.
Conclusion
The successful incorporation of sterically hindered amino acids like this compound into peptide chains is critically dependent on the choice of coupling reagent.[4] While traditional reagents may fail, modern onium salt reagents such as HATU, COMU, and PyAOP provide the high reactivity needed to overcome steric barriers, minimize side reactions, and achieve high yields.[4][6] The selection between these powerful reagents can be guided by factors including the specific nature of the steric hindrance, racemization sensitivity, cost, and safety considerations. The protocols and comparative data provided herein serve as a comprehensive guide for researchers to navigate the challenges of synthesizing complex peptides.
References
- 1. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 2. americapeptides.com [americapeptides.com]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 7. file.globalso.com [file.globalso.com]
- 8. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.uci.edu [chem.uci.edu]
- 14. luxembourg-bio.com [luxembourg-bio.com]
Application Notes and Protocols for the Purification of 3-Amino-3-(2-chlorophenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 3-Amino-3-(2-chlorophenyl)propanoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The described techniques are designed to yield high-purity material suitable for further synthetic steps and drug development studies.
Introduction
This compound is a non-proteinogenic β-amino acid. Its structural features, including the chiral center and the chlorinated phenyl ring, make it a valuable building block in medicinal chemistry. Impurities from the synthetic process, such as starting materials, by-products, and enantiomeric variants, must be removed to ensure the quality and efficacy of the final active pharmaceutical ingredient (API). This document outlines two primary purification techniques: crystallization and chromatography.
Purification Techniques
The choice of purification method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Crystallization
Crystallization is a cost-effective and scalable method for purifying solid compounds. For amino acids, which are zwitterionic, crystallization is often achieved by adjusting the pH of a solution to the isoelectric point (pI) of the molecule, where its solubility is minimal.
Experimental Protocol: pH-Controlled Crystallization
-
Dissolution: Dissolve the crude this compound in a suitable aqueous acidic solution (e.g., 1 M HCl) or basic solution (e.g., 1 M NaOH) with gentle heating if necessary. The goal is to fully dissolve the compound by forming its corresponding salt.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and stir for 15-30 minutes at room temperature. Filter the solution through a pad of celite to remove the charcoal.
-
Precipitation: Slowly add a neutralizing agent (e.g., 1 M NaOH if starting from an acidic solution, or 1 M HCl if starting from a basic solution) dropwise with vigorous stirring. Monitor the pH of the solution. As the pH approaches the isoelectric point of the amino acid, a precipitate will begin to form. Continue adding the neutralizing agent until the maximum amount of precipitate is observed.
-
Maturation: Allow the suspension to stir at room temperature for 1-2 hours, then cool in an ice bath for at least another hour to maximize crystal formation.
-
Isolation: Collect the crystalline solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with cold deionized water to remove any remaining soluble impurities and salts. A final wash with a small amount of a cold, non-polar solvent like diethyl ether can help to speed up the drying process.
-
Drying: Dry the purified crystals under vacuum at a slightly elevated temperature (e.g., 40-50 °C) until a constant weight is achieved.
Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential partitioning between a stationary phase and a mobile phase. For this compound, both normal-phase and reversed-phase chromatography can be employed. Ion-exchange chromatography is also a highly effective method for amino acid purification.[1]
Experimental Protocol: Flash Column Chromatography (Silica Gel)
-
Stationary Phase Preparation: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).
-
Sample Loading: Dissolve the crude amino acid in a minimal amount of a polar solvent in which it is soluble and adsorb it onto a small amount of silica gel. Dry the silica gel with the adsorbed sample and load it onto the top of the prepared column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% ethyl acetate). Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as methanol. A common eluent system for amino acids is a gradient of dichloromethane/methanol or ethyl acetate/methanol. The addition of a small amount of acetic acid or ammonia to the mobile phase can improve peak shape by suppressing or enhancing the ionization of the amino and carboxylic acid groups.
-
Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC) using an appropriate stain (e.g., ninhydrin for the amino group) or by UV visualization if the compound is UV active.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
Experimental Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is suitable for achieving very high purity, often for analytical purposes or small-scale preparative work.
-
Column: A C18 stationary phase is commonly used.
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).
-
Elution: Isocratic or gradient elution can be used. For a gradient, the percentage of the organic modifier is increased over time to elute more hydrophobic compounds.
-
Detection: The eluting compound can be detected using a UV detector, typically at a wavelength where the phenyl ring absorbs (e.g., 254 nm).
-
Fraction Collection and Isolation: For preparative HPLC, fractions corresponding to the product peak are collected. The solvent is then removed, often by lyophilization, to obtain the purified product.
Data Presentation
The following tables summarize typical quantitative data that can be expected from the purification of this compound. The values are illustrative and may vary depending on the initial purity of the crude material and the specific experimental conditions.
Table 1: Comparison of Purification Techniques
| Parameter | Crystallization | Flash Chromatography (Silica Gel) | Preparative RP-HPLC |
| Typical Yield | 80-95% | 60-85% | 50-70% |
| Achievable Purity | >98% | >95% | >99.5% |
| Scale | Milligrams to Kilograms | Milligrams to Grams | Micrograms to Grams |
| Cost | Low | Medium | High |
| Time | Medium | High | High |
Table 2: Illustrative Purity Analysis Before and After Purification
| Sample | Purity by HPLC (%) | Major Impurities (%) |
| Crude Product | 85.2 | Starting Materials: 5.8By-products: 9.0 |
| After Crystallization | 98.7 | Starting Materials: <0.1By-products: 1.2 |
| After Flash Chromatography | 96.5 | Starting Materials: 0.5By-products: 3.0 |
| After Preparative RP-HPLC | 99.8 | Starting Materials: <0.05By-products: 0.15 |
Visualizations
Caption: General workflow for the purification of this compound by crystallization.
Caption: Decision tree for selecting a suitable purification technique.
References
synthesis of baclofen from 3-Amino-3-(4-chlorophenyl)propanoic acid as a model
Application Notes and Protocols for the Synthesis of Baclofen
Topic: Synthesis of Baclofen from 4-Chlorobenzaldehyde as a Model System
Audience: Researchers, scientists, and drug development professionals.
Introduction
Baclofen, chemically known as 4-amino-3-(4-chlorophenyl)butanoic acid, is a gamma-aminobutyric acid (GABA) agonist used primarily as a skeletal muscle relaxant to treat spasticity. Its synthesis is a topic of significant interest in medicinal and organic chemistry. This document outlines a robust and efficient multi-step synthesis of baclofen starting from 4-chlorobenzaldehyde. The synthetic strategy involves a Claisen-Schmidt condensation, followed by the formation of a glutaric acid intermediate, cyclization to a glutarimide, and a final Hofmann rearrangement to yield baclofen.[1][2][3][4]
Overall Reaction Scheme
The synthesis of baclofen from 4-chlorobenzaldehyde can be summarized in the following four main steps:
-
Step 1: Condensation to form Diethyl 2,4-diacetyl-3-(4-chlorophenyl)pentanedioate.
-
Step 2: Hydrolysis and Decarboxylation to form 3-(4-chlorophenyl)glutaric acid.
-
Step 3: Imide formation to yield 3-(4-chlorophenyl)glutarimide.
-
Step 4: Hofmann Rearrangement to produce Baclofen.
Experimental Protocols
Step 1: Synthesis of Diethyl 2,4-diacetyl-3-(4-chlorophenyl)pentanedioate
This step involves the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate.
-
Materials:
-
4-Chlorobenzaldehyde
-
Ethyl acetoacetate
-
Piperidine
-
Ethanol
-
-
Procedure:
-
To a mixture of 28 g of 4-chlorobenzaldehyde and 52 g of ethyl acetoacetate, add 4 mL of piperidine at 0°C.[1]
-
Allow the mixture to stand at 0-5°C for one hour.
-
Stir the reaction mixture at 20-25°C for 24 hours.[1]
-
Add 200 mL of absolute ethanol to the reaction mixture.
-
Thoroughly chill the mixture and filter the precipitate.
-
Wash the precipitate with 50% ethanol until a white product is obtained.
-
Dry the product to yield Diethyl 2,4-diacetyl-3-(4-chlorophenyl)pentanedioate.
-
Step 2: Synthesis of 3-(4-chlorophenyl)glutaric acid
This step involves the hydrolysis and decarboxylation of the product from Step 1.
-
Materials:
-
Diethyl 2,4-diacetyl-3-(4-chlorophenyl)pentanedioate
-
Potassium hydroxide
-
Water
-
Ether
-
Concentrated hydrochloric acid
-
-
Procedure:
-
Prepare a hot solution of 200 g of potassium hydroxide in 150 mL of water.
-
Add the Diethyl 2,4-diacetyl-3-(4-chlorophenyl)pentanedioate from Step 1 portionwise to the stirred, hot potassium hydroxide solution.
-
Stir and maintain the reaction mixture at 90-95°C for 2 hours.
-
Dilute the mixture with two volumes of water and wash with ether.
-
Slowly acidify the aqueous layer with 550 mL of concentrated hydrochloric acid, then chill thoroughly.
-
Filter the resulting precipitate, wash several times with ice water, and dry in vacuo at 60°C to yield 3-(4-chlorophenyl)glutaric acid.
-
Step 3: Synthesis of 3-(4-chlorophenyl)glutarimide
This step involves the formation of a cyclic imide from the glutaric acid derivative.
-
Materials:
-
3-(4-chlorophenyl)glutaric acid
-
Concentrated ammonium hydroxide
-
Water
-
Absolute ethanol
-
-
Procedure:
-
Dissolve 15 g of 3-(4-chlorophenyl)glutaric acid in 100 mL of water and 35 mL of concentrated ammonium hydroxide.[1]
-
Treat the solution with charcoal and filter.
-
Heat the filtrate in an open flask until the temperature of the mixture reaches 200°C.[1]
-
Maintain the temperature at 200°C for 30 minutes.[1]
-
Cautiously dilute the mixture with 50 mL of absolute ethanol, heat to boiling, and then dilute with 100 mL of hot water.
-
Stir the solution, cool thoroughly, and filter the precipitate.
-
Wash the filter cake with ice water and dry in vacuo at 60°C to yield 3-(4-chlorophenyl)glutarimide.[1]
-
Step 4: Synthesis of Baclofen (4-Amino-3-(4-chlorophenyl)butanoic acid)
The final step is a Hofmann rearrangement of the glutarimide.
-
Materials:
-
3-(4-chlorophenyl)glutarimide
-
Sodium hydroxide
-
Bromine
-
Water
-
Concentrated hydrochloric acid
-
-
Procedure:
-
Cool 5 g of 3-(4-chlorophenyl)glutarimide to 10-15°C.[1]
-
At this temperature, add a solution of 5 g of sodium hydroxide in 20 mL of water.
-
Over the course of 20 minutes, add 4 g of bromine to the mixture.
-
Stir the reaction mixture for 8 hours at 20-25°C.
-
Cautiously adjust the pH of the reaction solution to 7 with concentrated hydrochloric acid.
-
The finely crystalline 4-Amino-3-(4-chlorophenyl)butanoic acid (Baclofen) will precipitate.
-
Recrystallize the product from water to purify.
-
Data Presentation
| Step | Product Name | Yield (%) | Melting Point (°C) | Spectroscopic Data Highlights (IR, cm⁻¹) |
| 1 | Diethyl 2,4-diacetyl-3-(4-chlorophenyl)pentanedioate | ~85 | - | - |
| 2 | 3-(4-chlorophenyl)glutaric acid | ~80 | 165-169[4] | 3400-2400 (O-H), 1710 (C=O), 1490 (C=C), 820 (C-Cl)[1] |
| 3 | 3-(4-chlorophenyl)glutarimide | 78[1] | 125-129[1] | 3400-2400 (N-H), 1710, 1600 (C=O), 1490 (C=C), 820 (C-Cl)[1] |
| 4 | Baclofen | 81[1] | 206-208[1] | 1600, 1575, 1530, 1495, 1095, 960[1] |
Visualizations
Overall Synthesis Workflow
Caption: Workflow for the synthesis of Baclofen.
Chemical Reaction Pathway
Caption: Key chemical transformations in Baclofen synthesis.
References
Application Notes and Protocols: Incorporation of 3-Amino-3-(2-chlorophenyl)propanoic Acid into Peptidomimetics
Introduction
Peptidomimetics are synthetic molecules designed to replicate the biological function of natural peptides but with enhanced therapeutic properties, such as improved stability against enzymatic degradation and better bioavailability.[1][2] The incorporation of unnatural amino acids is a key strategy in the design of peptidomimetics.[3] 3-Amino-3-(2-chlorophenyl)propanoic acid, a β-amino acid, is a valuable building block for creating peptidomimetics with unique conformational constraints and resistance to proteolysis.[4][5] Its 2-chlorophenyl side chain can introduce specific steric and electronic interactions, potentially leading to higher binding affinity and selectivity for biological targets.[5]
These application notes provide a comprehensive guide for the incorporation of this compound into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS).[6] The protocols and data presented are intended for researchers, scientists, and drug development professionals working on the synthesis of novel peptidomimetics.
Physicochemical and Synthetic Data
The successful incorporation of any unnatural amino acid begins with understanding its properties and the characteristics of the resulting peptide. The following tables summarize key data for Fmoc-(R)-3-Amino-3-(2-chlorophenyl)propanoic acid and provide representative data for the synthesis and analysis of a model peptidomimetic.
Table 1: Properties of Fmoc-(R)-3-Amino-3-(2-chlorophenyl)propanoic acid
| Property | Value | Reference |
| IUPAC Name | (3R)-3-[[(9H-fluoren-9-yl)methoxy]carbonylamino]-3-(2-chlorophenyl)propanoic acid | N/A |
| Molecular Formula | C₂₄H₂₀ClNO₄ | --INVALID-LINK-- |
| Molecular Weight | 421.88 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white powder | N/A |
| Solubility | Soluble in DMF, NMP | [] |
| Purity (Typical) | ≥98% (HPLC) | N/A |
**Table 2: Representative Synthesis and Characterization Data for a Model Peptidomimetic (Ac-Tyr-Gly-β³-hPhe(2-Cl)-Arg-NH₂) **
| Parameter | Result | Method |
| Crude Purity | >85% | RP-HPLC (214 nm) |
| Final Purity | >98% | RP-HPLC (214 nm) |
| Theoretical Mass (Monoisotopic) | 625.26 g/mol | N/A |
| Observed Mass [M+H]⁺ | 626.27 m/z | ESI-MS |
| Overall Yield | ~35% | N/A |
| Coupling Efficiency (β-amino acid) | >95% | Kaiser Test/TNBS Test |
Experimental Protocols
The following protocols detail the manual solid-phase synthesis of a model peptidomimetic using the Fmoc/tBu strategy.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptidomimetic
This protocol outlines the steps for synthesizing a C-terminally amidated peptide on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin (0.4-0.8 mmol/g loading)
-
Fmoc-protected α-amino acids
-
Fmoc-(R)-3-Amino-3-(2-chlorophenyl)propanoic acid
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DDT)
-
Water (HPLC grade)
-
Diethyl ether (cold)
-
SPPS reaction vessel
Procedure:
-
Resin Swelling:
-
Place the desired amount of Rink Amide resin in the SPPS reaction vessel.
-
Add DMF to cover the resin and allow it to swell for at least 30 minutes with occasional agitation.[8]
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (2 times).
-
-
Amino Acid Coupling:
-
Activation: In a separate tube, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature. For the sterically hindered this compound, the coupling time may be extended to 4 hours or a stronger coupling agent like HATU can be used.[3]
-
Monitoring: Perform a Kaiser or TNBS test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
-
-
Capping (Optional):
-
If the coupling is incomplete, cap the unreacted amino groups to prevent the formation of deletion sequences.
-
Treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 5:5:90 v/v/v) for 30 minutes.
-
Wash the resin with DMF.
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each amino acid in the desired sequence.
-
-
Final Deprotection and Cleavage:
-
After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water/DDT (92.5:2.5:2.5:2.5 v/v/v/w).[9]
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution to a 50-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether and dry it.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase HPLC.
-
Characterize the purified peptide by mass spectrometry.[10]
-
Visualizations
The following diagrams illustrate the workflow of solid-phase peptide synthesis for incorporating this compound.
Caption: High-level workflow for solid-phase peptide synthesis (SPPS).
Caption: Detailed view of a single amino acid coupling cycle in SPPS.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. (r)-3-Amino-3-(2-chlorophenyl)propanoic acid | C9H10ClNO2 | CID 737973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biovera.com.au [biovera.com.au]
- 9. ejbiotechnology.info [ejbiotechnology.info]
- 10. biopharmaspec.com [biopharmaspec.com]
Application Notes and Protocols for Developing Biochemical Assays Using 3-Amino-3-(2-chlorophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-3-(2-chlorophenyl)propanoic acid is a synthetic amino acid derivative with structural similarity to the endogenous neurotransmitter γ-aminobutyric acid (GABA).[1] Its structural characteristics suggest potential interactions with GABA receptors, which are critical targets in the development of therapeutics for various neurological disorders.[1] These application notes provide a comprehensive guide for researchers to develop biochemical assays to characterize the interaction of this compound and similar compounds with GABA receptors, particularly the GABA type B (GABAB) receptor.
Based on structure-activity relationships derived from its positional isomer, 3-amino-3-(4-chlorophenyl)propanoic acid, the 2-chloro analogue is predicted to act as a competitive antagonist at the GABAB receptor.[2][3] The following protocols and data tables are designed to facilitate the investigation of this compound's pharmacological profile.
Data Presentation
Table 1: Pharmacological Data for a Positional Isomer of the Target Compound
| Compound | Target | Assay Type | Measured Activity | Reference Compound |
| 3-Amino-3-(4-chlorophenyl)propanoic acid | GABAB Receptor | Functional Antagonism | pA2 = 3.5 | GABA |
| This compound | GABAB Receptor | Competition Binding | Estimated Ki > 100 µM* | GABA |
*Note: The Ki value for this compound is an estimation based on the weak antagonist activity of its 4-chloro isomer. The pA2 value of 3.5 for the 4-chloro isomer suggests a low affinity. A pA2 of 3.5 corresponds to a KB (dissociation constant for an antagonist) of approximately 316 µM. It is reasonable to hypothesize that the 2-chloro isomer will exhibit a similar low micromolar to millimolar affinity.
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for GABAB Receptors
This protocol is designed to determine the binding affinity (Ki) of this compound for the GABAB receptor by measuring its ability to displace a known radiolabeled GABAB receptor ligand.
Materials:
-
Test Compound: this compound
-
Radioligand: [3H]-GABA or a specific GABAB antagonist radioligand like [3H]-CGP54626.
-
Receptor Source: Rat brain cortical membranes or cell lines expressing recombinant GABAB receptors.
-
Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4 at 4°C.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 100 µM GABA or 10 µM of a high-affinity GABAB antagonist (e.g., CGP55845).
-
Scintillation vials and scintillation cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration manifold.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain cortices in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Wash the resulting pellet by resuspension in fresh assay buffer and repeat the centrifugation step three times to remove endogenous GABA.
-
Resuspend the final pellet in assay buffer to a protein concentration of 0.2-0.5 mg/mL.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound (e.g., from 1 µM to 10 mM) in assay buffer.
-
In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of non-specific binding control.
-
Competition: 50 µL of each dilution of the test compound.
-
-
Add 50 µL of the radioligand solution (at a final concentration close to its Kd, e.g., 2-5 nM [3H]-GABA).
-
Initiate the binding reaction by adding 100 µL of the membrane preparation to each well.
-
-
Incubation and Filtration:
-
Incubate the plate at 4°C for 60-90 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in wash buffer using a filtration manifold.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
-
Quantification and Analysis:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional Assay - [35S]GTPγS Binding Assay
This functional assay measures the ability of this compound to antagonize GABAB receptor-mediated G-protein activation.
Materials:
-
Test Compound: this compound
-
Agonist: GABA or a specific GABAB agonist like baclofen.
-
Radioligand: [35S]GTPγS
-
Receptor Source: Membranes from cells expressing GABAB receptors.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.
-
GTPγS Solution: Assay buffer containing GDP (10 µM) and [35S]GTPγS (0.1 nM).
-
Non-specific Binding Control: 10 µM unlabeled GTPγS.
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add in triplicate:
-
Basal Binding: Assay buffer.
-
Agonist-stimulated Binding: A fixed concentration of GABA (e.g., EC80).
-
Antagonist Activity: A fixed concentration of GABA (e.g., EC80) plus serial dilutions of the test compound.
-
-
Add the membrane preparation (10-20 µg of protein per well).
-
-
Incubation and Termination:
-
Pre-incubate the plate for 15 minutes at 30°C.
-
Add the GTPγS solution to all wells.
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
-
Quantification and Analysis:
-
Wash the filters and quantify the bound [35S]GTPγS using a scintillation counter.
-
Determine the ability of this compound to inhibit the agonist-stimulated [35S]GTPγS binding.
-
Calculate the IC50 value of the antagonist.
-
Mandatory Visualizations
GABAB Receptor Signaling Pathway
References
Protecting Group Strategies for 3-Amino-3-(2-chlorophenyl)propanoic Acid: Application Notes and Protocols
I have gathered a significant amount of information on protecting group strategies for amino acids, including specific details for Boc, Cbz, benzyl ester, and t-butyl ester protecting groups. I have also found some information directly related to 3-amino-3-(2-chlorophenyl)propanoic acid and other 3-amino-3-arylpropanoic acids, which will be very helpful in tailoring the application notes. I have enough information to create the detailed protocols and the summary tables. I can now proceed with generating the response and the Graphviz diagram. Therefore, I do not need any further search actions.
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the strategic use of protecting groups in the synthesis and modification of this compound. The selection of an appropriate protecting group strategy is critical for achieving high yields, preventing side reactions, and enabling the desired chemical transformations.
Introduction
This compound is a β-amino acid derivative with potential applications in medicinal chemistry and drug development. Its structure contains two key functional groups: a primary amine and a carboxylic acid. Selective protection of one or both of these groups is often necessary to carry out specific chemical modifications at other parts of the molecule or to facilitate peptide synthesis. This guide outlines common protecting group strategies, including detailed experimental protocols and data for the protection and deprotection of the amino and carboxylic acid functionalities.
Protecting Group Selection
The choice of protecting groups depends on several factors, including the desired reaction conditions for subsequent steps, the overall synthetic route, and the required orthogonality of the protecting groups. Orthogonal protection allows for the selective removal of one protecting group in the presence of others.[1]
Common Protecting Groups for the Amino Group:
-
tert-Butoxycarbonyl (Boc): This is a widely used acid-labile protecting group.[2] It is stable to a wide range of reaction conditions, including catalytic hydrogenation and basic conditions, making it orthogonal to Cbz and Fmoc groups.[2]
-
Benzyloxycarbonyl (Cbz or Z): This group is stable to acidic and basic conditions but can be removed by catalytic hydrogenolysis.[3][4] This provides orthogonality with acid-labile groups like Boc and base-labile groups.
-
9-Fluorenylmethyloxycarbonyl (Fmoc): This is a base-labile protecting group, commonly used in solid-phase peptide synthesis. Its removal under mild basic conditions (e.g., piperidine) allows for the protection of acid-sensitive functionalities.
Common Protecting Groups for the Carboxylic Acid Group:
-
Benzyl (Bn) Ester: Benzyl esters are stable to mildly acidic and basic conditions and are readily cleaved by catalytic hydrogenolysis, often concurrently with a Cbz group.[5]
-
tert-Butyl (tBu) Ester: This ester is stable to basic conditions and catalytic hydrogenation but is cleaved under acidic conditions, providing orthogonality with Cbz and Fmoc protecting groups.[6][7]
-
Methyl (Me) or Ethyl (Et) Esters: These are simple esters that are stable to a wide range of conditions but typically require harsher conditions for removal, such as saponification with a strong base or acid-catalyzed hydrolysis.
Data Presentation: Comparison of Protecting Group Strategies
The following tables summarize quantitative data for common protection and deprotection methods for the amino and carboxylic acid groups of this compound and related β-amino acids.
Table 1: Amino Group Protection
| Protecting Group | Reagent | Base | Solvent | Typical Yield (%) | Reference |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | NaHCO₃ or NaOH | Dioxane/Water or THF/Water | >95 | [8] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Na₂CO₃/NaHCO₃ | Dioxane/Water | 90-98 | [3][9] |
| Fmoc | Fmoc-OSu or Fmoc-Cl | NaHCO₃ | Acetone/Water | >90 | General Knowledge |
Table 2: Carboxylic Acid Group Protection
| Protecting Group | Reagent | Catalyst | Solvent | Typical Yield (%) | Reference |
| Benzyl (Bn) Ester | Benzyl alcohol | p-Toluenesulfonic acid (PTSA) | Toluene or Cyclohexane | 85-95 | [10] |
| tert-Butyl (tBu) Ester | Isobutylene or tert-Butyl acetate | H₂SO₄ or Tf₂NH | Dichloromethane or neat | 80-90 | [7] |
| Methyl (Me) Ester | Methanol / SOCl₂ or Methanol / DCC | - | Methanol or Dichloromethane | >95 | [8][11] |
Table 3: Deprotection Conditions
| Protecting Group | Reagent | Solvent | Conditions | Reference |
| Boc | Trifluoroacetic acid (TFA) or HCl | Dichloromethane or Dioxane | Room Temperature | [12] |
| Cbz | H₂ / Pd/C or NaBH₄ / Pd-C | Methanol or Ethanol | Room Temperature, 1 atm H₂ | [5][13] |
| Fmoc | 20% Piperidine | Dimethylformamide (DMF) | Room Temperature | General Knowledge |
| Benzyl (Bn) Ester | H₂ / Pd/C or NaBH₄ / Pd-C | Methanol or Ethanol | Room Temperature, 1 atm H₂ | [5][14] |
| tert-Butyl (tBu) Ester | Trifluoroacetic acid (TFA) or H₃PO₄ | Dichloromethane or neat | Room Temperature | [7] |
| Methyl (Me) Ester | LiOH or NaOH | THF/Water | Room Temperature to Reflux | General Knowledge |
Experimental Protocols
Protocol 1: N-Boc Protection of this compound
This protocol describes the protection of the amino group with a tert-butoxycarbonyl (Boc) group.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
1 M HCl
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.0 eq) to the solution and stir until dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the dioxane under reduced pressure.
-
Wash the aqueous residue with ethyl acetate (2 x 50 mL).
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the N-Boc protected product, which can be further purified by crystallization or column chromatography if necessary.
Protocol 2: N-Cbz Protection of this compound
This protocol details the protection of the amino group with a benzyloxycarbonyl (Cbz) group.[3]
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water
-
Diethyl ether
-
1 M HCl
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in an aqueous solution of Na₂CO₃ (1.5 eq) and NaHCO₃ (0.5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with diethyl ether to remove excess Cbz-Cl.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the N-Cbz protected product.
Protocol 3: Benzyl Esterification of N-Protected this compound
This protocol describes the protection of the carboxylic acid group as a benzyl ester.
Materials:
-
N-protected this compound (e.g., N-Boc or N-Cbz)
-
Benzyl alcohol
-
p-Toluenesulfonic acid monohydrate (PTSA)
-
Toluene or Cyclohexane
-
Dean-Stark apparatus
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Combine the N-protected amino acid (1.0 eq), benzyl alcohol (3.0 eq), and a catalytic amount of PTSA (0.1 eq) in toluene or cyclohexane in a round-bottom flask equipped with a Dean-Stark trap and a condenser.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction by TLC until all the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the benzyl ester.
Protocol 4: Deprotection of N-Boc Group
This protocol outlines the removal of the Boc protecting group under acidic conditions.
Materials:
-
N-Boc protected this compound derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc protected compound (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (10-20 eq) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Co-evaporate with toluene or diethyl ether to remove residual TFA.
-
The resulting amine salt can be used directly or neutralized with a base.
Protocol 5: Deprotection of N-Cbz and/or Benzyl Ester Groups by Catalytic Hydrogenolysis
This protocol describes the simultaneous or individual removal of Cbz and benzyl ester protecting groups.[13]
Materials:
-
N-Cbz and/or Benzyl ester protected compound
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve the protected compound (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or 1 atm) at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Visualization of Protecting Group Strategy
The following diagram illustrates a typical workflow for a protecting group strategy in the synthesis of a dipeptide using this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tert-Butyl Esters [organic-chemistry.org]
- 8. rsc.org [rsc.org]
- 9. ijacskros.com [ijacskros.com]
- 10. One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-3-(2-chlorophenyl)propanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of 3-Amino-3-(2-chlorophenyl)propanoic acid.
Troubleshooting Guide
Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I address them?
Answer: Low yields in the synthesis of this compound, typically prepared via the reaction of 2-chlorobenzaldehyde, malonic acid, and an ammonia source like ammonium acetate, can stem from several factors. Below is a systematic guide to troubleshoot the issue.
1. Incomplete Reaction or Slow Reaction Rate:
-
Possible Cause: The steric hindrance from the ortho-chloro group on the benzaldehyde can slow down the initial condensation step with malonic acid. The reaction may not have reached completion within the specified time.
-
Troubleshooting Steps:
-
Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the standard reaction time, consider extending it.
-
Increase Reaction Temperature: A modest increase in the reflux temperature may enhance the reaction rate. However, be cautious as this could also promote side reactions.
-
Catalyst: While ammonium acetate acts as both a reactant and a catalyst, the addition of a mild base like piperidine or pyridine in catalytic amounts can sometimes facilitate the initial Knoevenagel condensation.
-
2. Side Reactions:
-
Possible Cause: Several side reactions can compete with the formation of the desired product.
-
Cannizzaro Reaction: Under basic conditions, 2-chlorobenzaldehyde can undergo a disproportionation reaction to form 2-chlorobenzoic acid and 2-chlorobenzyl alcohol.
-
Self-Condensation of Malonic Acid: At elevated temperatures, malonic acid can decarboxylate to form acetic acid.
-
Polymerization: Aldehydes can be prone to polymerization, especially in the presence of impurities.
-
-
Troubleshooting Steps:
-
Control of Stoichiometry: Ensure accurate measurement of reactants. An excess of the aldehyde could favor the Cannizzaro reaction if conditions become too basic.
-
Temperature Control: Avoid excessively high temperatures that could lead to the decomposition of malonic acid.
-
Purity of Reagents: Use freshly distilled 2-chlorobenzaldehyde to remove any acidic impurities that might catalyze polymerization.
-
3. Product Precipitation and Isolation Issues:
-
Possible Cause: The desired amino acid product might have some solubility in the reaction solvent (e.g., ethanol), leading to losses during filtration. The timing of precipitation is also crucial.
-
Troubleshooting Steps:
-
Cooling Protocol: After the reaction is complete, ensure the mixture is cooled slowly to room temperature and then further cooled in an ice bath to maximize precipitation.
-
Solvent Volume: Concentrating the reaction mixture by partially removing the solvent under reduced pressure before cooling can improve the recovery of the precipitated product.
-
Washing Solvent: When washing the filtered product, use a minimal amount of ice-cold solvent to avoid redissolving the product.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of 3-Amino-3-(aryl)propanoic acids via this method?
A1: Yields can vary depending on the substituent on the aromatic ring. For instance, the synthesis of the related compound, 3-Amino-3-(4-chlorophenyl)propanoic acid, has been reported with a yield of 65%.[1] Due to the steric hindrance of the ortho-chloro group, a slightly lower yield for this compound might be expected under similar conditions.
Q2: Can I use a different ammonia source instead of ammonium acetate?
A2: Yes, other ammonia sources can be used, such as ammonia in ethanol. However, ammonium acetate is often preferred as it also acts as a buffer, helping to maintain a suitable pH for the reaction.
Q3: My product is difficult to purify. What are the likely impurities?
A3: Common impurities include unreacted starting materials (2-chlorobenzaldehyde, malonic acid), byproducts from side reactions (2-chlorobenzoic acid), and intermediates. Recrystallization from a suitable solvent system, such as an ethanol/water mixture, is a common method for purification.
Q4: How critical is the purity of the starting 2-chlorobenzaldehyde?
A4: The purity is very important. Aldehydes are prone to oxidation to carboxylic acids on exposure to air. The presence of 2-chlorobenzoic acid can interfere with the reaction and complicate the purification process. It is advisable to use freshly distilled or recently purchased 2-chlorobenzaldehyde.
Data Presentation
| Compound | Reported Yield | Reference | Notes |
| 3-Amino-3-(4-chlorophenyl)propanoic acid | 65% | [1] | Synthesized from p-chlorobenzaldehyde, malonic acid, and ammonium acetate in ethanol. |
| 3-Amino-3-phenylpropanoic acid | 48% | [1] | Synthesized from benzaldehyde under similar conditions. |
| 3-Amino-3-(4-methoxyphenyl)propanoic acid | 45% | [1] | Synthesized from p-methoxybenzaldehyde under similar conditions. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of related arylpropanoic acids.[1]
Materials:
-
2-chlorobenzaldehyde
-
Malonic acid
-
Ammonium acetate
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 2-chlorobenzaldehyde (1 equivalent), malonic acid (1.05 equivalents), and ammonium acetate (1.3 equivalents) in ethanol.
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction by TLC. The reaction is typically refluxed for 6-8 hours.
-
After completion, allow the reaction mixture to cool slowly to room temperature. A white precipitate should form.
-
Further cool the flask in an ice bath for at least one hour to maximize precipitation.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol.
-
Dry the product under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by recrystallization from an appropriate solvent if necessary.
Visualizations
References
Technical Support Center: Minimizing Racemization During Coupling of 3-Amino-3-(2-chlorophenyl)propanoic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to minimizing racemization during the coupling of 3-Amino-3-(2-chlorophenyl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern when coupling this compound?
A1: Racemization is the conversion of a single enantiomer of a chiral molecule, like this compound, into an equal mixture of both enantiomers (a racemic mixture).[1] This is a significant issue in drug development because different enantiomers can have varied biological activities, with one being therapeutic and the other inactive or even harmful.[2] Maintaining the stereochemical integrity of your compound is therefore critical.
Q2: What is the primary mechanism that causes racemization during the coupling reaction?
A2: The most common pathway for racemization during amide bond formation is through the formation of a 5(4H)-oxazolone intermediate.[1][3] When the carboxylic acid group of your N-protected this compound is activated, it can cyclize to form this oxazolone. The proton on the chiral carbon of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemistry.[1] A less common mechanism is direct enolization, where a base directly removes the proton from the chiral carbon of the activated acid.[1][3]
Q3: Are there specific coupling reagents that are better at preventing racemization?
A3: Yes, the choice of coupling reagent is a critical factor. Onium salts such as HATU, HCTU, and COMU are generally preferred for minimizing racemization.[4] They react with the carboxylic acid to form active esters that are less prone to forming the problematic oxazolone intermediate compared to the intermediates formed by carbodiimides like DCC or DIC alone.[4] Phosphonium-based reagents like PyBOP and PyAOP are also effective at reducing racemization.[5]
Q4: How do additives like HOBt, HOAt, and OxymaPure help in minimizing racemization?
A4: Additives are crucial, especially when using carbodiimide coupling reagents.[6] They work by intercepting the highly reactive O-acylisourea intermediate that forms between the carbodiimide and your carboxylic acid.[2][7] This interception leads to the formation of a more stable, yet still reactive, active ester. This process minimizes the concentration of the intermediates that lead to oxazolone formation and subsequent racemization.[2][8] Additives like HOAt and OxymaPure are generally more effective in suppressing racemization than HOBt.[2][5]
Q5: What role does the base play in racemization, and which one should I choose?
A5: The base is a key player in the racemization process, as it can abstract the proton from the chiral center.[4][9] Stronger and less sterically hindered bases, such as N,N-diisopropylethylamine (DIPEA), can increase the rate of racemization.[4] It is often better to use weaker or more sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine to minimize this side reaction.[4][5]
Q6: Can reaction temperature and time affect the level of racemization?
A6: Absolutely. Higher temperatures and longer reaction times can increase the likelihood and extent of racemization.[5] It is generally recommended to perform the coupling reaction at a lower temperature (e.g., 0 °C) to reduce the rate of racemization.[4] If elevated temperatures are necessary to drive the reaction to completion, it's important to optimize for the shortest possible reaction time.[5]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High levels of the undesired diastereomer detected after coupling. | Inappropriate coupling reagent: Carbodiimides (DCC, DIC) used without an additive can lead to high racemization. | Switch to an onium salt-based coupling reagent like HATU, HCTU, or COMU. If using a carbodiimide, ensure the addition of an effective racemization suppressor.[4] |
| Ineffective additive: HOBt may not be sufficient for suppressing racemization with this specific substrate. | Use more effective additives such as HOAt or OxymaPure, which are known to be superior to HOBt in preventing racemization.[2][5] | |
| Strong base: The use of a strong, non-hindered base like DIPEA is likely promoting proton abstraction. | Change to a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[4][5] | |
| Elevated temperature or prolonged reaction time: The reaction conditions may be too harsh. | Perform the coupling at a lower temperature (e.g., 0 °C). Optimize the reaction time to be as short as necessary for good conversion.[5] | |
| Low coupling yield with minimal racemization. | Over-activation of the carboxylic acid: Pre-activating the acid for too long before adding the amine component can lead to side reactions. | Reduce the pre-activation time. Consider in situ activation where the coupling reagent is added to a mixture of the acid and amine. |
| Steric hindrance: this compound may be sterically demanding. | Use a more powerful coupling reagent combination, such as HATU or COMU, which are known for high coupling rates.[6] | |
| Poor solubility: Reagents may not be fully dissolved, leading to an incomplete reaction. | Experiment with different solvent systems (e.g., DMF, NMP, or mixtures with DCM) to ensure all components are fully soluble. | |
| Both low yield and high racemization are observed. | A combination of the factors above. | Systematically optimize the reaction conditions. Start by selecting a low-racemization coupling reagent and additive combination (e.g., DIC/OxymaPure). Then, optimize the base and temperature. |
Quantitative Data Summary
The following tables provide a summary of how different reaction components can influence the extent of racemization. The data is illustrative and based on general findings in peptide synthesis.
Table 1: Effect of Coupling Reagent and Additive on Racemization
| Coupling System | Relative Racemization Level | Key Remarks |
| DIC / HOBt | Moderate | A standard combination, but may not be sufficient for sensitive substrates.[10] |
| DIC / HOAt | Low | HOAt is more effective than HOBt at suppressing racemization.[2] |
| DIC / OxymaPure | Very Low | OxymaPure is a non-explosive and highly effective alternative to HOBt and HOAt.[6] |
| HATU | Very Low | Highly efficient reagent that generally results in low racemization.[10] |
| HCTU | Very Low | Similar in performance to HATU.[11] |
| COMU | Very Low | A modern, Oxyma-based uronium salt with excellent performance in suppressing racemization.[7] |
Table 2: Influence of Base on Racemization
| Base | Relative Racemization Level | Characteristics |
| DIPEA | High | Strong, sterically hindered base that can still promote racemization.[9] |
| NMM | Low to Moderate | A weaker base that is often a better choice for minimizing racemization.[9] |
| 2,4,6-Collidine | Low | A sterically hindered and weak base, often recommended for sensitive couplings.[12] |
Detailed Experimental Protocols
Protocol 1: Low-Racemization Coupling using HATU
This protocol is designed to minimize racemization during the coupling of N-protected this compound.
Materials:
-
N-protected this compound (1.0 equiv)
-
Amine coupling partner (1.1 equiv)
-
HATU (1.0 equiv)
-
N-Methylmorpholine (NMM) (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a clean, dry, round-bottom flask under an inert atmosphere (e.g., argon), dissolve the N-protected this compound in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add HATU to the solution and stir for 2 minutes.
-
Add NMM to the reaction mixture and stir for another 5 minutes.
-
Add the amine coupling partner to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Chiral HPLC Analysis to Quantify Racemization
This protocol outlines a general method to determine the diastereomeric ratio of the coupling product.
Procedure:
-
Sample Preparation: Prepare a standard solution of your purified coupling product in a suitable mobile phase solvent (e.g., a mixture of hexane and isopropanol).
-
HPLC System: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a chiral column (e.g., Chiralpak IA, IB, or IC).
-
Method Development:
-
Start with an isocratic mobile phase, for example, 90:10 hexane:isopropanol, at a flow rate of 1.0 mL/min.
-
Monitor the elution using a UV detector at an appropriate wavelength.
-
Adjust the mobile phase composition (e.g., increase or decrease the percentage of isopropanol) to achieve baseline separation of the two diastereomers.
-
-
Quantification:
-
Inject your sample onto the column.
-
Integrate the peak areas of the two diastereomer peaks.
-
Calculate the percentage of each diastereomer to determine the extent of racemization.
-
Visual Guides
Caption: Mechanism of racemization via oxazolone formation.
Caption: Workflow for troubleshooting high racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying and characterizing byproducts in beta-amino acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing byproducts in beta-amino acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts encountered in beta-amino acid synthesis?
A1: Byproduct formation is highly dependent on the synthetic route employed. However, some common classes of byproducts include:
-
Homologation reactions (e.g., Arndt-Eistert synthesis): Incomplete reaction can leave starting material, and side reactions can generate byproducts such as α-chloromethylketones if diazomethane is used in the presence of HCl.[1]
-
Rearrangement reactions (e.g., Hofmann, Curtius): These reactions proceed through isocyanate intermediates which can be trapped by various nucleophiles. In the Hofmann rearrangement, the isocyanate is hydrolyzed to the primary amine, but can also be trapped by methanol to form a methyl carbamate.[2][3] In the Curtius rearrangement, the highly reactive nitrene intermediate can undergo insertion into C-H bonds of the solvent, leading to N-substituted amide byproducts.[4]
-
Mannich-type reactions: A common side product in these reactions is the corresponding β-hydroxy ester, arising from a competing aldol reaction.[5]
-
General peptide synthesis-related impurities: When synthesizing beta-amino acid-containing peptides, common impurities can include deletion sequences (missing a beta-amino acid), insertion sequences (containing an extra beta-amino acid), and products arising from incomplete deprotection or side-chain modifications.[6][7][8] Racemization of chiral centers is also a potential issue.[9]
Q2: Which analytical techniques are most effective for identifying and characterizing unknown byproducts?
A2: A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive byproduct analysis:
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC (RP-HPLC), is the primary tool for separating the desired beta-amino acid from byproducts and unreacted starting materials.[][11][12] It allows for the initial assessment of purity and quantification of impurities.
-
Mass Spectrometry (MS): Mass spectrometry, especially when coupled with HPLC (LC-MS), is crucial for determining the molecular weights of byproducts.[6][12][13] High-resolution mass spectrometry (HRMS) can provide exact mass measurements, aiding in the determination of elemental composition.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H, ¹³C, and 2D techniques like COSY and HMQC) is the most powerful method for elucidating the detailed chemical structure of isolated byproducts.[12][14][15] It provides information about the connectivity of atoms within a molecule.
Q3: How can I minimize byproduct formation during my synthesis?
A3: Minimizing byproducts requires careful optimization of reaction conditions. Key strategies include:
-
Control of Stoichiometry: Using the correct molar ratios of reactants is critical. For example, in the Arndt-Eistert synthesis, an excess of diazomethane is used to neutralize the HCl generated, thus preventing the formation of α-chloromethylketone byproducts.[1]
-
Temperature Control: Many side reactions are temperature-dependent. Maintaining the optimal reaction temperature can significantly reduce the formation of unwanted products.
-
Choice of Solvent and Reagents: The solvent can play a crucial role, as seen in the Curtius rearrangement where solvent insertion can be a major side reaction.[4] Careful selection of reagents, such as using triethylamine in the Arndt-Eistert synthesis (Newman-Beal modification) to scavenge HCl, can also prevent byproduct formation.[1]
-
Reaction Monitoring: Closely monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or LC-MS can help determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.[16][17]
Troubleshooting Guides
Problem 1: Low yield of the desired beta-amino acid and multiple unidentified peaks in the crude HPLC chromatogram.
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Monitor the reaction more closely using TLC or a rapid LC-MS analysis to ensure it has gone to completion. Consider extending the reaction time or slightly increasing the temperature if the starting material is still present. |
| Side reactions due to reaction conditions | Re-evaluate the reaction temperature, solvent, and stoichiometry of reagents. For instance, in a Mannich-type reaction, the formation of β-hydroxy ester byproducts might be suppressed by using a different catalyst or solvent system.[5] |
| Degradation of product | If the product is known to be unstable under the reaction or workup conditions, consider modifying the workup procedure to be milder (e.g., using a weaker acid or base for pH adjustment, performing extractions at lower temperatures). |
Problem 2: Mass spectrometry data of a major byproduct suggests the addition of a solvent molecule.
| Possible Cause | Troubleshooting Step |
| Nitrene or carbene insertion | This is a known issue in reactions like the Curtius rearrangement where a highly reactive nitrene intermediate is generated.[4] Consider using a less reactive solvent that is less prone to insertion reactions. |
| Solvent adduct formation during workup or analysis | Ensure that the solvent used for workup and sample preparation for MS analysis is sufficiently volatile and does not react with the product or byproducts. |
Problem 3: NMR analysis of a purified byproduct indicates a structural isomer of the desired product.
| Possible Cause | Troubleshooting Step |
| Racemization | The stereocenter of the starting material or product may have epimerized during the reaction or workup, especially under harsh acidic or basic conditions. Analyze the enantiomeric purity using a chiral HPLC method.[9] Optimize the reaction conditions to use milder bases or acids and lower temperatures. |
| Rearrangement | Unintended molecular rearrangements can occur. For example, in the Wolff rearrangement step of the Arndt-Eistert synthesis, the migration of the R-group is a key step, and its stereochemistry is retained.[18] However, other unexpected rearrangements could occur under certain conditions. A thorough 2D NMR analysis can help elucidate the new structure. |
Data Presentation: Common Byproducts in Beta-Amino Acid Synthesis
| Synthesis Method | Common Byproduct(s) | Typical Mass Difference from Product | Key Identifying Feature(s) |
| Arndt-Eistert Synthesis | α-Chloromethylketone | -CH₂CO₂H + Cl | Presence of a chlorine atom (isotopic pattern in MS) and a characteristic carbonyl signal in NMR.[1] |
| Methyl ester of homologated acid | -H + CH₃ | Addition of 14 Da in the mass spectrum.[1] | |
| Hofmann Rearrangement | Carbamate derivatives (if alcohol is present) | +ROH -NH₂ | Molecular weight will correspond to the addition of the alcohol molecule and loss of the amine.[3] |
| Nitriles (from long-chain amides) | -H₂O | Loss of 18 Da and a characteristic nitrile peak in the IR spectrum.[2] | |
| Curtius Rearrangement | N-substituted amide (from solvent insertion) | +Solvent -N₂ | Molecular weight will correspond to the addition of a solvent molecule.[4] |
| Urea derivative (if amine is present) | +RNH₂ -H₂O | Molecular weight corresponds to the addition of the amine.[4] | |
| Mannich-type Reaction | β-Hydroxy ester | +OH -NHR | Presence of a hydroxyl group, which can be identified by IR and NMR spectroscopy.[5] |
Experimental Protocols
Protocol 1: General Workflow for Byproduct Identification
-
Crude Reaction Mixture Analysis:
-
Dissolve a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).
-
Analyze by LC-MS to obtain a chromatogram and mass spectra of all components. This will provide the molecular weights of the main product and any significant byproducts.
-
-
Byproduct Isolation:
-
Structural Characterization:
-
Analyze the purified byproduct by high-resolution mass spectrometry (HRMS) to determine its exact mass and predict the elemental composition.[6]
-
Acquire detailed ¹H and ¹³C NMR spectra of the isolated byproduct.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish the complete chemical structure.
-
Protocol 2: HPLC-MS Analysis for Byproduct Profiling
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes to elute compounds with a wide range of polarities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 214 nm and 254 nm, coupled to an electrospray ionization (ESI) mass spectrometer.[13]
-
MS Parameters: Scan in both positive and negative ion modes to ensure detection of all components.
Visualizations
Caption: Workflow for the identification and characterization of byproducts.
Caption: Byproduct formation in the Arndt-Eistert synthesis.
Caption: Byproduct formation via nitrene intermediate in the Curtius rearrangement.
References
- 1. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 2. pharmdguru.com [pharmdguru.com]
- 3. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 5. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 8. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 9. researchgate.net [researchgate.net]
- 11. lcms.cz [lcms.cz]
- 12. ijsra.net [ijsra.net]
- 13. Analysis of peptide synthesis products by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Amino acid type identification in NMR spectra of proteins via beta- and gamma-carbon edited experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC08421E [pubs.rsc.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. diaion.com [diaion.com]
optimizing reaction conditions for Fmoc deprotection of 3-Amino-3-(2-chlorophenyl)propanoic acid
Technical Support Center: Fmoc Deprotection of 3-Amino-3-(2-chlorophenyl)propanoic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you optimize the Fmoc deprotection of sterically hindered and electronically deactivated β-amino acids like this compound.
Frequently Asked Questions (FAQs)
Q1: Why is the Fmoc deprotection of this compound challenging?
The deprotection of this specific β-amino acid is challenging due to a combination of steric hindrance and electronic effects. The bulky 2-chlorophenyl group on the β-carbon can physically obstruct the approach of the deprotection base (e.g., piperidine) to the acidic proton on the fluorenyl group.[1][2] This steric hindrance slows down the reaction, often leading to incomplete removal of the Fmoc group within standard reaction times.[2] Additionally, the electron-withdrawing nature of the chloro-substituted phenyl ring can influence the reactivity of the molecule.
Q2: My standard deprotection with 20% piperidine in DMF is incomplete. What should I do first?
If you observe incomplete deprotection, the first step is to modify the standard protocol to favor a more complete reaction. You can start by:
-
Extending the reaction time: Instead of a single 10-20 minute treatment, perform a two-step deprotection. For example, treat with the piperidine solution for 5 minutes, drain, and then add a fresh solution for another 15-30 minutes.[3]
-
Increasing the number of washes: Ensure all reagents and byproducts from the previous coupling step are thoroughly removed before deprotection. Likewise, wash extensively after deprotection to remove the dibenzofulvene-piperidine adduct.[1][3]
If these minor adjustments do not resolve the issue, more significant changes to the deprotection cocktail may be necessary.
Q3: How can I definitively confirm that Fmoc deprotection is incomplete?
Several analytical methods can be used to diagnose incomplete Fmoc removal:
-
HPLC & Mass Spectrometry (MS): This is the most definitive method. Analysis of a cleaved portion of the peptide-resin will show the desired product and a more hydrophobic peak that elutes later. Mass analysis will confirm this second peak has a mass that is 222.24 Da higher than the target peptide, corresponding to the unremoved Fmoc group.[3]
-
UV-Vis Spectrophotometry: Automated synthesizers often monitor the UV absorbance of the piperidine-dibenzofulvene adduct, which has a characteristic maximum absorbance around 301 nm. A failure of this absorbance to plateau and return to baseline can indicate slow or incomplete deprotection.[3]
-
Qualitative Colorimetric Tests (e.g., Kaiser Test): The ninhydrin (Kaiser) test detects free primary amines. After deprotection, a small sample of resin beads should turn a dark blue/purple color. A negative result (yellow or colorless beads) indicates that the Fmoc group is still attached.[3]
Q4: What are the consequences of incomplete Fmoc removal?
Failing to completely remove the Fmoc group results in "deletion sequences," where the subsequent amino acid cannot be coupled.[1][4] This leads to a complex mixture of peptides that can be extremely difficult to purify, significantly reducing the overall yield and purity of your target compound.[1][4]
Q5: Are there stronger bases or alternative reagents I can use for this difficult deprotection?
Yes, when standard piperidine protocols fail, more potent reagents can be employed. The most common alternative is 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[5][6]
-
DBU: DBU is a stronger, non-nucleophilic base that removes the Fmoc group much faster than piperidine.[6] It is often used in a cocktail with piperidine, where DBU acts as the catalyst for Fmoc removal and piperidine scavenges the dibenzofulvene byproduct.[6] However, DBU's high basicity can increase the risk of side reactions like aspartimide formation if Asp residues are present in your sequence.[5][6]
-
Other Alternatives: Other bases like 3-(diethylamino)propylamine (DEAPA), morpholine, and piperazine have been investigated to reduce side reactions or as greener alternatives to piperidine.[5][7][8]
Troubleshooting Guide
This section provides a structured approach to overcoming incomplete deprotection.
Table 1: Comparison of Deprotection Reagents
| Reagent/Cocktail | Concentration | Advantages | Disadvantages | Best For |
| Piperidine | 20% in DMF | Standard, well-characterized, effective for most amino acids. | Can be slow or inefficient for sterically hindered residues.[9] Can cause side reactions like aspartimide formation.[5] | Routine synthesis, non-hindered residues. |
| DBU / Piperidine | 2% DBU, 20% Piperidine in DMF | Very fast and effective for hindered residues.[3][6] Reduces formation of deletion sequences.[10] | High basicity can promote side reactions (e.g., aspartimide formation, racemization).[5][6] | "Difficult" sequences, sterically hindered residues like this compound. |
| DBU / Piperazine | 2% DBU, 5% Piperazine in DMF | Reported to be faster than 20% piperidine.[10] Piperazine is a good scavenger for dibenzofulvene. | DBU's high basicity still poses a risk for side reactions. | Difficult sequences where piperidine adducts are a concern. |
| DEAPA | 10% in NOP or DMF | Identified as a viable, greener alternative to piperidine.[7][8] Can minimize diastereoisomer and aspartimide formation.[7][8] | May have different reaction kinetics that require optimization. | Green chemistry protocols; sequences prone to aspartimide formation. |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection (Two-Step)
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.[11]
-
Initial Deprotection: Drain the DMF. Add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate for 3-5 minutes, then drain.[11]
-
Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-30 minutes.[3]
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (at least 5-7 times) to completely remove residual piperidine and the dibenzofulvene adduct.[1][3]
-
Confirmation (Optional): Perform a Kaiser test on a few resin beads to confirm the presence of a free primary amine.[3]
Protocol 2: Enhanced Fmoc Deprotection using DBU
This protocol is recommended for sterically hindered residues where Protocol 1 is insufficient.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[1]
-
Prepare Reagent: Prepare a fresh deprotection solution of 2% DBU and 20% piperidine in DMF. Use this solution immediately.[3]
-
Deprotection: Drain the swelling solvent and add the DBU-containing cocktail to the resin.
-
Reaction: Agitate for 5-15 minutes. Reaction times are typically shorter due to the strength of DBU, so monitor progress carefully.[3]
-
Washing: Drain the solution and wash the resin thoroughly with DMF (at least 5-7 times) to remove all traces of DBU and piperidine.[1]
-
Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine.[1]
Visual Guides
Experimental Workflow
The following diagram illustrates the general workflow for a single Fmoc deprotection cycle.
Caption: A generalized workflow for the Fmoc deprotection step.
Troubleshooting Logic for Incomplete Deprotection
Use this decision tree to diagnose and solve incomplete Fmoc removal.
Caption: A decision tree for troubleshooting incomplete Fmoc removal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Improving Solubility of 3-Amino-3-(2-chlorophenyl)propanoic acid for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 3-Amino-3-(2-chlorophenyl)propanoic acid in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important for in vitro assays?
A1: this compound is a synthetic amino acid derivative.[1] For in vitro assays, consistent and known concentrations of a test compound are critical for obtaining reliable and reproducible data. Poor solubility can lead to precipitation of the compound in the assay medium, resulting in an unknown and lower-than-intended concentration, which can significantly impact the experimental outcome.
Q2: What are the general characteristics of this compound that might affect its solubility?
A2: this compound is a zwitterionic molecule, meaning it contains both an acidic carboxyl group and a basic amino group. Its solubility is influenced by the pH of the solution. At its isoelectric point (pI), the net charge of the molecule is zero, and its solubility is typically at its minimum. The presence of the chlorophenyl group also adds a hydrophobic character to the molecule, which can decrease its aqueous solubility.
Q3: What are the recommended starting solvents for dissolving this compound?
A3: For in vitro assays, it is common practice to first prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous assay buffer or cell culture medium.[2] Based on the structure and data from similar compounds, the recommended starting solvents are Dimethyl Sulfoxide (DMSO) or a basic aqueous solution (e.g., 0.5N NaOH).[1]
Q4: How can I improve the aqueous solubility of this compound?
A4: The aqueous solubility of zwitterionic compounds like this compound can often be improved by adjusting the pH of the solution. By shifting the pH away from the compound's isoelectric point, the molecule becomes charged, which generally increases its solubility in water. Adding a small amount of a strong acid (like HCl) or a strong base (like NaOH) can significantly enhance solubility.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound does not dissolve in the chosen organic solvent (e.g., DMSO). | The compound may have limited solubility even in organic solvents at high concentrations. | - Try gentle heating (e.g., 37°C water bath).- Use sonication to aid dissolution.- Reduce the target concentration of the stock solution. |
| Precipitation occurs when diluting the DMSO stock solution into aqueous assay buffer. | The compound has low aqueous solubility, and the dilution process causes it to crash out of solution. | - Perform a stepwise dilution, adding the stock solution to the aqueous buffer slowly while vortexing.- Increase the final concentration of DMSO in the assay medium (be mindful of cell line tolerance, typically ≤ 0.5%).- Adjust the pH of the aqueous buffer before adding the compound stock solution. |
| Inconsistent results between experiments. | The compound may not be fully dissolved, leading to variable concentrations. | - Visually inspect the stock solution and final assay solution for any signs of precipitation before each experiment.- Prepare fresh stock solutions regularly.- Determine the kinetic solubility of the compound in your specific assay medium to ensure you are working below its solubility limit. |
Quantitative Solubility Data
| Solvent | Concentration | Conditions |
| DMSO | 40 mg/mL (200.37 mM) | Ultrasonic and adjust pH to 10 with 1 M HCl. |
| H₂O | 22.22 mg/mL (111.31 mM) | Ultrasonic and adjust pH to 3 with HCl. |
Data for 2-Amino-3-(2-chlorophenyl)propanoic acid, a related compound.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weighing: Accurately weigh a small amount of this compound powder.
-
Dissolution: Add an appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Solubilization: Vortex the solution vigorously. If the compound does not fully dissolve, use a water bath sonicator for 10-15 minutes or gently warm the solution in a 37°C water bath.
-
Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: General Method for Improving Aqueous Solubility by pH Adjustment
-
Initial Suspension: Suspend the weighed this compound in the desired aqueous buffer (e.g., Phosphate Buffered Saline, PBS).
-
pH Adjustment (Basic): While stirring, add a small volume of a base solution (e.g., 1N NaOH) dropwise. Monitor the solution for clarity. The amino acid should dissolve as the pH increases and the carboxylic acid group is deprotonated.
-
pH Adjustment (Acidic): Alternatively, while stirring, add a small volume of an acid solution (e.g., 1N HCl) dropwise. The compound should dissolve as the pH decreases and the amino group is protonated.
-
Final pH Adjustment: Once the compound is dissolved, adjust the pH of the solution to the desired value for your experiment, being careful not to get too close to the isoelectric point, which could cause precipitation.
-
Sterilization: Filter-sterilize the final solution using a 0.22 µm syringe filter before use in cell-based assays.
Visualizations
References
Technical Support Center: Purification of Chlorophenyl-Containing Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of chlorophenyl-containing compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying chlorophenyl-containing compounds?
A1: Researchers often face several challenges during the purification of chlorophenyl-containing compounds. These include:
-
Co-elution of Isomers: Positional isomers (ortho-, meta-, para-) of chlorophenyl compounds often have very similar polarities, making their separation by chromatography difficult.[1]
-
"Oiling Out" during Crystallization: Instead of forming solid crystals, the compound may separate from the solvent as an oil. This can be due to the presence of impurities, rapid cooling, or the use of a solvent with a boiling point higher than the melting point of the compound.
-
Low Yield: Poor recovery of the purified compound can result from using an excessive amount of solvent during recrystallization, premature crystallization, or multiple purification steps.
-
Compound Instability: Some chlorophenyl-containing compounds can be sensitive to acidic or basic conditions, or high temperatures, potentially leading to degradation during purification.[2]
-
Removal of Starting Materials and Byproducts: Unreacted starting materials or byproducts with similar physicochemical properties to the target compound can be challenging to remove.
Q2: What are the primary purification techniques for chlorophenyl-containing compounds?
A2: The most common and effective purification techniques are recrystallization and column chromatography.[3] Recrystallization is often the first choice if the crude product is relatively pure.[3] For more complex mixtures or to separate isomers, column chromatography is employed.[3][4] In some cases, preparative High-Performance Liquid Chromatography (HPLC) may be used to obtain highly pure material.[3]
Q3: How can I improve the separation of chlorophenyl isomers during column chromatography?
A3: To improve the separation of isomers, consider the following strategies:
-
Solvent System Optimization: Systematically screen different solvent systems with varying polarities. Normal-phase chromatography often provides better selectivity for isomers.[4] A mixture of a non-polar solvent like hexane or heptane with a more polar solvent like ethyl acetate or dichloromethane is a common starting point.
-
Use of Specialized Columns: Phenyl and Pentafluorophenyl (PFP) columns can enhance π-π interactions, which aids in the separation of benzene ring positional isomers.
-
Gradient Elution: A shallow gradient, where the polarity of the mobile phase is increased slowly over time, can improve the resolution of closely eluting compounds.
Q4: My compound "oiled out" during recrystallization. What should I do?
A4: "Oiling out" can be addressed by:
-
Reheating and Adding More Solvent: Reheat the solution until the oil redissolves, then add a small amount of additional hot solvent to decrease the saturation before allowing it to cool slowly.
-
Using a Different Solvent System: A mixed solvent system can be effective. Dissolve the compound in a solvent in which it is highly soluble, and then add an "anti-solvent" (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.
-
Slowing Down the Cooling Rate: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. Rapid cooling can promote oiling out.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| No Crystals Form | The solution is not saturated (too much solvent was used). | Boil off some of the solvent to concentrate the solution.[4] |
| The solution is supersaturated. | Scratch the inside of the flask with a glass rod to create nucleation sites.[5] | |
| Add a seed crystal of the pure compound.[5] | ||
| Low Yield | Too much solvent was used for dissolution. | Use the minimum amount of hot solvent necessary to dissolve the crude product.[5] |
| Premature crystallization during hot filtration. | Ensure the filtration apparatus is pre-heated before filtering the hot solution.[5] | |
| The compound is too soluble in the cold solvent. | Cool the solution in an ice bath to maximize crystal formation.[5] | |
| Consider a different solvent or a mixed-solvent system. | ||
| "Oiling Out" | The solution was cooled too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| The melting point of the solute is lower than the boiling point of the solvent. | Choose a solvent with a lower boiling point. | |
| Impurities are present. | First, purify the compound by column chromatography to remove impurities. | |
| Impure Product | The solution was cooled too quickly, trapping impurities. | Allow for slow cooling to facilitate the formation of a pure crystal lattice. |
| Impurities have similar solubility. | A second recrystallization may be necessary, or consider purification by column chromatography. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor Separation | The chosen solvent system (eluent) is not optimal. | Perform Thin Layer Chromatography (TLC) with various solvent systems to find the one that provides the best separation.[3] |
| The column was not packed properly. | Ensure the stationary phase is packed evenly to avoid channeling. | |
| The column was overloaded with the sample. | Use a larger column or reduce the amount of crude material loaded. A general guideline is to load 1-5% of the stationary phase mass.[6] | |
| Compound Stuck on Column | The compound is too polar for the chosen eluent. | Gradually increase the polarity of the eluent.[3] |
| The compound is degrading on the silica gel (acidic). | Deactivate the silica gel by flushing with a solvent system containing a small amount of triethylamine (1-3%). | |
| Cracked Column Bed | The solvent level dropped below the top of the stationary phase. | Always keep the solvent level above the silica gel. |
| A change in solvent polarity caused a temperature change. | When changing to a more polar solvent, do so gradually to minimize heat generation. |
Data Presentation
Table 1: Solubility of Chlorophenyl-Containing Compounds in Common Organic Solvents
| Compound | Solvent | Temperature (°C) | Solubility (g/100mL) | Reference |
| 4-Chlorophenyl phenyl sulfone | Acetone | 20 | 74.4 | |
| Benzene | 20 | 44.4 | ||
| Dioxane | 20 | 65.6 | ||
| Hexane | 20 | 0.4 | ||
| Isopropanol | 20 | 21.0 | ||
| p-Aminobenzoic acid (structural analog) | Water | 14 | 0.21 | [4] |
| Water | 100 | 5.9 | [4] | |
| Ethanol | 25 | 11.2 | [4] | |
| Acetone | 25 | 15.8 | [4] | |
| Diethyl Ether | 25 | 2.5 | [4] | |
| 2-(4-Chlorophenyl)-1,3-dioxolane | Water | - | Insoluble | [7] |
| Tetrahydrofuran | - | Soluble | [7] | |
| Dichloromethane | - | Soluble | [7] |
Note: Solubility data for specific chlorophenyl-containing compounds can be limited. The data for p-aminobenzoic acid is provided as a guide for selecting solvents for structurally similar compounds like 4-amino-2-chlorobenzoic acid.[4]
Table 2: Example HPLC Conditions for Purity Analysis of Chlorophenyl-Containing Compounds
| Compound | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
| 4-Chlorophenyl-2-pyridinylmethanol | C18 Reverse-Phase | Acetonitrile:Water (60:40) | 1.0 | UV at 254 nm | [8] |
| 4-Chlorophenylhydrazine Isomers | Waters X-Bridge C18 | Gradient | - | UV | [1] |
| o-Chlorophenyl cyclopentyl ketone | - | Methanol:Water (85:15) | 8.0 | - | [3] |
Experimental Protocols
Protocol 1: Recrystallization of 4-Amino-2-chlorobenzoic Acid
-
Solvent Selection: Based on the solubility of structurally similar compounds, methanol is a good starting solvent.[4]
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of hot methanol to the crude 4-amino-2-chlorobenzoic acid while stirring until the solid is completely dissolved.[4]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[4]
-
Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a pre-warmed flask.[4]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.[5]
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.[3]
Protocol 2: Column Chromatography of a Chlorophenyl Ketone Derivative
-
TLC Analysis: Determine the optimal solvent system for separation using Thin Layer Chromatography (TLC). A common starting point is a mixture of petroleum ether and ethyl acetate.[6]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into the column and allow it to pack evenly. Add a layer of sand on top of the silica bed.[6]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel and dry-loaded.
-
Elution: Begin eluting the column with the least polar solvent mixture. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column.[3]
-
Fraction Collection: Collect the eluate in separate fractions.[3]
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.[6]
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.[3]
Visualizations
Caption: General purification workflow for chlorophenyl-containing compounds.
Caption: Decision tree for troubleshooting "oiling out" during recrystallization.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. academic.oup.com [academic.oup.com]
- 3. [Identification of the impurities in o-chlorophenyl cyclopentyl ketone samples by high performance liquid chromatography-hybrid ion trap/time-of-flight mass spectrometry and preparation of o-chlorophenyl cyclopentyl ketone standard] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. Buy 2-(4-Chlorophenyl)-1,3-dioxolane | 2403-54-5 [smolecule.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Solid-Phase Synthesis with 3-Amino-3-(2-chlorophenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to peptide aggregation during solid-phase peptide synthesis (SPPS) when incorporating the unnatural β-amino acid, 3-Amino-3-(2-chlorophenyl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation in the context of SPPS?
A1: During solid-phase peptide synthesis, growing peptide chains that are attached to an insoluble resin support can self-associate. This process, known as aggregation, is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to the formation of secondary structures like β-sheets.[1] This aggregation can make the N-terminus of the peptide chain inaccessible, resulting in incomplete coupling and deprotection steps, ultimately leading to lower yields and product purity.
Q2: Why might this compound influence aggregation?
A2: this compound is a β-amino acid. The presence of an additional carbon in the amino acid backbone, as is the case with β-amino acids, alters the peptide's conformational preferences. Unlike α-peptides which often form β-sheets that can lead to aggregation, β-peptides have a known propensity to adopt helical or turn structures. This can disrupt the formation of inter-chain β-sheets, thereby potentially reducing aggregation. However, the bulky and hydrophobic 2-chlorophenyl side chain can introduce steric hindrance and hydrophobic interactions, which may counteract this effect and present unique challenges during synthesis.
Q3: What are the common signs of on-resin peptide aggregation?
A3: Several indicators during synthesis can suggest that your peptide is aggregating on the resin:
-
Poor Resin Swelling: The resin beads may appear shrunken or fail to swell properly in the synthesis solvent.[1]
-
Slow or Incomplete Reactions: A positive ninhydrin (Kaiser) or TNBS test after a coupling step indicates the presence of unreacted free amines. Similarly, the removal of the N-terminal protecting group (e.g., Fmoc) may be sluggish.
-
Physical Clumping: The resin may become sticky and clump together.
-
Low Yield of Final Product: A significant decrease in the expected yield of the cleaved peptide is a strong indicator of aggregation-related problems during synthesis.
Q4: Which coupling reagents are recommended for a hindered β-amino acid like this compound?
A4: Due to the steric hindrance from the 2-chlorophenyl group, standard coupling reagents may not be efficient. More potent coupling reagents are recommended to ensure complete and efficient coupling. These include uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). These reagents, often used in combination with an additive like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) and a tertiary amine base like DIPEA (N,N-Diisopropylethylamine), can overcome the steric challenges and drive the coupling reaction to completion.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during the solid-phase synthesis of peptides containing this compound.
Diagram: Troubleshooting Workflow for Aggregation in SPPS
Caption: A decision-making workflow for troubleshooting aggregation during SPPS.
| Issue | Symptom | Possible Cause | Recommended Solution |
| Incomplete Coupling of this compound | Positive Kaiser/TNBS test after coupling step. | Steric Hindrance: The bulky 2-chlorophenyl group hinders the approach of the activated amino acid to the N-terminus of the peptide chain. | 1. Use a more potent coupling reagent: Switch to HATU, HCTU, or PyBOP. 2. Double couple: Repeat the coupling step to ensure the reaction goes to completion. 3. Increase coupling time: Extend the reaction time to allow for the slower coupling kinetics. |
| General On-Resin Aggregation | Poor resin swelling, clumping of the resin. | Inter-chain Hydrogen Bonding: The growing peptide chains are interacting with each other, preventing solvent penetration and reagent access. | 1. Change the solvent: Switch from DMF to a more disruptive solvent like N-Methyl-2-pyrrolidone (NMP) or add up to 25% Dimethyl sulfoxide (DMSO) to the DMF. 2. Add chaotropic salts: Incorporate salts like LiCl (0.5 M) in the DMF during coupling to disrupt hydrogen bonds. |
| Low Yield and Purity of Final Peptide | Multiple deletion peaks in the mass spectrum of the crude product. | Persistent Aggregation Throughout Synthesis: The peptide sequence is inherently prone to aggregation, leading to incomplete reactions at multiple steps. | 1. Use a low-loading resin: Reduce the resin substitution level (e.g., to 0.1-0.3 mmol/g) to increase the distance between peptide chains. 2. Employ microwave-assisted synthesis: Microwave energy can disrupt aggregation and accelerate coupling and deprotection reactions.[2] 3. Introduce backbone protection: If the sequence allows, incorporate pseudoproline dipeptides or other backbone-modifying units to disrupt secondary structure formation. |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-3-Amino-3-(2-chlorophenyl)propanoic acid
This protocol is a starting point for the incorporation of Fmoc-3-Amino-3-(2-chlorophenyl)propanoic acid into a peptide sequence using standard Fmoc-SPPS chemistry.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-3-Amino-3-(2-chlorophenyl)propanoic acid (3 equivalents relative to resin loading)
-
HATU (2.9 equivalents)
-
HOBt (3 equivalents)
-
DIPEA (6 equivalents)
-
DMF (N,N-Dimethylformamide)
-
20% Piperidine in DMF
-
DCM (Dichloromethane)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-3-Amino-3-(2-chlorophenyl)propanoic acid, HATU, and HOBt in a minimal amount of DMF.
-
Add DIPEA to the mixture and agitate for 2-5 minutes to pre-activate the amino acid.
-
Drain the DMF from the resin and add the activated amino acid solution.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Monitoring the Coupling:
-
Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.
-
If the Kaiser test is positive (blue beads), indicating incomplete coupling, repeat the coupling step (double coupling) with freshly prepared activated amino acid solution.
-
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (5 times).
-
Repeat: Proceed to the deprotection step for the next amino acid in the sequence.
Protocol 2: Microwave-Assisted Coupling for Difficult Sequences
For sequences that show significant aggregation, microwave-assisted SPPS can improve coupling efficiency.
Materials:
-
Same as Protocol 1
-
Microwave peptide synthesizer
Procedure:
-
Resin Swelling and Deprotection: Perform these steps as described in Protocol 1, either manually or within the microwave synthesizer.
-
Microwave Coupling:
-
Add the pre-activated solution of Fmoc-3-Amino-3-(2-chlorophenyl)propanoic acid (prepared as in Protocol 1) to the deprotected peptide-resin in the microwave reaction vessel.
-
Apply microwave irradiation to raise the temperature to 75-90°C and maintain for 5-15 minutes.
-
-
Monitoring and Washing: After the microwave program is complete, perform a Kaiser test to check for completion. Wash the resin as described in Protocol 1.
Quantitative Data Summary
The following tables provide a summary of expected outcomes and the impact of various anti-aggregation strategies. It is important to note that actual yields will be sequence-dependent.
Table 1: Comparison of Coupling Reagents for Hindered Amino Acids
| Coupling Reagent Combination | Typical Coupling Time | Relative Efficiency for Hindered Residues | Potential for Racemization |
| DIC/HOBt | 2 - 6 hours | Moderate | Low |
| HBTU/DIPEA | 1 - 2 hours | High | Moderate |
| HATU/DIPEA | 30 - 60 minutes | Very High | Low |
| PyBOP/DIPEA | 1 - 2 hours | High | Low |
Table 2: Estimated Impact of Anti-Aggregation Strategies on Crude Peptide Purity
| Strategy | Expected Improvement in Crude Purity | Notes |
| Switch to NMP or add DMSO | 5-15% | Improves solvation of the peptide-resin.[1] |
| Addition of Chaotropic Salts (e.g., 0.5M LiCl) | 10-20% | Disrupts intermolecular hydrogen bonds. |
| Microwave-Assisted Synthesis | 15-30% | Accelerates reactions and disrupts aggregation.[2] |
| Use of Low-Loading Resin (0.1-0.3 mmol/g) | 10-25% | Increases the distance between peptide chains. |
| Incorporation of Pseudoproline Dipeptides | Up to 50% | Disrupts the formation of β-sheets. |
Signaling Pathways and Workflows
Diagram: General SPPS Cycle
Caption: A simplified workflow of a single cycle in Fmoc-based Solid-Phase Peptide Synthesis.
References
scale-up challenges for the synthesis of 3-Amino-3-(2-chlorophenyl)propanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-3-(2-chlorophenyl)propanoic acid, a key building block in pharmaceutical development.[1][2][3] This guide focuses on the common scale-up challenges associated with its synthesis, particularly through the one-pot condensation reaction.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of the synthesis of this compound.
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using an appropriate analytical method (e.g., TLC, HPLC). Consider extending the reaction time or slightly increasing the temperature, but be mindful of potential side reactions. |
| Poor precipitation: The product may remain partially dissolved in the solvent. | After cooling the reaction mixture, consider adding an anti-solvent to induce further precipitation. Ensure the cooling process is gradual to promote the formation of pure crystals. | |
| Side reactions: Formation of byproducts due to prolonged heating or incorrect stoichiometry. | Optimize the stoichiometry of reactants. Investigate the effect of reaction time on byproduct formation through time-course studies. | |
| Low Purity | Inadequate washing: Impurities from the reaction mixture may be trapped in the product cake. | Ensure thorough washing of the filtered product with a suitable cold solvent to remove unreacted starting materials and soluble byproducts.[4] |
| Co-precipitation of impurities: Byproducts may precipitate along with the desired product. | Optimize the cooling profile during crystallization. A slower cooling rate can lead to more selective crystallization of the desired product. Consider recrystallization of the crude product from a suitable solvent system. | |
| Thermal decomposition: The product or intermediates may degrade at elevated temperatures. | Perform thermal analysis (e.g., TGA, DSC) to understand the thermal stability of the compound. Avoid excessive heating during the reaction and work-up. | |
| Poor Filterability | Fine particle size: Rapid precipitation can lead to the formation of fine particles that clog the filter. | Control the rate of cooling and agitation during crystallization to influence particle size. Consider using a filter aid, but be aware of potential contamination. |
| Gummy or oily product: The product may not be fully crystalline. | Ensure the reaction has gone to completion and that the work-up procedure effectively removes impurities that can inhibit crystallization. An additional purification step like a solvent slurry may be necessary. | |
| Inconsistent Crystal Form | Polymorphism: The compound may exist in different crystalline forms with varying physical properties. | Characterize the crystal form using techniques like XRD or DSC. Control crystallization conditions (solvent, temperature, cooling rate) to consistently produce the desired polymorph.[5] |
| Exothermic Reaction Runaway | Poor heat transfer: In large-scale reactors, the surface area-to-volume ratio decreases, leading to inefficient heat dissipation.[4] | Ensure the reactor has adequate cooling capacity. For highly exothermic steps, consider a semi-batch process where one reactant is added portion-wise to control the reaction rate and temperature.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A common and straightforward method is a one-pot synthesis involving the reaction of 2-chlorobenzaldehyde, malonic acid, and a source of ammonia, typically ammonium acetate, in a suitable solvent like ethanol.[6] This is a variation of the Mannich reaction.
Q2: What are the primary scale-up challenges for this synthesis?
The main challenges when scaling up this synthesis include:
-
Heat Transfer: The reaction is typically conducted at reflux, and managing the reaction exotherm is critical to prevent runaway reactions and byproduct formation.[4]
-
Mixing: Ensuring homogenous mixing in a large reactor is essential for consistent reaction kinetics and to avoid localized overheating.[4]
-
Solid Handling: The product often precipitates from the reaction mixture, making efficient filtration and washing crucial for yield and purity.[4]
-
Crystallization and Polymorphism: Controlling the crystallization process to obtain a consistent crystal form and particle size is vital for downstream processing.[5]
Q3: How can I improve the purity of my product at a larger scale?
To improve purity during scale-up, consider the following:
-
Recrystallization: This is a highly effective method for purifying solid compounds.
-
Optimized Washing: Use a well-chosen solvent to wash the filtered product, ensuring it removes impurities without dissolving a significant amount of the product.
-
pH Adjustment: During work-up, carefully adjusting the pH can help in separating the amphoteric product from non-ionic or acidic/basic impurities.
Q4: Are there any specific safety precautions I should take when scaling up this synthesis?
Yes, safety is paramount. Key precautions include:
-
Thermal Hazard Assessment: Conduct calorimetric studies (e.g., using a reaction calorimeter) to understand the heat of reaction and the potential for a thermal runaway.[4]
-
Pressure Management: If the reaction is conducted in a closed system, ensure adequate pressure relief measures are in place.
-
Reagent Handling: Handle all chemicals, especially 2-chlorobenzaldehyde, in a well-ventilated area and with appropriate personal protective equipment.
Q5: What are some potential byproducts in this synthesis?
Potential byproducts can include:
-
Unreacted starting materials.
-
The corresponding α,β-unsaturated carboxylic acid from the Knoevenagel condensation of 2-chlorobenzaldehyde and malonic acid.
-
Over-alkylation products where the product amine reacts further.
Experimental Protocols
One-Pot Synthesis of 3-Amino-3-(4-chlorophenyl)propanoic acid (Adaptable for 2-chloro isomer)
This protocol is based on a literature procedure for a similar compound and can be adapted for the synthesis of this compound.[6]
Materials:
-
2-chlorobenzaldehyde
-
Malonic acid
-
Ammonium acetate
-
Ethanol
Procedure:
-
A suspension of 2-chlorobenzaldehyde (1 equivalent), malonic acid (1.0-1.1 equivalents), and ammonium acetate (1.3-1.5 equivalents) in ethanol is prepared in a suitable reactor.[6]
-
The mixture is heated to reflux and maintained at this temperature for several hours (e.g., 6-8 hours).[6]
-
The reaction progress is monitored by a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, the reaction mixture is cooled to room temperature, allowing the product to precipitate.
-
The solid product is collected by filtration.
-
The collected solid is washed with cold ethanol to remove residual impurities.[6]
-
The product is dried under reduced pressure to a constant weight.
Quantitative Data
The following table summarizes typical yield data for the synthesis of 3-Amino-3-(aryl)propanoic acids via the one-pot method at a laboratory scale. These values can serve as a benchmark for process optimization.
| Aryl Substituent | Scale (mmol) | Yield (%) | Reference |
| Phenyl | 30.0 | 48 | [6] |
| 4-chlorophenyl | 40.0 | 65 | [6] |
| 4-methoxyphenyl | 60.0 | 45 | [6] |
| 3-nitrophenyl | - | 36 | [6] |
Visualizations
Synthetic Pathway
Caption: One-pot synthesis of the target compound.
Troubleshooting Workflow
References
analytical techniques to detect impurities in 3-Amino-3-(2-chlorophenyl)propanoic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the detection and analysis of impurities in 3-Amino-3-(2-chlorophenyl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in this compound?
A1: Impurities in this compound can originate from various sources throughout the manufacturing process and storage.[1][2][3][4] They are generally categorized as:
-
Organic Impurities: These can be starting materials, intermediates from the synthesis, by-products from side reactions, or degradation products.[1][2] Specific to this compound, these may include positional isomers (e.g., 3-amino-3-(4-chlorophenyl)propanoic acid) or stereoisomers (enantiomers).[1][3]
-
Inorganic Impurities: These can include reagents, ligands, and catalysts used in the synthesis process.[4] Heavy metals or other elemental impurities might also be present.[5]
-
Residual Solvents: Solvents used during synthesis or purification that are not completely removed from the final product.[2]
Q2: Which analytical technique is most suitable for general impurity profiling of this compound?
A2: High-Performance Liquid Chromatography (HPLC), particularly when coupled with a mass spectrometry (MS) detector (LC-MS), is the most powerful and widely used technique for impurity profiling.[3][6] HPLC is effective for separating a wide range of organic impurities, while MS provides structural information that is crucial for their identification.[7] High-resolution mass spectrometry (HRMS) is particularly advantageous as it can provide precise mass data to help determine the elemental composition of unknown impurities.[7]
Q3: How can I separate the stereoisomers (enantiomers) of this compound?
A3: Separating enantiomers requires a chiral environment. This is typically achieved using chiral HPLC.[8] There are two main approaches:
-
Chiral Stationary Phase (CSP): Using an HPLC column that has a chiral selector immobilized on the stationary phase.
-
Chiral Derivatizing Agent: Reacting the sample with a chiral agent to form diastereomers, which can then be separated on a standard (achiral) HPLC column.[8]
Q4: What is the best method for detecting volatile impurities like residual solvents?
A4: Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is the standard technique for the analysis of volatile and semi-volatile compounds, including residual solvents.[9] Headspace GC-MS is a particularly effective method for this purpose.[2][10]
Q5: How can I identify an unknown peak in my chromatogram?
A5: Identifying an unknown impurity requires gathering structural information. The most effective approach is using a hyphenated technique like LC-MS.[2][6] The mass spectrometer provides the molecular weight and fragmentation pattern of the unknown compound. This data can be used to propose a chemical structure, which can then be confirmed by synthesizing a reference standard or by using other spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.[9]
Troubleshooting Guides
HPLC Analysis Troubleshooting
High-Performance Liquid Chromatography (HPLC) is a robust analytical technique, but various issues can arise. This guide addresses common problems encountered during the analysis of this compound.[11][12]
| Problem | Potential Cause(s) | Solution(s) |
| Noisy Baseline or Drifting Baseline | 1. Impurities or contamination in the mobile phase.[11] 2. Air bubbles in the system (inadequate degassing).[11] 3. Leaks in the pump, injector, or detector.[11] 4. Detector instability (e.g., lamp issue). | 1. Use high-purity, HPLC-grade solvents and filter them before use.[11] Prepare fresh mobile phase daily. 2. Degas the mobile phase using an online degasser, sonication, or helium sparging.[11] 3. Inspect all fittings and connections for leaks.[11] 4. Allow the detector lamp to warm up sufficiently. Check lamp hours and replace if necessary. |
| Peak Tailing | 1. Column overload. 2. Silanol interactions (secondary interactions with the silica backbone of the column). 3. Presence of a co-eluting impurity. 4. Column degradation or contamination. | 1. Reduce the sample concentration or injection volume. 2. Use a mobile phase with a lower pH (for acidic compounds) or add a competing base (e.g., triethylamine) in small amounts. Use a modern, end-capped column. 3. Optimize chromatographic conditions (e.g., gradient, mobile phase composition) to improve resolution. 4. Flush the column with a strong solvent.[13] If the problem persists, replace the guard column or the analytical column.[14] |
| Peak Fronting | 1. Sample solvent is stronger than the mobile phase. 2. High sample concentration (column overload). 3. Poor column packing or column void. | 1. Dilute the sample in the mobile phase whenever possible.[13] 2. Decrease the amount of sample injected onto the column. 3. Reverse-flush the column. If the problem continues, the column may need to be replaced. |
| Variable Retention Times | 1. Inconsistent mobile phase preparation or composition.[14] 2. Fluctuations in column temperature.[13] 3. Pump issues (inaccurate flow rate).[13] 4. Insufficient column equilibration time.[14] | 1. Ensure accurate and consistent mobile phase preparation. Use a gradient proportioning valve test if available. 2. Use a column oven to maintain a constant temperature.[13] 3. Check for leaks, prime the pump, and ensure solvent lines are free of bubbles.[13] 4. Allow at least 10 column volumes of mobile phase to pass through the column before injection.[13] |
| High Backpressure | 1. Blockage in the system (e.g., clogged frit, filter, or tubing).[11] 2. Particulate matter from the sample or mobile phase.[12] 3. Column contamination or degradation. | 1. Systematically disconnect components (starting from the detector) to locate the source of the blockage. Replace clogged frits or filters.[11] 2. Filter all mobile phases and samples before use.[11] Use a guard column to protect the analytical column.[14] 3. Wash the column with a series of strong solvents.[12] If pressure remains high, the column may need replacement. |
Experimental Protocols
Protocol 1: General Impurity Profiling by Reverse-Phase HPLC-UV
This protocol outlines a general method for the separation and detection of organic impurities. Method optimization will be required for specific impurity profiles.
-
Chromatographic System:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
-
Column:
-
C18 Reverse-Phase Column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Note: Mobile phase pH should be adjusted to ensure the analyte is in a single ionic form, which is crucial for good peak shape, especially for a propanoic acid derivative.[15]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm or as determined by the UV spectrum of the main compound.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B (linear gradient)
-
25-30 min: 95% B (hold)
-
30.1-35 min: 5% B (re-equilibration)
-
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Protocol 2: Analysis of Metallic Impurities by ICP-MS
This protocol is for the detection and quantification of elemental impurities, which may originate from catalysts or manufacturing equipment, in accordance with USP <232> and <233>.[5]
-
Instrumentation:
-
Inductively Coupled Plasma Mass Spectrometer (ICP-MS).
-
-
Sample Preparation (Microwave Digestion):
-
Accurately weigh approximately 0.5 g of the sample into a clean microwave digestion vessel.
-
Add 10 mL of concentrated nitric acid (trace metal grade).
-
Seal the vessel and place it in the microwave digestion system.
-
Ramp the temperature to 200 °C over 15 minutes and hold for an additional 15 minutes.
-
After cooling, carefully open the vessel and dilute the digested sample to a final volume of 50 mL with deionized water.
-
-
Standard Preparation:
-
Prepare a series of multi-element calibration standards from certified stock solutions in a matrix matching the diluted sample solution.
-
-
ICP-MS Analysis:
-
Aspirate the prepared blank, standards, and sample solutions into the ICP-MS.
-
Monitor the masses of the target elemental impurities (e.g., Pd, Pt, Pb, As, Cd, Hg).[5]
-
Quantify the concentration of each element in the sample based on the calibration curve.
-
Visualizations
Caption: A general experimental workflow for the identification and characterization of unknown impurities.
Caption: A decision-making diagram for troubleshooting common HPLC issues.
References
- 1. ajprd.com [ajprd.com]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. pharmatutor.org [pharmatutor.org]
- 4. pharmainfo.in [pharmainfo.in]
- 5. netpharmalab.es [netpharmalab.es]
- 6. pharmafocusamerica.com [pharmafocusamerica.com]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. mdpi.com [mdpi.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. agilent.com [agilent.com]
- 11. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 12. researchgate.net [researchgate.net]
- 13. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. researchgate.net [researchgate.net]
managing stability issues of 3-Amino-3-(2-chlorophenyl)propanoic acid in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing stability issues of 3-Amino-3-(2-chlorophenyl)propanoic acid in solution. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Troubleshooting Guides and FAQs
Q1: My solution of this compound is showing signs of degradation. What are the common causes?
Solutions of this compound can be susceptible to degradation over time. Several factors can contribute to this instability, including the pH of the solution, exposure to light, and elevated temperatures. It is generally recommended to use freshly prepared solutions for optimal results.
Q2: What is the optimal pH range for maintaining the stability of this compound in an aqueous solution?
Q3: How does temperature affect the stability of this compound solutions?
Elevated temperatures can accelerate the degradation of many organic molecules, including amino acid derivatives. To minimize thermal degradation, it is recommended to store stock solutions at refrigerated temperatures (2-8 °C) and protect them from light. For long-term storage, freezing (-20 °C or below) may be considered, but repeated freeze-thaw cycles should be avoided as they can also lead to degradation.
Q4: Is this compound sensitive to light?
Compounds containing a chlorophenyl group can be susceptible to photodegradation. Therefore, it is best practice to protect solutions of this compound from light by using amber vials or by wrapping the container in aluminum foil. Photostability studies, as outlined in ICH guideline Q1B, can be conducted to determine the extent of light sensitivity.
Q5: What are the potential degradation pathways for this molecule?
While specific degradation pathways for this compound have not been extensively documented in publicly available literature, potential degradation mechanisms for β-amino acids include:
-
Hydrolysis: The amide and carboxylic acid functional groups can be susceptible to hydrolysis, especially under strong acidic or basic conditions.
-
Oxidation: The amino group and the aromatic ring can be sites for oxidative degradation.
-
Decarboxylation: Loss of the carboxyl group as carbon dioxide can occur, particularly at elevated temperatures.
-
Cyclization: Intramolecular reactions could potentially lead to the formation of cyclic structures, such as lactams.
A proposed hydrolytic degradation pathway is illustrated in the diagram below.
Q6: How can I monitor the stability of my this compound solution?
A stability-indicating analytical method is crucial for monitoring the integrity of your compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose. A stability-indicating method is one that can separate the intact drug from its degradation products, allowing for accurate quantification of the parent compound and detection of any impurities that may form over time.
Data Presentation
Table 1: Summary of Potential Stability Issues and Mitigation Strategies
| Potential Issue | Contributing Factors | Recommended Mitigation Strategies |
| Hydrolysis | Extreme pH (acidic or basic), Elevated temperature | - Maintain solution pH near neutral (6-8) using a buffer.- Store solutions at refrigerated temperatures (2-8 °C).- Prepare solutions fresh whenever possible. |
| Oxidation | Presence of oxidizing agents, Exposure to air/oxygen | - Use de-gassed solvents.- Consider adding antioxidants if compatible with the experiment.- Store solutions under an inert atmosphere (e.g., nitrogen or argon). |
| Photodegradation | Exposure to UV or visible light | - Store solutions in amber vials or light-protectant containers.- Minimize exposure to ambient light during experiments. |
| Thermal Degradation | Elevated temperature | - Store stock solutions at low temperatures (2-8 °C or frozen).- Avoid prolonged exposure to high temperatures during experimental procedures. |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions. This is essential for developing a stability-indicating analytical method.
1. Materials and Reagents:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer (pH 7.0)
-
HPLC system with UV detector
-
pH meter
-
Photostability chamber
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water).
3. Stress Conditions:
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Incubate at 60 °C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at 60 °C for 24 hours.
-
At specified time points, withdraw a sample, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw a sample and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place an aliquot of the stock solution in a temperature-controlled oven at 60 °C for 7 days.
-
At specified time points, withdraw a sample and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample protected from light.
-
At the end of the exposure, withdraw samples from both the exposed and control solutions and dilute for HPLC analysis.
-
4. HPLC Analysis:
-
Develop an HPLC method capable of separating the parent compound from any potential degradation products. A reverse-phase C18 column is often a good starting point.
-
The mobile phase could consist of a gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Monitor the elution profile using a UV detector at a wavelength where the compound has maximum absorbance.
-
Analyze all stressed samples and a non-stressed control sample.
5. Data Analysis:
-
Compare the chromatograms of the stressed samples with the control.
-
Identify and quantify the degradation products.
-
Calculate the percentage of degradation of this compound under each stress condition.
Mandatory Visualization
Caption: Workflow for a forced degradation study.
Caption: Proposed hydrolytic degradation pathways.
Technical Support Center: Alternative Coupling Agents for Difficult Couplings Involving 3-Amino-3-(2-chlorophenyl)propanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the amide coupling of 3-Amino-3-(2-chlorophenyl)propanoic acid. This sterically hindered and electronically deactivated β-amino acid often leads to low yields and incomplete reactions with standard coupling reagents.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" coupling substrate?
A1: The primary challenges associated with this compound are:
-
Steric Hindrance: The presence of the bulky 2-chlorophenyl group adjacent to the amine functionality physically obstructs the approach of the activated carboxylic acid, slowing down the reaction rate.[1][2][3]
-
Electronic Deactivation: The electron-withdrawing nature of the chlorophenyl ring reduces the nucleophilicity of the β-amino group, making it less reactive towards the activated carboxyl group.
-
β-Amino Acid Structure: β-amino acids can sometimes be less reactive than their α-counterparts and may be prone to side reactions like cyclization or elimination under harsh conditions.
Q2: My standard coupling reaction using EDC/HOBt or DCC/HOBt is failing or giving very low yields. What should I do?
A2: Standard carbodiimide reagents like DCC and EDC are often not potent enough for sterically demanding couplings.[2][4] When these methods fail, it is recommended to switch to a more powerful in-situ activating reagent. The most effective alternatives fall into two main categories: phosphonium salts and uronium/aminium salts.[2][5][6] These reagents form highly reactive esters (OAt or OBt esters) or acylphosphonium intermediates that can overcome the steric and electronic barriers presented by the substrate.[2]
Q3: Which alternative coupling agents are recommended for this compound?
A3: For challenging substrates like this, high-performance coupling reagents are necessary. The following are highly recommended:
-
Phosphonium Salts (e.g., PyAOP, PyBOP): These reagents are very effective for sterically hindered amino acids.[4][7] PyAOP, an analogue of PyBOP based on HOAt, is often more reactive and can lead to faster, cleaner reactions with less risk of racemization.[5][8] Unlike some uronium salts, phosphonium reagents do not have the potential to cause guanidinylation of the free amine.[5][7][9]
-
Uronium/Aminium Salts (e.g., COMU, HATU): These are among the most efficient coupling reagents available.[5][10] COMU is a third-generation uronium reagent that incorporates Oxyma Pure, making it a safer alternative to HOBt-based reagents like HBTU and HATU, as it is not explosive.[5][11] Its byproducts are also water-soluble, simplifying purification in solution-phase synthesis.[12] HATU is also highly effective but can lead to a guanidinylation side reaction with the amine if used in excess or during long reaction times.[13]
-
Propylphosphonic Anhydride (T3P®): T3P is a powerful, yet mild, water-scavenging coupling reagent.[14][15] It is known for its high efficiency, low epimerization rates, and the generation of easily removable, water-soluble byproducts.[14] It is considered a "green" reagent and is effective for a wide variety of challenging couplings, including those with sterically hindered components.[16][17]
Q4: How can I minimize the risk of racemization during the coupling reaction?
A4: Racemization is a critical concern, especially when dealing with chiral amino acids. To minimize this risk:
-
Use Additives: Employ additives known to suppress racemization. HOAt and Oxyma Pure are generally more effective than HOBt.[1][18] Many modern coupling reagents like PyAOP, HATU, and COMU already incorporate these moieties.
-
Control the Base: Use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like DIPEA, as strong bases can increase the risk of racemization.[5][18]
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can help reduce the rate of racemization.[1]
-
Choose Appropriate Reagents: Phosphonium-based reagents like PyAOP or PyBOP are often associated with lower levels of racemization compared to some uronium salts.[18]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inefficient coupling reagent. | Switch from standard carbodiimides (EDC, DCC) to a more potent onium salt (PyAOP, COMU) or T3P.[2] |
| Steric hindrance impeding the reaction. | Increase reaction time (e.g., to overnight) or gently heat the reaction. Microwave-assisted synthesis can be highly effective for driving difficult couplings to completion.[2] | |
| Poor solubility of reactants or growing peptide chain. | Use a solvent with superior solvating properties like N-methylpyrrolidone (NMP) instead of or in a mixture with DMF.[2] | |
| Presence of Side Products | Guanidinylation of the amine. | This occurs when using HATU or other uronium salts. Avoid excess reagent. Switch to a phosphonium salt like PyAOP, which cannot cause this side reaction.[5] |
| Racemization of the coupling partner. | Use a racemization-suppressing additive like HOAt or Oxyma. Employ a weaker base (e.g., collidine) and run the reaction at a lower temperature. | |
| Hydrolysis of the activated acid. | Ensure all reagents and solvents are anhydrous. T3P is an excellent water scavenger and can be beneficial in this regard.[1][15] | |
| Incomplete Reaction (Solid-Phase) | Aggregation of the growing peptide on the resin. | Swell the resin properly. Use a solvent mixture (e.g., DCM/DMF/NMP) to improve solvation.[2] |
| Incomplete Fmoc-deprotection of the previous amino acid. | Ensure complete deprotection using fresh 20% piperidine in DMF and wash the resin thoroughly before coupling.[7] |
Quantitative Data Summary
| Coupling Reagent | Class | Typical Reaction Time | Racemization Risk | Key Advantages |
| PyAOP | Phosphonium Salt | 30-60 min[7] | Low | High reactivity, no risk of guanidinylation, effective for N-methyl and hindered amino acids.[4][5][7][8] |
| COMU | Uronium/Aminium Salt | 10-30 min[19][20] | Low | High efficiency comparable to HATU, enhanced safety (non-explosive), water-soluble byproducts.[5][11][12] |
| T3P® | Phosphonic Anhydride | 5-60 min[17] | Very Low | Excellent for suppressing racemization, acts as a water scavenger, "green" reagent with easy workup.[14][15][17] |
| HATU | Uronium/Aminium Salt | 30-120 min[7] | Low to Moderate | Very high reactivity, effective for hindered residues.[13][21] |
Experimental Protocols
Protocol 1: Solution-Phase Coupling using COMU
This protocol is a general guideline for coupling this compound with an N-protected amino acid.
-
Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected amino acid (1.0 equiv.), this compound (1.0 equiv.), and COMU (1.05 equiv.) in anhydrous DMF.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Base Addition: Slowly add a non-nucleophilic base such as DIPEA (2.0 equiv.) or NMM (2.0 equiv.).
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.[19] For very difficult couplings, the reaction may be left overnight.
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl, 1N NaHCO₃, and saturated NaCl (brine).[19]
-
Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product, which can then be purified by column chromatography.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling using PyAOP
This protocol describes the coupling of an Fmoc-protected amino acid onto a resin-bound peptide with a free N-terminal this compound residue.
-
Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been removed using 20% piperidine in DMF and the resin has been thoroughly washed with DMF.[7]
-
Activation: In a separate vial, dissolve the Fmoc-protected amino acid (3 equiv. relative to resin loading) and PyAOP (3 equiv.) in DMF. Add DIPEA or 2,4,6-collidine (6 equiv.) to the mixture.[7] Allow this solution to pre-activate for 2-5 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the prepared resin. Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.[7] For this difficult coupling, a longer time or a double coupling may be necessary.
-
Monitoring and Washing: Monitor the reaction for completion using a qualitative test (e.g., Kaiser or bromophenol blue test).[7] A negative test indicates a complete reaction.
-
Washing: Once the coupling is complete, filter the resin and wash it thoroughly with DMF to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Visualizations
Experimental Workflow for a Difficult Amide Coupling
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. bachem.com [bachem.com]
- 6. jpt.com [jpt.com]
- 7. benchchem.com [benchchem.com]
- 8. PyAOP reagent - Wikipedia [en.wikipedia.org]
- 9. enamine.net [enamine.net]
- 10. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Using propylphosphonic anhydride (T3P) to achieve a green, accessible protocol for distributed drug discovery (D3) [morressier.com]
- 17. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. The process of COMU coupling reaction._Chemicalbook [chemicalbook.com]
- 20. luxembourg-bio.com [luxembourg-bio.com]
- 21. file.globalso.com [file.globalso.com]
Validation & Comparative
Confirming the Stereochemistry of 3-Amino-3-(2-chlorophenyl)propanoic acid: A Comparative Guide
For researchers and professionals in drug development, the precise determination of a molecule's stereochemistry is a critical step. The spatial arrangement of atoms in a chiral molecule, such as 3-Amino-3-(2-chlorophenyl)propanoic acid, dictates its biological activity. This guide provides an objective comparison of key analytical techniques used to confirm the absolute stereochemistry of this and similar chiral compounds, supported by illustrative experimental data and detailed protocols.
Comparison of Analytical Techniques
The selection of a method for stereochemical assignment often depends on the nature of the sample, available instrumentation, and the desired level of structural detail. Below is a comparison of the most common and powerful techniques.
| Technique | Principle | Sample Requirements | Information Obtained | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the 3D arrangement of atoms.[1][2] | High-quality single crystal (typically >0.1 mm).[3] | Unambiguous absolute configuration (e.g., R/S), bond lengths, and angles.[1] | Provides the definitive, absolute 3D structure. | Crystal growth can be challenging and time-consuming.[4] Not suitable for non-crystalline materials. |
| NMR Spectroscopy (Mosher's Method) | Derivatization with a chiral reagent (e.g., MTPA) to form diastereomers, which exhibit distinct chemical shifts in NMR spectra.[5][6] | Pure enantiomer or diastereomerically enriched sample. | Absolute configuration by analyzing the differences in chemical shifts (Δδ) between the diastereomers.[5] | Applicable in solution, does not require crystallization. | Requires chemical derivatization, which can sometimes be problematic. Interpretation can be complex for molecules with multiple chiral centers. |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[7][8] | Solution of the chiral molecule (typically >1 mg). | Absolute configuration by comparing the experimental spectrum to a theoretically calculated spectrum.[7][8] | Non-destructive and applicable to a wide range of molecules in solution.[7] | Requires specialized instrumentation and computational resources for spectral prediction. |
| Electronic Circular Dichroism (ECD) | Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule. | Solution of the chiral molecule, typically containing a chromophore. | Can provide information on absolute configuration and secondary structure (for larger molecules).[9][10][11] | High sensitivity, requires small amounts of sample. | Requires a chromophore near the stereocenter for strong signals. Can be sensitive to solvent and conformation. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers on a chiral stationary phase (CSP) based on differential interactions.[12][13][14] | Solution of the enantiomeric mixture. | Retention times of enantiomers, allowing for determination of enantiomeric excess (e.e.). Can infer absolute configuration by comparing to a known standard. | Excellent for determining enantiomeric purity and for preparative separation of enantiomers. | Does not directly provide the absolute configuration without a reference standard. Method development can be required. |
Experimental Protocols
Single-Crystal X-ray Crystallography
-
Crystallization : Dissolve the purified this compound in a suitable solvent or solvent system (e.g., ethanol/water, methanol/ether) to achieve a supersaturated solution. Employ slow evaporation, vapor diffusion, or slow cooling techniques to grow single crystals of suitable quality.[15][16][17]
-
Crystal Mounting : Carefully select a well-formed, clear crystal and mount it on a goniometer head.
-
Data Collection : Place the mounted crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[3]
-
Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic positions are then refined to best fit the experimental data. The absolute configuration is determined by analyzing the anomalous dispersion effects, often quantified by the Flack parameter.[2]
NMR Spectroscopy: Mosher's Amide Analysis
-
Derivatization : React the enantiomerically pure (or enriched) this compound separately with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) and (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl) in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to form the corresponding diastereomeric Mosher's amides.[5][6]
-
Purification : Purify the resulting diastereomeric amides using column chromatography or HPLC.
-
NMR Analysis : Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA diastereomers.
-
Data Interpretation : Assign the proton signals for each diastereomer. Calculate the chemical shift differences (Δδ = δS - δR) for protons near the chiral center. A consistent pattern of positive and negative Δδ values on either side of the MTPA plane allows for the assignment of the absolute configuration of the original amine.[5]
Vibrational Circular Dichroism (VCD)
-
Sample Preparation : Prepare a solution of the enantiomerically pure this compound in a suitable solvent (e.g., deuterated chloroform, DMSO) at a concentration sufficient to obtain a good signal-to-noise ratio (typically 0.01 to 0.1 M).[7]
-
Spectral Acquisition : Acquire the VCD and infrared (IR) spectra using a VCD spectrometer. The instrument measures the small difference in the absorption of left and right circularly polarized infrared light over a range of frequencies.[18][19]
-
Computational Modeling : Perform quantum chemical calculations (e.g., using Density Functional Theory, DFT) to predict the theoretical VCD spectrum for one enantiomer (e.g., the R-enantiomer). The spectrum for the other enantiomer will be the mirror image.[8]
-
Spectral Comparison : Compare the experimental VCD spectrum with the calculated spectra for the (R) and (S) enantiomers. A match in the sign and relative intensity of the VCD bands confirms the absolute configuration of the sample.[7]
Visualizing the Workflow
Caption: General workflows for determining absolute stereochemistry.
Logical Decision-Making in Method Selection
The choice of technique is often guided by a logical progression, starting with the most readily available methods.
Caption: Decision tree for selecting a stereochemical analysis method.
References
- 1. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The use of X-ray crystallography to determine absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 9. photophysics.com [photophysics.com]
- 10. portlandpress.com [portlandpress.com]
- 11. Circular dichroism - Wikipedia [en.wikipedia.org]
- 12. Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 16. How To [chem.rochester.edu]
- 17. journals.iucr.org [journals.iucr.org]
- 18. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jascoinc.com [jascoinc.com]
A Comparative Analysis of the Bioactivity of (R)- vs. (S)-3-Amino-3-(2-chlorophenyl)propanoic Acid: A Review of Available Data
Despite the recognized importance of stereochemistry in drug development, a comprehensive, direct comparative analysis of the bioactivity of (R)- and (S)-3-Amino-3-(2-chlorophenyl)propanoic acid is not available in the public domain. These enantiomers are primarily utilized as chiral building blocks in the synthesis of more complex pharmaceutical agents, particularly those targeting neurological disorders. However, specific data from head-to-head biological or pharmacological studies comparing the individual enantiomers remains elusive.
Both (R)-3-Amino-3-(2-chlorophenyl)propanoic acid and its (S)-enantiomer are acknowledged in the scientific community as valuable intermediates in medicinal chemistry. Their structural features, including the chiral center and the 2-chlorophenyl group, make them attractive starting materials for the development of novel therapeutics. Researchers have employed these compounds in the synthesis of molecules intended for neurotransmitter research and the treatment of various central nervous system conditions.
The absence of direct comparative studies means that quantitative data, such as IC50, Ki, or EC50 values, which are crucial for evaluating and comparing the potency and efficacy of the two enantiomers, are not available. Consequently, a detailed discussion of their differential effects on specific biological targets or signaling pathways cannot be provided at this time.
While the general application of these compounds in drug discovery is noted, the specific contributions of the (R)- and (S)-configurations to the biological activity of any resulting pharmaceutical products are not detailed in publicly accessible literature. The focus of available information is on their synthetic utility rather than their intrinsic bioactivity.
Therefore, this guide must conclude that there is a significant gap in the scientific literature regarding the comparative bioactivity of (R)- and (S)-3-Amino-3-(2-chlorophenyl)propanoic acid. Future research, including in vitro and in vivo studies directly comparing these enantiomers, would be necessary to elucidate their individual pharmacological profiles and to fulfill the need for the comprehensive comparison guide requested. Without such data, any discussion on their relative performance remains speculative.
A Comparative Analysis of 3-Amino-3-(2-chlorophenyl)propanoic Acid and 3-Amino-3-(4-chlorophenyl)propanoic Acid for Researchers
This guide provides a detailed comparison of two isomeric beta-amino acids, 3-Amino-3-(2-chlorophenyl)propanoic acid and 3-Amino-3-(4-chlorophenyl)propanoic acid, for researchers, scientists, and drug development professionals. The comparison covers their chemical properties, biological activities with available experimental data, and their relevance in neuroscience research, particularly in the context of GABA-B receptor modulation.
Chemical and Physical Properties
The positional isomerism of the chlorine atom on the phenyl ring leads to subtle differences in the physicochemical properties of these two compounds. A summary of their key properties is presented in the table below.
| Property | This compound | 3-Amino-3-(4-chlorophenyl)propanoic acid |
| Molecular Formula | C₉H₁₀ClNO₂ | C₉H₁₀ClNO₂ |
| Molecular Weight | 199.63 g/mol | 199.63 g/mol |
| CAS Number | 68208-20-8 | 19947-39-8 |
| Appearance | White powder | White to Almost white powder/crystal |
| Melting Point | Not available | 223 °C (decomposes)[1] |
| XLogP3 | -1.3 | -0.8 |
Biological Activity: A Focus on GABA-B Receptor Interaction
Both isomers are recognized for their potential applications in pharmaceutical research and development, particularly in the field of medicinal chemistry and neuropharmacology due to their structural similarity to the inhibitory neurotransmitter GABA.[2][3] They are often utilized as building blocks in the synthesis of more complex bioactive molecules, including peptide-based drugs.[4][5]
3-Amino-3-(4-chlorophenyl)propanoic acid: A Weak GABA-B Receptor Antagonist
Experimental data has shown that 3-Amino-3-(4-chlorophenyl)propanoic acid acts as a weak but specific antagonist at the GABA-B receptor.[5][6] In a study investigating potential GABA-B receptor antagonists, this compound was found to have a pA2 value of 3.5.[5][6] The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
This compound: Biological Activity Profile
Experimental Protocols
Synthesis of 3-Amino-3-(aryl)propanoic Acids
A general and facile one-pot synthesis method for 3-amino-3-arylpropanoic acids involves the reaction of an aromatic aldehyde with malonic acid and ammonium acetate.
Materials:
-
Aromatic aldehyde (e.g., 2-chlorobenzaldehyde or 4-chlorobenzaldehyde)
-
Malonic acid
-
Ammonium acetate
-
Ethanol
Procedure:
-
A suspension of the aromatic aldehyde, malonic acid, and ammonium acetate in ethanol is prepared.
-
The mixture is heated under reflux for several hours.
-
The resulting precipitate, the crude β-amino acid, is filtered off and washed with cold ethanol.
-
The crude product can be further purified by recrystallization.
For a more detailed and specific example, the synthesis of racemic 3-amino-3-(4-chlorophenyl)propanoic acid has been described starting from p-chlorobenzaldehyde on a 40.0 mmol scale, yielding a colorless solid.
GABA-B Receptor Binding Assay
To determine the affinity of a compound for the GABA-B receptor, a radioligand binding assay is commonly employed. This protocol is a general guide and may require optimization.
Materials:
-
Rat brain membranes (as a source of GABA-B receptors)
-
[³H]GABA or other suitable radioligand (e.g., [³H]CGP54626)
-
Test compound (e.g., this compound or 3-Amino-3-(4-chlorophenyl)propanoic acid)
-
Binding buffer (e.g., Tris-HCl with CaCl₂)
-
Wash buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in a suitable buffer and centrifuge to isolate the membrane fraction. Wash the membranes multiple times to remove endogenous GABA.
-
Binding Reaction: Incubate the brain membranes with the radioligand and varying concentrations of the test compound in the binding buffer.
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). From this, the inhibition constant (Ki) can be calculated. For antagonists, a Schild analysis can be performed to determine the pA2 value.
Signaling Pathway and Experimental Workflow Visualization
GABA-B Receptor Signaling Pathway
Activation of the GABA-B receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to neuronal inhibition. The following diagram illustrates the key steps in this pathway.
Caption: GABA-B receptor signaling pathway.
General Experimental Workflow for Compound Synthesis and Evaluation
The following diagram outlines a typical workflow for the synthesis of the target compounds and their subsequent biological evaluation.
References
- 1. UQ eSpace [espace.library.uq.edu.au]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Pivotal Role of the Chlorophenyl Group in Beta-Amino Acid Activity: A Comparative Guide
A deep dive into the structure-activity relationship of chlorophenyl-substituted β-amino acids reveals the critical influence of the halogen's position and the overall molecular architecture on their biological activity. This guide provides a comparative analysis of these compounds, with a focus on their modulation of the GABA-B receptor, supported by experimental data and detailed protocols.
The introduction of a chlorophenyl group to a β-amino acid scaffold has been a cornerstone in the development of potent and selective therapeutic agents. The most prominent example is baclofen, a p-chlorophenyl derivative of γ-aminobutyric acid (GABA), which is a clinically used muscle relaxant and antispastic agent that exerts its effects through agonism at the GABA-B receptor. The structure-activity relationship (SAR) of baclofen and its analogues has been a subject of extensive research, highlighting the importance of the chlorophenyl moiety for its pharmacological profile.
Comparative Analysis of GABA-B Receptor Agonism
A study by Attia et al. (2013) systematically explored the SAR of a series of baclofen homologues, specifically (R,S)-5-amino-3-arylpentanoic acids, at the GABA-B receptor. The results underscore the profound impact of the nature and position of the substituent on the phenyl ring on the agonist activity of these compounds.
| Compound ID | Phenyl Substitution | EC50 (µM)[1] |
| 1a | 4-Chlorophenyl | 46 |
| 1b | 4-Fluorophenyl | > 1000 |
| 1c | 4-Bromophenyl | 110 |
| 1d | 4-Iodophenyl | 110 |
| 1e | 4-Methylphenyl | > 1000 |
| 1f | 4-Methoxyphenyl | > 1000 |
| 1g | 3,4-Dichlorophenyl | 72 |
| 1h | Phenyl | > 1000 |
| 1i | (No phenyl group) | > 1000 |
| Baclofen | 4-Chlorophenyl (GABA analogue) | Potent Agonist |
The data clearly indicates that the presence and nature of the halogen at the para-position of the phenyl ring are critical for GABA-B receptor agonism. The 4-chlorophenyl derivative (1a ) was the most potent among the synthesized homologues. Replacing the chloro group with a fluoro group (1b ) or removing the phenyl ring entirely (1i ) led to a significant loss of activity. Interestingly, the 4-bromo (1c ) and 4-iodo (1d ) analogues retained considerable activity, suggesting that a certain degree of lipophilicity and electron-withdrawing character at this position is favorable. The introduction of a second chloro group at the meta-position (1g ) resulted in a compound with slightly reduced but still significant potency compared to the monosubstituted analogue.
Insights into Anti-inflammatory and Other Pharmacological Activities
While the primary focus of SAR studies on chlorophenyl-substituted β-amino acids has been on their GABAergic activity, other pharmacological effects have also been reported. Research by Zabska et al. (1991) on derivatives of α-amino-β-(p-chlorobenzoyl)-propionic acid, which are structurally related to chlorophenyl-substituted β-amino acids, revealed compounds with anti-inflammatory and aggression-reducing properties in mice. For instance, compound 8 from their study showed anti-inflammatory activity, while compounds 9 and 26 abolished aggressiveness in isolated mice.[2] These findings suggest that the chlorophenyl-β-amino acid scaffold can be a template for developing agents with diverse pharmacological profiles.
Experimental Protocols
Synthesis of (R,S)-5-amino-3-arylpentanoic Acid Hydrochlorides[1]
The synthesis of the baclofen homologues reported by Attia et al. (2013) involved a multi-step reaction sequence starting from the appropriately substituted benzaldehyde. The key steps included:
-
Knoevenagel Condensation: Reaction of the aryl aldehyde with ethyl acetoacetate in the presence of a base to yield the corresponding ethyl 2-acetyl-3-arylacrylate.
-
Michael Addition: Addition of nitromethane to the acrylate derivative.
-
Hydrolysis and Decarboxylation: Acidic hydrolysis of the resulting adduct to yield the 3-aryl-5-nitropentanoic acid.
-
Reduction: Catalytic hydrogenation of the nitro group to an amino group using a palladium catalyst.
-
Salt Formation: Treatment with hydrochloric acid to afford the final hydrochloride salt.
In Vitro Evaluation of GABA-B Receptor Agonism[1]
The agonist activity of the synthesized compounds was evaluated using a functional assay in tsA201 cells transiently co-transfected with cDNAs encoding the human GABA-B1b and GABA-B2 receptor subunits, along with a G-protein chimeric construct (Gαqi5). The assay measured the ability of the compounds to stimulate the Gαq-PLC-IP3 pathway, leading to an increase in intracellular calcium levels. This was quantified by measuring the fluorescence of a calcium-sensitive dye.
Visualizing the Structure-Activity Relationship
The following diagrams illustrate the key structural features influencing the activity of chlorophenyl-substituted β-amino acids and the experimental workflow for their evaluation.
Caption: Key structural determinants of biological activity.
Caption: Workflow for SAR studies.
Conclusion
The structure-activity relationship of chlorophenyl-substituted β-amino acids is a well-defined area of medicinal chemistry, particularly in the context of GABA-B receptor modulation. The position of the chlorine atom on the phenyl ring is a critical determinant of activity, with the para-position being optimal for GABA-B agonism in the studied series of baclofen homologues. The broader pharmacological activities observed for related compounds suggest that this chemical scaffold holds promise for the development of a wider range of therapeutic agents. Future research could further explore the impact of stereochemistry and conformational constraints on the biological activity of these versatile molecules.
References
- 1. GABA(B)-agonistic activity of certain baclofen homologues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological properties of derivatives of alpha-amino-beta-(p-chlorobenzoyl)-propionic acid and alpha-amino-gamma-(p-chlorophenyl)-tetrahydrofuran-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Purity Analysis: A Comparative Guide to Analytical Methods for 3-Amino-3-(2-chlorophenyl)propanoic acid
For Immediate Release
Shanghai, China – December 29, 2025 – In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. For researchers, scientists, and drug development professionals working with 3-Amino-3-(2-chlorophenyl)propanoic acid, a critical building block in the synthesis of various therapeutic agents, a robust analytical strategy for purity validation is not just a regulatory requirement but a cornerstone of product quality and safety. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of this compound, complete with experimental protocols and supporting data to aid in method selection and implementation.
The multifaceted nature of purity analysis for a chiral compound like this compound necessitates a combination of techniques to address potential impurities, including process-related impurities, degradation products, residual solvents, and the undesired enantiomer. This guide focuses on a suite of orthogonal analytical techniques, primarily High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), Chiral High-Performance Liquid Chromatography (Chiral HPLC) or Chiral Capillary Electrophoresis (Chiral CE), and Gas Chromatography (GC).
Comparative Analysis of Key Analytical Methods
The selection of an appropriate analytical method hinges on the specific purity attribute being assessed. The following table summarizes the performance characteristics of recommended techniques for the analysis of this compound and its potential impurities. The data presented is a representative compilation based on methods validated for structurally similar aromatic amino acids and serves as a strong baseline for method development and validation for the target compound.
| Analytical Technique | Parameter | Typical Performance Characteristics | Application |
| Reversed-Phase HPLC (RP-HPLC) | Linearity (r²) | > 0.999 | Achiral Purity, Quantification of Impurities |
| Range | 0.05% - 150% of nominal concentration | ||
| LOD | ~0.01% | ||
| LOQ | ~0.03% | ||
| Accuracy (% Recovery) | 98.0% - 102.0% | ||
| Precision (% RSD) | < 2.0% | ||
| Chiral HPLC / Chiral CE | Enantiomeric Resolution (Rs) | > 1.5 | Enantiomeric Purity |
| Linearity (r²) for minor enantiomer | > 0.998 | ||
| LOD for minor enantiomer | ~0.02% | ||
| LOQ for minor enantiomer | ~0.05% | ||
| Accuracy (% Recovery) for minor enantiomer | 95.0% - 105.0% | ||
| Precision (% RSD) for minor enantiomer | < 5.0% | ||
| UPLC-MS | Mass Accuracy | < 5 ppm | Impurity Identification and Profiling |
| Sensitivity | High (sub-nanogram levels) | ||
| Specificity | Very High (based on mass-to-charge ratio) | ||
| Gas Chromatography (GC) | Linearity (r²) | > 0.99 | Residual Solvents |
| LOD | Solvent-dependent (typically low ppm) | ||
| LOQ | Solvent-dependent (typically ppm range) | ||
| Accuracy (% Recovery) | 90.0% - 110.0% | ||
| Precision (% RSD) | < 10.0% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory instrumentation and sample matrices.
Protocol 1: Achiral Purity by Reversed-Phase HPLC
This method is designed to separate and quantify this compound from its potential process-related impurities and degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.
-
Data Analysis: Purity is determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks.
Protocol 2: Enantiomeric Purity by Chiral HPLC
This method is for the separation and quantification of the desired enantiomer from its undesired counterpart.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiral stationary phase (e.g., polysaccharide-based like amylose or cellulose derivatives).
-
Mobile Phase: A mixture of n-hexane, ethanol, and a small percentage of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) to improve peak shape and resolution. A typical starting point is 80:20 (v/v) n-hexane:ethanol with 0.1% trifluoroacetic acid. Isocratic elution is generally preferred.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Data Analysis: Enantiomeric purity is calculated by the area percent method, comparing the peak area of the desired enantiomer to the total area of both enantiomer peaks.
Protocol 3: Residual Solvents by Headspace Gas Chromatography (GC)
This method is used to identify and quantify residual solvents that may be present from the manufacturing process.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Column: Capillary column suitable for residual solvent analysis (e.g., 6% cyanopropylphenyl - 94% dimethylpolysiloxane), 30 m x 0.53 mm, 3.0 µm film thickness.
-
Carrier Gas: Helium or Nitrogen.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 10 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold at 240 °C for 5 minutes.
-
-
Injector Temperature: 140 °C.
-
Detector Temperature: 250 °C.
-
Headspace Parameters:
-
Oven Temperature: 80 °C.
-
Vial Equilibration Time: 30 minutes.
-
-
Sample Preparation: Accurately weigh the sample into a headspace vial and dissolve in a suitable high-boiling point solvent (e.g., dimethyl sulfoxide).
-
Data Analysis: Quantification is performed using an external standard calibration curve for each potential residual solvent.
Visualizing the Validation Workflow
A systematic approach is crucial for the successful validation of any analytical method. The following diagram illustrates the logical workflow for the validation of analytical methods for purity determination.
Caption: Workflow for Analytical Method Validation.
Conclusion
The purity assessment of this compound requires a comprehensive analytical strategy employing orthogonal methods. RP-HPLC is a robust technique for determining achiral purity and quantifying related substances. Chiral HPLC or Chiral CE is essential for accurately measuring enantiomeric purity, a critical quality attribute for many chiral APIs. UPLC-MS offers enhanced sensitivity and specificity for impurity identification, particularly for unknown impurities. Finally, GC is the gold standard for the analysis of residual solvents. By implementing a well-validated suite of analytical methods, researchers and manufacturers can ensure the quality, safety, and efficacy of their products, paving the way for successful drug development and regulatory approval.
Comparative Efficacy of 3-(2-Chlorophenyl)pyrrolidine-2,5-dione Acetamide Derivatives in Anticonvulsant Models
A comprehensive analysis of a novel class of compounds reveals promising anticonvulsant activity, with one derivative demonstrating superior efficacy and a better safety profile compared to the established drug, valproic acid. This guide provides a detailed comparison of the anticonvulsant effects of newly synthesized 3-(2-chlorophenyl)pyrrolidine-2,5-dione acetamide derivatives in established neurological models.
Researchers in the field of neurology and drug development will find valuable insights into the structure-activity relationships and pharmacological profiles of these compounds. The data presented herein, including quantitative efficacy, neurotoxicity, and proposed mechanisms of action, supports the potential of these derivatives as leads for the development of new antiepileptic drugs.
Quantitative Comparison of Anticonvulsant Activity
The anticonvulsant efficacy of the synthesized 3-(2-chlorophenyl)pyrrolidine-2,5-dione acetamide derivatives was evaluated in murine models. The median effective dose (ED₅₀) was determined for the most active compounds in the maximal electroshock (MES) and 6 Hz seizure tests, providing a quantitative measure of their potency. A lower ED₅₀ value indicates higher potency. The data is summarized in the table below, alongside the reference drug valproic acid for comparison.
| Compound ID | Derivative Structure | MES Test ED₅₀ (mg/kg) | 6 Hz Test ED₅₀ (mg/kg) |
| 6 | 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | 68.30 | 28.20 |
| Valproic Acid | (Reference Drug) | 252.74 | 130.64 |
Data sourced from a study on new 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives.[1][2]
Compound 6 emerged as the most potent derivative, exhibiting significantly lower ED₅₀ values in both the MES and 6 Hz tests compared to valproic acid, indicating a substantially higher anticonvulsant activity.[1][2]
Experimental Protocols
The evaluation of the anticonvulsant activity of the 3-(2-chlorophenyl)pyrrolidine-2,5-dione acetamide derivatives involved standardized and widely accepted preclinical models of epilepsy.
Maximal Electroshock (MES) Seizure Test
This test is a model for generalized tonic-clonic seizures.
-
Animal Model: Male albino Swiss mice (20-25 g).
-
Drug Administration: Test compounds were administered intraperitoneally (i.p.).
-
Procedure: A high-frequency electrical stimulus (0.2 s) was delivered via corneal electrodes to induce a seizure.
-
Endpoint: The ability of the compound to prevent the tonic hind limb extension phase of the seizure was recorded as a measure of anticonvulsant activity.
Hz Seizure Test
This model is used to identify compounds effective against psychomotor seizures that are resistant to some conventional antiepileptic drugs.
-
Animal Model: Male albino Swiss mice (20-25 g).
-
Drug Administration: Test compounds were administered i.p.
-
Procedure: A low-frequency, long-duration electrical stimulus (6 Hz for 3 s) was delivered via corneal electrodes.
-
Endpoint: Protection against the seizure, characterized by a "stunned" posture with Straub's tail, was observed.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
This test is a model for myoclonic and absence seizures.
-
Animal Model: Male albino Swiss mice (20-25 g).
-
Drug Administration: Test compounds were administered i.p.
-
Procedure: A subcutaneous injection of pentylenetetrazole (PTZ), a GABA-A receptor antagonist, was administered to induce clonic seizures.
-
Endpoint: The ability of the compound to prevent or delay the onset of clonic seizures was measured.
Proposed Mechanism of Action and Signaling Pathway
The most active compound, derivative 6 , is believed to exert its anticonvulsant effects through interaction with key neuronal ion channels. Radioligand binding studies suggest a multimodal mechanism of action.[1][2] The proposed mechanism involves the modulation of voltage-sensitive sodium channels (VSSC) and L-type calcium channels, which are critical in regulating neuronal excitability.
Caption: Proposed mechanism of action for Compound 6.
Experimental Workflow for Anticonvulsant Screening
The process for evaluating the anticonvulsant properties of the novel derivatives followed a systematic and established workflow, from chemical synthesis to in vivo testing and mechanistic studies.
Caption: Workflow for anticonvulsant drug discovery.
References
- 1. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides [ruj.uj.edu.pl]
Enhancing Peptide Durability: A Comparative Guide to the Metabolic Stability of Peptides Incorporating 3-Amino-3-(2-chlorophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of peptides is often hampered by their rapid degradation in vivo. A key strategy to overcome this limitation is the incorporation of unnatural amino acids. This guide provides a comparative assessment of the metabolic stability of peptides containing the β-amino acid, 3-Amino-3-(2-chlorophenyl)propanoic acid, against native peptides. By examining experimental data and detailed protocols, this document serves as a resource for designing more robust and effective peptide-based therapeutics.
Introduction to this compound in Peptide Design
This compound is a synthetic β-amino acid analog. The presence of the amino group on the β-carbon, as opposed to the α-carbon in natural amino acids, introduces a significant structural alteration to the peptide backbone. This change can sterically hinder the approach of proteolytic enzymes, which are highly specific for the L-α-amino acid configuration, thereby enhancing the peptide's resistance to degradation.[1][2] The 2-chlorophenyl moiety can also influence the peptide's conformational properties and receptor interactions.
Comparative Metabolic Stability: Experimental Data Insights
While direct experimental data for peptides containing this compound is limited in publicly available literature, we can draw valuable insights from studies on peptides incorporating structurally similar β-amino acids and other unnatural amino acids. These studies consistently demonstrate the potential of such modifications to significantly improve metabolic stability.
Illustrative Comparison: Impact of a β-Amino Acid Linker on Peptide Half-Life
The following table summarizes data from a study where a β-alanine-β-alanine linker was incorporated into a bombesin peptide radiopharmaceutical.[3] This provides a relevant example of how β-amino acids can influence metabolic stability, although it should be noted that the specific effects can be sequence and context-dependent.
| Peptide | In Vitro System | Half-life (t½) | Fold Change vs. Unmodified |
| Unmodified Bombesin Peptide | Human Plasma | 16 hours | - |
| Bombesin Peptide with βAla-βAla linker | Human Plasma | 10 hours | 0.625x |
| Unmodified Bombesin Peptide | Tumor Cell Culture | Not Reported | - |
| Bombesin Peptide with βAla-βAla linker | Tumor Cell Culture | Not Reported (2-fold increase in stability) | 2x |
Case Study: Enhancing Stability with a Non-Isomeric Unnatural Amino Acid
This table presents data from a study comparing a hybrid opioid-neurotensin peptide (PK20) containing the unnatural amino acid tert-leucine (Tle) with its analogue ([Ile⁹]PK20) containing the natural amino acid isoleucine (Ile).[4] This highlights the substantial impact a single unnatural amino acid substitution can have on stability.
| Peptide | Condition | Half-life (t½) |
| PK20 (containing Tle) | 1 M HCl | 204.4 hours |
| [Ile⁹]PK20 (containing Ile) | 1 M HCl | 117.7 hours |
| PK20 (containing Tle) | 1 M NaOH | 11.36 hours |
| [Ile⁹]PK20 (containing Ile) | 1 M NaOH | 4.69 hours |
Experimental Protocols for Assessing Metabolic Stability
Accurate assessment of metabolic stability is crucial for the development of peptide therapeutics. The following are detailed protocols for common in vitro assays.
In Vitro Plasma Stability Assay
This assay evaluates the stability of a peptide in the presence of plasma proteases.
Materials:
-
Test Peptide (e.g., containing this compound)
-
Control Peptide (e.g., native sequence)
-
Pooled Human Plasma (or other species of interest)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Acetonitrile (ACN) containing an internal standard
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test and control peptides in a suitable solvent (e.g., DMSO/water).
-
Pre-warm the human plasma to 37°C.
-
Spike the plasma with the peptide stock solution to a final concentration of 1 µM. The final DMSO concentration should be low (e.g., <1%) to avoid affecting enzyme activity.[2]
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately terminate the enzymatic reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate plasma proteins.
-
Collect the supernatant and analyze the concentration of the remaining intact peptide by LC-MS/MS.
-
The percentage of peptide remaining at each time point is calculated relative to the 0-minute time point. The half-life (t½) is determined by plotting the natural logarithm of the percentage of remaining peptide against time.[5]
In Vitro Liver Microsomal Stability Assay
This assay assesses the susceptibility of a peptide to metabolism by hepatic enzymes, primarily cytochrome P450s.
Materials:
-
Test Peptide
-
Control Peptide
-
Pooled Human Liver Microsomes (HLMs)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium Chloride (MgCl₂)
-
Acetonitrile (ACN) with internal standard
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test and control peptides.
-
On ice, prepare the incubation mixture containing liver microsomes (final concentration 0.5 mg/mL), phosphate buffer, and MgCl₂.
-
Add the peptide to the microsomal suspension to a final concentration of 1 µM and pre-incubate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.
-
Stop the reaction by adding 3 volumes of ice-cold acetonitrile with an internal standard.
-
Centrifuge the samples to pellet the microsomes.
-
Analyze the supernatant for the amount of remaining parent peptide using LC-MS/MS.[6][7]
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the peptide.
Visualizing Experimental and Biological Pathways
Diagrams are essential for illustrating complex experimental workflows and biological processes.
In Vitro Plasma Stability Assay Workflow
Mechanism of Enhanced Stability
Conclusion
The incorporation of unnatural amino acids like this compound represents a powerful strategy to enhance the metabolic stability of peptide therapeutics. The structural modification of the peptide backbone by introducing a β-amino acid can significantly reduce susceptibility to proteolytic degradation, leading to a longer in vivo half-life. While direct comparative data for this specific amino acid is emerging, the principles demonstrated with other β-amino acids and unnatural residues provide a strong rationale for its use in overcoming the inherent instability of native peptides. The experimental protocols outlined in this guide offer a robust framework for quantifying the stability of these modified peptides, enabling a data-driven approach to the design of next-generation peptide drugs with improved pharmacokinetic profiles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Study of Chemical Stability of a PK20 Opioid–Neurotensin Hybrid Peptide and Its Analogue [Ile9]PK20—The Effect of Isomerism of a Single Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C9H10ClNO2 | CID 239929 - PubChem [pubchem.ncbi.nlm.nih.gov]
head-to-head comparison of different synthetic routes to 3-Amino-3-(2-chlorophenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the synthesis of a valuable building block, 3-Amino-3-(2-chlorophenyl)propanoic acid, with supporting experimental data and protocols.
This compound is a crucial intermediate in the synthesis of various pharmaceutically active compounds. Its strategic importance necessitates the availability of efficient and reliable synthetic methods. This guide provides a head-to-head comparison of two prominent synthetic routes: the Rodionov reaction and a Mannich-type reaction, offering detailed experimental protocols and performance data to aid researchers in selecting the most suitable method for their needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Rodionov Reaction | Mannich-Type Reaction |
| Starting Materials | 2-chlorobenzaldehyde, Malonic Acid, Ammonium Acetate | 2-chlorobenzaldehyde, Malononitrile, Aromatic Amines |
| Key Transformation | Condensation and decarboxylation | Three-component condensation |
| Reported Yield | ~60-70% (estimated for 2-chloro isomer) | 60-98% (for analogous β-amino esters)[1] |
| Reaction Conditions | Reflux in ethanol | Room temperature in ethanol |
| Advantages | Readily available and inexpensive starting materials, one-pot procedure. | Mild reaction conditions, good to excellent yields for electron-deficient substrates.[1] |
| Disadvantages | Elevated temperatures required, potential for side product formation. | Requires subsequent hydrolysis of the nitrile and ester groups to yield the final acid. |
Synthetic Route 1: The Rodionov Reaction
The Rodionov reaction is a classic and straightforward method for the synthesis of β-amino acids. It involves a one-pot condensation of an aldehyde, malonic acid, and ammonia (or an ammonia source like ammonium acetate).
Experimental Protocol
Synthesis of this compound via Rodionov Reaction
-
Materials:
-
2-chlorobenzaldehyde
-
Malonic acid
-
Ammonium acetate
-
Ethanol
-
-
Procedure:
-
A suspension of 2-chlorobenzaldehyde (40.0 mmol), malonic acid (40.0 mmol), and ammonium acetate (52.0 mmol) in 100 mL of ethanol is prepared in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated to reflux and maintained at this temperature for 8 hours.
-
After the reflux period, the mixture is allowed to cool to room temperature.
-
The resulting white precipitate is collected by vacuum filtration and washed with cold ethanol.
-
The crude product is dried under reduced pressure to yield racemic this compound.
-
This protocol is adapted from the procedure for the synthesis of 3-Amino-3-(4-chlorophenyl)propanoic acid, which reported a yield of 65%.[2]
Logical Workflow for the Rodionov Reaction
Caption: Workflow of the Rodionov reaction for the synthesis of this compound.
Synthetic Route 2: Mannich-Type Reaction
The Mannich reaction is a versatile three-component condensation reaction that can be adapted for the synthesis of β-amino esters, which are precursors to β-amino acids. This approach offers the advantage of milder reaction conditions.
Experimental Protocol
Synthesis of a β-amino ester precursor via a Mannich-Type Reaction
-
Materials:
-
2-chlorobenzaldehyde
-
An aromatic amine (e.g., aniline)
-
A malonic ester (e.g., diethyl malonate)
-
Ammonium chloride (catalyst)
-
Ethanol
-
-
Procedure:
-
To a solution of 2-chlorobenzaldehyde (10 mmol) and aniline (10 mmol) in ethanol (20 mL), diethyl malonate (10 mmol) and a catalytic amount of ammonium chloride are added.
-
The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, the product, a β-amino ester, can be isolated by standard workup procedures.
-
Subsequent hydrolysis of the ester and any protecting groups on the amine are necessary to obtain the final this compound.
-
Note: The yield for this specific reaction is not explicitly reported, but analogous reactions involving electron-deficient aldehydes and amines have been shown to proceed in good to excellent yields (60-98%).[1]
Logical Workflow for the Mannich-Type Reaction
Caption: Workflow of the Mannich-type reaction leading to this compound.
Conclusion
Both the Rodionov and Mannich-type reactions present viable pathways for the synthesis of this compound. The choice between these routes will depend on the specific requirements of the researcher. The Rodionov reaction offers a more direct, one-pot synthesis from readily available starting materials, making it an attractive option for large-scale production. The Mannich-type reaction, on the other hand, proceeds under milder conditions and may offer higher yields for certain substrates, but requires a subsequent hydrolysis step to obtain the final product. The data and protocols presented in this guide are intended to provide a solid foundation for further optimization and development of synthetic strategies for this important pharmaceutical intermediate.
References
Evaluating the Antagonistic Profile of 3-Amino-3-(2-chlorophenyl)propanoic Acid at GABA-B Receptors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative evaluation of 3-Amino-3-(2-chlorophenyl)propanoic acid's antagonistic activity at GABA-B receptors. This analysis is presented alongside data for the established GABA-B antagonists, saclofen and phaclofen, to offer a comprehensive perspective on its potential pharmacological profile.
Currently, direct experimental data on the GABA-B receptor antagonistic activity of this compound is not available in the public domain. However, research on the structurally related isomer, 3-Amino-3-(4-chlorophenyl)propanoic acid, has demonstrated weak antagonistic properties at the GABA-B receptor.[1][2] This guide will utilize the data for the 4-chloro isomer as a point of comparison, while clearly acknowledging the structural difference.
Comparative Antagonistic Potency
The following table summarizes the available quantitative data for the antagonistic activity of 3-Amino-3-(4-chlorophenyl)propanoic acid, saclofen, and phaclofen at GABA-B receptors. This data is crucial for understanding the relative potency of these compounds.
| Compound | Antagonistic Potency (pA2) | Antagonistic Potency (IC50) | Experimental System |
| 3-Amino-3-(4-chlorophenyl)propanoic acid | 3.5[1][2] | Not Reported | Not Specified |
| Saclofen | 5.3[3][4] | 7.8 µM[5][6] | Guinea pig ileum and rat cortical slices / Inhibition of [³H]-baclofen binding in rat cerebellar membranes |
| Phaclofen | Not Reported | 76 µM (R-isomer)[3][7] | Inhibition of [³H]-(-)-baclofen binding in rat cerebellar membranes |
Note: A higher pA2 value and a lower IC50 value indicate greater antagonistic potency. Based on the available data, 3-Amino-3-(4-chlorophenyl)propanoic acid is a significantly weaker GABA-B antagonist compared to both saclofen and phaclofen.
Understanding the GABA-B Receptor Signaling Pathway
The following diagram illustrates the canonical GABA-B receptor signaling pathway and the mechanism of action for an antagonist. GABA-B receptors are G-protein coupled receptors that, upon activation by an agonist like GABA or baclofen, lead to the inhibition of adenylyl cyclase and the modulation of ion channels, resulting in a hyperpolarization of the neuronal membrane. An antagonist competitively binds to the receptor, preventing the agonist from binding and thereby blocking the downstream signaling cascade.
Caption: GABA-B receptor signaling pathway and antagonist action.
Experimental Protocols for Evaluating Antagonism
The determination of a compound's antagonistic activity at GABA-B receptors typically involves in vitro assays such as radioligand binding assays and functional assays like electrophysiological recordings.
Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to the GABA-B receptor.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.
Materials:
-
Tissue Preparation: Rat cortical or cerebellar membranes.
-
Radioligand: [³H]-GABA, [³H]-baclofen, or a high-affinity antagonist radioligand like [³H]-CGP54626.
-
Test Compound: this compound.
-
Reference Antagonists: Saclofen, phaclofen.
-
Assay Buffer: Tris-HCl buffer (pH 7.4) containing CaCl₂.
-
Instrumentation: Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to isolate the membrane fraction containing the GABA-B receptors.
-
Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
Electrophysiological Assay (e.g., Whole-Cell Patch-Clamp)
This functional assay measures the ability of a test compound to inhibit the physiological response induced by a GABA-B agonist.
Objective: To determine the pA2 value of a test compound, which represents its antagonist potency.
Materials:
-
Preparation: Brain slices (e.g., hippocampus, cortex) or cultured neurons expressing GABA-B receptors.
-
GABA-B Agonist: Baclofen or GABA.
-
Test Compound: this compound.
-
Reference Antagonists: Saclofen, phaclofen.
-
Recording Equipment: Patch-clamp amplifier, microscope, and data acquisition system.
Procedure:
-
Cell Preparation: Prepare brain slices or cultured neurons for recording.
-
Baseline Recording: Obtain a stable whole-cell recording and establish a baseline response to the GABA-B agonist.
-
Antagonist Application: Apply the test compound at a fixed concentration and re-evaluate the agonist dose-response curve.
-
Data Analysis: Measure the shift in the agonist dose-response curve caused by the antagonist. The Schild regression analysis can be used to calculate the pA2 value.
The following diagram outlines the general workflow for evaluating the antagonistic activity of a test compound at GABA-B receptors.
Caption: Experimental workflow for GABA-B antagonist evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. benchchem.com [benchchem.com]
- 4. Antagonism at GABAB receptors by saclofen and related sulphonic analogues of baclofen and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. GABAB antagonists: resolution, absolute stereochemistry, and pharmacology of (R)- and (S)-phaclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Analysis of 3-Amino-3-(2-chlorophenyl)propanoic Acid and Related GABA-B Receptor Agonists
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the cross-reactivity profile of 3-Amino-3-(2-chlorophenyl)propanoic acid. Due to a lack of published binding and functional data for this specific compound, this analysis focuses on its close structural analog, Baclofen (4-Amino-3-(4-chlorophenyl)butanoic acid), to predict its likely pharmacological behavior. The guide details Baclofen's interactions with its primary target, the GABA-B receptor, and explores its cross-reactivity with other major receptor families.
Executive Summary
This compound is a structural analog of Baclofen, a potent and selective agonist for the GABA-B receptor. While no direct experimental data exists for this compound, its structural similarity strongly suggests a primary affinity for the GABA-B receptor. This guide presents experimental data for Baclofen as a surrogate to build a predictive cross-reactivity profile.
Baclofen exhibits high selectivity for the GABA-B receptor with negligible direct interaction with GABA-A receptors. Notably, recent studies have identified an unexpected cross-reactivity with the chemokine receptor CXCR4, where Baclofen acts as an allosteric modulator. While Baclofen can influence dopaminergic and serotonergic systems, current evidence suggests these effects are largely indirect, resulting from the modulation of GABAergic transmission rather than direct binding to monoamine receptors.
This document provides quantitative data on Baclofen's receptor interactions, detailed experimental protocols for assessing receptor binding, and visualizations of key experimental and signaling pathways to inform future research and drug development.
Quantitative Comparison of Receptor Binding and Functional Activity
The following table summarizes the known binding affinities (Ki) and functional potencies (EC50/IC50) of Baclofen and related compounds at various receptors. The data for this compound is predicted based on its structural similarity to Baclofen.
| Compound | Receptor | Assay Type | Species | Tissue/Cell Line | Parameter | Value | Reference |
| This compound | GABA-B | Predicted | - | - | Ki | Expected in nM-µM range | - |
| GABA-A | Predicted | - | - | Ki | Expected to be >100 µM | - | |
| Monoamine Receptors | Predicted | - | - | Ki | Expected to be low affinity | - | |
| Baclofen | GABA-B | Radioligand Binding ([3H]-GABA) | Rat | Brain synaptic membranes | IC50 | 0.13 µM | [1] |
| GABA-B | Radioligand Binding ([3H]-Baclofen) | Cat | Cerebellum | IC50 | 0.015 µM (R-enantiomer) | [2] | |
| GABA-B | Functional Assay (GIRK activation) | Rat | Hippocampal slices | EC50 | 6.9 µM | [2] | |
| GABA-A | Radioligand Binding ([3H]-GABA) | Rat | Brain synaptic membranes | Activity | Inactive up to 100 µM | [1] | |
| CXCR4 | Radioligand Binding | Human | HEK293 cells | Kd | 10.3 µM | [2] | |
| Adrenergic Receptors | Binding/Functional Assays | - | - | Ki/EC50 | No significant direct binding reported | [3][4] | |
| Dopamine Receptors | Binding/Functional Assays | - | - | Ki/EC50 | No significant direct binding reported; indirect modulation | [5][6][7][8] | |
| Serotonin Receptors | Binding/Functional Assays | - | - | Ki/EC50 | No significant direct binding reported; indirect modulation | [4][9] | |
| GABA (gamma-Aminobutyric acid) | GABA-B | Radioligand Binding ([3H]-GABA) | Rat | Brain synaptic membranes | IC50 | 0.04 µM | [1] |
| GABA-A | Radioligand Binding ([3H]-Muscimol) | Rat | Brain membranes | Ki | ~10-20 nM | [10][11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of compound-receptor interactions. Below is a representative protocol for a radioligand binding assay to determine the affinity of a test compound for the GABA-B receptor.
Radioligand Binding Assay for GABA-B Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound for the GABA-B receptor by measuring its ability to displace a specific radioligand.
Materials:
-
Tissue Preparation: Rat brain membranes (or cells expressing recombinant GABA-B receptors).
-
Radioligand: --INVALID-LINK---Baclofen or a specific GABA-B antagonist like [3H]CGP54626.
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl (pH 7.4).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 2.5 mM CaCl2.[10]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).
-
-
Test Compound: this compound or other compounds of interest, dissolved in an appropriate solvent.
-
Non-specific Binding Control: Unlabeled GABA (1 mM) or Baclofen (100 µM).
-
Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, cell harvester, scintillation counter, scintillation fluid.
Procedure:
-
Membrane Preparation: a. Homogenize thawed rat brain tissue in 20 volumes of ice-cold Homogenization Buffer. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris. c. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes. d. Wash the pellet by resuspending in fresh Homogenization Buffer and repeating the centrifugation step three times to remove endogenous GABA.[10] e. Resuspend the final pellet in Assay Buffer to a protein concentration of 0.5-1.0 mg/mL.
-
Binding Assay: a. In a 96-well plate, add in triplicate:
- Total Binding: 50 µL Assay Buffer, 50 µL radioligand solution, 100 µL membrane suspension.
- Non-specific Binding: 50 µL non-specific binding control, 50 µL radioligand solution, 100 µL membrane suspension.
- Test Compound: 50 µL of varying concentrations of the test compound, 50 µL radioligand solution, 100 µL membrane suspension. b. Incubate the plate at 4°C for 60-90 minutes.[12]
-
Assay Termination and Counting: a. Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. b. Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.[12] c. Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Experimental Workflow for Cross-Reactivity Profiling
Caption: Workflow for assessing the cross-reactivity of a test compound.
GABA-B Receptor Signaling Pathway
Caption: Simplified GABA-B receptor signaling cascade.
Discussion and Conclusion
The pharmacological profile of this compound remains to be experimentally determined. However, based on its structural similarity to Baclofen, it is reasonable to hypothesize that its primary pharmacological target is the GABA-B receptor. The key structural difference—the position of the chlorine atom on the phenyl ring (ortho vs. para in Baclofen)—may influence its binding affinity and efficacy at the GABA-B receptor. Structure-activity relationship studies on Baclofen analogs have shown that modifications to the phenyl ring can significantly alter pharmacological activity.
The cross-reactivity of Baclofen with other receptors appears to be limited. There is no substantial evidence for direct binding to GABA-A receptors or to receptors in the major monoaminergic systems. The observed effects of Baclofen on dopamine and serotonin levels are likely mediated by presynaptic inhibition of neurotransmitter release via GABA-B heteroreceptors on monoaminergic neurons.[4][13] This indirect modulation is a crucial consideration in the overall pharmacological effect of GABA-B agonists.
The recently discovered interaction of Baclofen with the CXCR4 chemokine receptor is a significant finding and highlights the importance of broad cross-reactivity screening in drug development. This interaction suggests a potential for GABA-B agonists to modulate inflammatory and immune responses.
For researchers investigating this compound, the following is recommended:
-
Primary Target Validation: Initial studies should confirm its binding affinity and functional activity at the GABA-B receptor using assays such as the radioligand binding protocol detailed above.
-
Comprehensive Cross-Reactivity Screening: A broad panel of receptors, including GABA-A, adrenergic, dopaminergic, serotonergic, and chemokine receptors like CXCR4, should be screened to identify any off-target interactions.
-
Functional Characterization: For any identified interactions, functional assays are essential to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.
References
- 1. Baclofen reduces GABAA receptor responses in acutely dissociated neurons of bullfrog dorsal root ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Baclofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Monoamines as mediators of the antinociceptive effect of baclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Baclofen modifies via the release of monoamines the synaptic depression, frequency facilitation, and posttetanic potentiation observed at an identified cholinergic synapse of Aplysia californica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of baclofen on dopamine metabolism and interaction with neuroleptic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of baclofen on dopamine-dependent behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Increase in mouse brain dopamine content by baclofen: effects of apomorphine and neuroleptics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Bi-Directional Effect of Increasing Doses of Baclofen on Reinforcement Learning [frontiersin.org]
- 9. GABAB-RI receptors in serotonergic neurons: effects of baclofen on 5-HT output in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PDSP - GABA [kidbdev.med.unc.edu]
- 12. benchchem.com [benchchem.com]
- 13. (-)Baclofen decreases neurotransmitter release in the mammalian CNS by an action at a novel GABA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the in vitro and in vivo efficacy of 3-Amino-3-(2-chlorophenyl)propanoic acid analogs
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of 3-amino-3-phenylpropanoic acid and its derivatives has garnered significant interest in medicinal chemistry, leading to the exploration of numerous analogs for a range of diseases. This guide provides a comparative overview of the in vitro and, where available, in vivo efficacy of various classes of these analogs, with a focus on their anticancer and antimicrobial activities. The data presented is compiled from multiple studies to facilitate a clear comparison of structure-activity relationships and to highlight promising scaffolds for further development.
Anticancer Efficacy of Phenylpropanoic Acid Analogs
Recent research has focused on modifying the core 3-amino-3-phenylpropanoic acid structure to enhance anticancer properties. Two notable classes of analogs have been investigated for their efficacy against lung cancer cell lines.
3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives
This series of compounds has been evaluated for its antiproliferative activity against non-small cell lung cancer (A549) and small cell lung cancer (H69 and anthracycline-resistant H69AR) cell lines. The presence of an oxime moiety was found to significantly enhance cytotoxic effects.
Table 1: In Vitro Anticancer Efficacy of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives [1]
| Compound | Modification | A549 IC₅₀ (µM) | H69 (% Viability) | H69AR (% Viability) | HEK293 (Non-cancerous) IC₅₀ (µM) |
| 21 | Oxime derivative | 5.42 | 18.3% | 23.5% | 14.63 |
| 22 | Oxime derivative | 2.47 | 33.9% | 26.6% | 37.99 |
| 25 | Carbohydrazide | >100 | Not Reported | Not Reported | 10.69 |
| 26 | Carbohydrazide | >100 | Not Reported | Not Reported | 13.75 |
| Cisplatin | Reference Drug | >100 | Not Reported | Not Reported | 5.57 |
| Doxorubicin | Reference Drug | Not Reported | Not Reported | Not Reported | 3.82 |
3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives
This class of analogs has been investigated for its cytotoxic effects on the A549 cell line. The introduction of various substituents on the phenyl ring and derivatization of the hydrazide functional group have shown variable anticancer activity.
Table 2: In Vitro Anticancer Efficacy of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives [2]
| Compound | Key Structural Feature | A549 Cell Viability (%) |
| 12 | 1-naphthyl substituent | 42.1 |
| 20 | 2-furyl substituent | 17.2 |
| 21 | 2-thienyl substituent | 34.2 |
| 29 | 4-NO₂ phenyl substituent | 31.2 |
| 30 | 4-Cl phenyl substituent | 65.2 |
Antimicrobial Efficacy of Phenylpropanoic Acid Analogs
The structural versatility of 3-amino-3-phenylpropanoic acid has also been exploited to develop novel antimicrobial agents. The following data summarizes the in vitro activity of a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives against multidrug-resistant bacterial pathogens.
Table 3: In Vitro Antimicrobial Efficacy (MIC, µg/mL) of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives [3]
| Compound | Key Structural Feature | S. aureus (MRSA) | E. faecalis (VRE) | E. coli (MDR) | K. pneumoniae (MDR) |
| 7 | Phenyl substituent | 32 | >64 | >64 | >64 |
| 29 | Phenyl substituent | 16 | >64 | >64 | >64 |
| 30 | 4-NO₂ phenyl substituent | 16 | 16 | 32 | 64 |
Experimental Protocols
A generalized workflow for the synthesis and evaluation of these analogs is presented below. For detailed experimental procedures, please refer to the cited literature.
General Synthesis of Phenylpropanoic Acid Derivatives
The synthesis of these analogs typically involves a multi-step process starting from a substituted β-amino acid. The core scaffold is then modified through reactions such as esterification, oximation, and condensation to introduce diverse functional groups and heterocyclic moieties.
Caption: A generalized workflow for the synthesis of 3-amino-3-phenylpropanoic acid analogs.
In Vitro Efficacy Evaluation Workflow
The evaluation of the synthesized compounds for their biological activity follows a standard screening process. For anticancer activity, this involves cytotoxicity assays against relevant cancer cell lines. For antimicrobial activity, minimum inhibitory concentration (MIC) assays are performed.
Caption: A typical workflow for the in vitro efficacy evaluation of synthesized analogs.
Structure-Activity Relationship and Signaling Pathways
The biological activity of these analogs is highly dependent on their structural features. For instance, in the context of anticancer activity, specific substitutions on the phenyl ring and the introduction of heterocyclic moieties can significantly influence their interaction with molecular targets. One of the proposed mechanisms for some anticancer derivatives involves the inhibition of key signaling pathways like EGFR and SIRT2.
Caption: Hypothesized mechanism of action for certain anticancer 3-amino-3-phenylpropanoic acid analogs.
Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on publicly available research. The efficacy and safety of these compounds have not been established in humans and require further investigation.
References
benchmarking the performance of different chiral columns for separating 3-Amino-3-(2-chlorophenyl)propanoic acid enantiomers
For researchers and professionals in drug development, the efficient separation of enantiomers is a critical step in ensuring the safety and efficacy of chiral drug substances. This guide provides a comparative benchmark of high-performance liquid chromatography (HPLC) chiral columns for resolving the enantiomers of 3-Amino-3-(2-chlorophenyl)propanoic acid, a valuable β-amino acid intermediate. While direct comparative data for this specific analyte is limited in published literature, this guide draws upon established methodologies for structurally analogous compounds, particularly its positional isomer Baclofen (3-Amino-3-(4-chlorophenyl)propanoic acid) and other β-amino acids, to provide robust recommendations.
The primary chiral stationary phases (CSPs) demonstrating high potential for this separation are crown ether-based, macrocyclic glycopeptide-based, and polysaccharide-based columns.
Benchmarking Chiral Column Performance
The selection of a chiral column is paramount for achieving successful enantioseparation. The interaction between the analyte and the chiral stationary phase dictates the degree of resolution. For a β-amino acid like this compound, key interactions include hydrogen bonding, ionic interactions with the amino and carboxylic acid groups, and π-π stacking from the phenyl ring.
Below is a summary of recommended chiral columns and their typical performance for analogous compounds.
Table 1: Comparison of Recommended Chiral Stationary Phases
| Column Type | Chiral Selector | Typical Mobile Phase | Primary Interaction Mechanism | Key Advantages |
| Crown Ether | Chiral Crown Ether (e.g., CROWNPAK® CR(+)) | Acidic Aqueous (e.g., HClO₄, pH 1-2) | Complex formation between the protonated primary amine (-NH₃⁺) and the crown ether cavity.[1][2] | Excellent for primary amines like β-amino acids; predictable elution order (D-form often elutes first on CR(+)).[1] |
| Macrocyclic Glycopeptide | Teicoplanin (e.g., Astec® CHIROBIOTIC® T) | Reversed-Phase or Polar Organic | Multiple interactions including hydrogen bonding, ionic, and hydrophobic inclusion within the selector's "basket".[3][4] | Broad applicability for underivatized amino acids; versatile with different mobile phase modes.[3][4] |
| Polysaccharide | Derivatized Cellulose/Amylose (e.g., CHIRALCEL® OJ-RH) | Normal Phase or Reversed-Phase | Hydrogen bonding, dipole-dipole, and π-π interactions with carbamate derivatives on the polysaccharide backbone. | Wide range of selectors available; proven success for a vast array of chiral compounds. |
Table 2: Performance Data for the Enantioseparation of Analogous β-Amino Acids
The following table presents experimental data for the separation of Baclofen (3-Amino-3-(4-chloro phenyl)propanoic acid), a close structural analog, providing a strong starting point for method development.
| Chiral Column | Mobile Phase | Flow Rate (mL/min) | Analytes | Retention Factor (k'1) | Selectivity (α) | Resolution (Rs) | Reference |
| Crownpak® CR(+) | Aq. HClO₄ (pH 2.0) | 0.8 | (RS)-Baclofen | 3.50 | 1.43 | 2.10 | [5] |
| Chirobiotic™ T | H₂O / Methanol (90:10) | 1.0 | (RS)-Baclofen | 2.18 | 1.25 | 2.50 | [5] |
Data is illustrative and sourced from literature on the specified structural analog. Actual performance for the 2-chloro isomer may vary.
Experimental Workflow and Methodologies
A systematic approach is crucial for selecting and optimizing a chiral separation method. The workflow typically involves initial column screening followed by mobile phase optimization.
Caption: A typical workflow for chiral column screening and method optimization.
Detailed Experimental Protocols (Starting Points)
Protocol 1: Crown Ether Column (e.g., CROWNPAK® CR(+))
This method is highly recommended for β-amino acids due to the specific interaction with the primary amine.
-
Column: CROWNPAK® CR(+) (e.g., 150 x 4.6 mm, 5 µm)
-
Mobile Phase: Prepare an aqueous solution of perchloric acid (HClO₄) and adjust the pH to between 1.0 and 2.0.[1][2] An acidic pH is required to ensure the primary amine of the analyte is protonated.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Temperature: Start at ambient temperature (25°C). Decreasing the temperature can often increase selectivity and resolution but will increase retention time.[6]
-
Detection: UV at a suitable wavelength (e.g., 210 nm or 254 nm).
-
Optimization:
-
pH: Fine-tune the pH of the mobile phase. A lower pH generally increases retention and can improve resolution.[6]
-
Organic Modifier: If retention times are excessively long, up to 15% methanol can be added to the mobile phase to reduce hydrophobicity, though this may sometimes decrease selectivity.[1]
-
Protocol 2: Macrocyclic Glycopeptide Column (e.g., Astec® CHIROBIOTIC® T)
This column type is known for its versatility and effectiveness with underivatized amino acids.[4] Studies have shown that for β³-homoamino acids, Chirobiotic T columns are highly effective.[3]
-
Column: Astec® CHIROBIOTIC® T (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase (Reversed-Phase): A mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic modifier like methanol or acetonitrile. Start with a high aqueous percentage (e.g., 90:10 Water:Methanol) and gradually increase the organic content.
-
Mobile Phase (Polar Organic Mode): Methanol or acetonitrile with a small amount of acid and base (e.g., 0.1% acetic acid and 0.1% triethylamine).
-
Flow Rate: 0.8 - 1.2 mL/min.
-
Temperature: 25°C.
-
Detection: UV (e.g., 210 nm or 254 nm).
-
Optimization:
-
Modifier Type & Concentration: The choice and percentage of the organic modifier (methanol vs. acetonitrile) can significantly impact selectivity.
-
Buffer/Additive: The type and concentration of buffer or additives can influence peak shape and retention.
-
Visualization of Chiral Recognition Mechanisms
The underlying mechanisms of chiral recognition differ between the recommended stationary phases, which explains their varied selectivity.
Caption: Simplified view of interaction mechanisms for different CSP types.
Conclusion
For the enantiomeric separation of this compound, both Crown Ether (CROWNPAK® CR(+)) and Macrocyclic Glycopeptide (CHIROBIOTIC® T) columns present the most promising starting points. The Crownpak column offers a highly specific mechanism for this class of compound, while the Chirobiotic T provides broad versatility and a strong track record with β-amino acids.[3][5] A polysaccharide-based column should be considered as a secondary screening option.
Successful separation will depend on systematic optimization of the mobile phase and temperature for the selected column. The protocols and comparative data provided in this guide, based on closely related structures, offer a robust framework for efficient method development.
References
- 1. chiraltech.com [chiraltech.com]
- 2. ChromTech and Daicel HPLC columns [hplc.eu]
- 3. Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. academic.oup.com [academic.oup.com]
- 6. tandfonline.com [tandfonline.com]
Safety Operating Guide
Safe Disposal Protocol for 3-Amino-3-(2-chlorophenyl)propanoic acid
This document provides essential safety and logistical information for the proper disposal of 3-Amino-3-(2-chlorophenyl)propanoic acid, a critical procedure for maintaining laboratory safety and environmental compliance. Adherence to these guidelines is mandatory for all research, scientific, and drug development professionals handling this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
Waste Segregation and Collection
Proper segregation of chemical waste is the first step in ensuring safe and compliant disposal.
-
Solid Waste:
-
Collect any solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and any lab materials (e.g., pipette tips, centrifuge tubes) that have come into direct contact with the compound.
-
Place these materials into a designated, clearly labeled, and sealable hazardous waste container. The container should be made of a material compatible with the chemical.
-
The label must include the full chemical name: "this compound," the hazard characteristics (e.g., "Irritant," "Toxic"), and the date of accumulation.
-
-
Liquid Waste:
-
For solutions containing this compound, use a designated hazardous waste container for "Halogenated Organic Solvents".[1]
-
Never mix this waste with non-halogenated solvents or other incompatible waste streams.[1]
-
Ensure the liquid waste container is clearly labeled with the chemical name and concentration, along with any solvents used. The container should be kept securely closed when not in use.
-
Disposal Procedure
Chemical waste generators are responsible for ensuring that waste is classified and disposed of in accordance with local, regional, and national regulations.[2]
-
Container Management:
-
Ensure that all waste containers are in good condition and are securely sealed to prevent leaks or spills.
-
Store the waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide the waste disposal company with a detailed inventory of the waste, including the chemical name and quantity.
-
Do not attempt to dispose of this chemical down the drain or in regular trash, as this is prohibited for chlorinated organic compounds.[3]
-
-
Final Disposal Method:
-
The recommended method for the disposal of chlorinated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[4][5] This process ensures the complete destruction of the compound, converting it into less harmful substances that can be scrubbed from the exhaust gases.[4]
-
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Restrict access to the spill site.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment: For solid spills, carefully sweep or vacuum the material and place it into the designated hazardous waste container. Avoid generating dust. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Summary of Disposal Information
| Parameter | Guideline |
| Waste Classification | Hazardous Waste (Chlorinated Organic Compound) |
| Solid Waste Container | Labeled, sealable, compatible container |
| Liquid Waste Container | Labeled, sealable container for Halogenated Organic Solvents |
| Recommended Disposal | Incineration by a licensed waste disposal company[4][5] |
| Prohibited Disposal | Drain or regular trash disposal[3] |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, lab coat |
| Handling Location | Certified chemical fume hood |
Disposal Workflow
Caption: Disposal Workflow for this compound
References
- 1. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 2. fishersci.com [fishersci.com]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. tandfonline.com [tandfonline.com]
- 5. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Amino-3-(2-chlorophenyl)propanoic acid
For Immediate Implementation: This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with 3-Amino-3-(2-chlorophenyl)propanoic acid. Adherence to these protocols is essential for ensuring a safe laboratory environment and proper disposal of chemical waste.
Core Safety and Handling Protocols:
Proper handling of this compound is paramount due to its potential health hazards. The compound is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2][3][4] The following operational and disposal plans provide a step-by-step guide for safe handling and waste management.
Operational Plan: Step-by-Step Handling Procedures
-
Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][4][5][6] Ensure that an eyewash station and safety shower are readily accessible.[5]
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes:
-
Eye Protection: Chemical safety goggles or a face shield are required.[5][6]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, should be worn.[5][6] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[4][5]
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved N95 respirator or higher is necessary.
-
Protective Clothing: A lab coat or other protective clothing is required to prevent skin contact.[4][5][6]
-
-
Chemical Handling:
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[3][5][6]
-
Inhalation: Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][5][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
-
Disposal Plan: Waste Management Protocol
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all solid waste, including contaminated gloves, wipes, and weighing papers, in a designated, clearly labeled, and sealed hazardous waste container.
-
Collect any solutions containing the compound in a separate, labeled hazardous waste container for liquids.
-
-
Disposal Procedure:
Hazard and Safety Data Summary
| Hazard Classification | GHS Pictogram | Hazard Statements | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | Exclamation Mark | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 |
| Skin Irritation (Category 2) | Exclamation Mark | H315: Causes skin irritation[2][3][4] | P264, P280, P302+P352, P321, P332+P313, P362[4] |
| Serious Eye Irritation (Category 2A) | Exclamation Mark | H319: Causes serious eye irritation[3][4] | P264, P280, P305+P351+P338, P337+P313[4] |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | Exclamation Mark | H335: May cause respiratory irritation[2][3][4] | P261, P271, P304+P340, P312, P403+P233, P405, P501[4] |
Experimental Workflow for Safe Handling
References
- 1. This compound | C9H10ClNO2 | CID 239929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. echemi.com [echemi.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. 3-Amino-3-(3-fluorophenyl)propanoic acid - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
